Technical Documentation Center

12-(Boc-aminooxy)-dodecanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 12-(Boc-aminooxy)-dodecanoic acid
  • CAS: 1262960-18-8

Core Science & Biosynthesis

Foundational

12-(Boc-aminooxy)-dodecanoic Acid: Structural Mechanics, Bioconjugation Workflows, and Modular PROTAC Assembly

Executive Summary & Structural Causality In the rapidly evolving landscape of targeted protein degradation and bioconjugation, the selection of a crosslinking spacer dictates the physicochemical fate of the final macromo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In the rapidly evolving landscape of targeted protein degradation and bioconjugation, the selection of a crosslinking spacer dictates the physicochemical fate of the final macromolecule. 12-(Boc-aminooxy)-dodecanoic acid (CAS: 1262960-18-8) has emerged as a premier heterobifunctional linker. Unlike traditional polyethylene glycol (PEG) linkers that increase hydrophilicity, this molecule utilizes an 11-carbon aliphatic spacer to impart structural rigidity and high lipophilicity.

The rationale for its structural design is rooted in modular chemistry:

  • The Hydrophobic C11 Spacer: In Proteolysis Targeting Chimeras (PROTACs), linker lipophilicity can drastically enhance cell membrane permeability. Furthermore, the rigid extended conformation of an alkyl chain often favorably influences the geometry of the ternary complex (Target Protein–PROTAC–E3 Ligase) compared to flexible PEG chains [1].

  • The Carboxylic Acid Terminus: Enables standard peptide coupling chemistries (e.g., HATU/DIPEA) to primary or secondary amines.

  • The Boc-Protected Aminooxy Terminus: The tert-butyloxycarbonyl (Boc) group ensures the highly nucleophilic aminooxy (-O-NH₂) moiety remains inert during the basic conditions of amide coupling. Once deprotected, the free aminooxy group engages in bioorthogonal oxime ligation with aldehydes or ketones—a reaction prized for its chemoselectivity and stability under physiological conditions [2].

Quantitative Physicochemical Profile
PropertyValueExperimental Implication
Chemical Name 12-(Boc-aminooxy)-dodecanoic acidStandardized nomenclature for procurement.
CAS Number 1262960-18-8Verifiable registry identification [3].
Molecular Formula C₁₇H₃₃NO₅Used for exact mass calculation in LC-MS.
Molecular Weight 331.45 g/mol Target mass for reaction monitoring.
Spacer Type C11 Alkyl ChainImparts high lipophilicity (high LogP).
Reactive Handle 1 Carboxylic Acid (-COOH)Requires activation (e.g., via uronium salts).
Reactive Handle 2 Boc-protected AminooxyRequires acidic deprotection (e.g., TFA) prior to use.

The "Split PROTAC" Paradigm via Oxime Ligation

Traditional PROTAC synthesis relies on linear, step-by-step assembly, which creates a bottleneck during library generation. 12-(Boc-aminooxy)-dodecanoic acid enables a "Split PROTAC" approach [1]. By conjugating this linker to an E3 ligase ligand (e.g., Thalidomide or VHL derivatives) and deprotecting it, researchers create a universal, aminooxy-functionalized E3-recruiting module. This module can then be rapidly screened against a library of aldehyde-functionalized target ligands via oxime ligation.

The Causality of Aniline Catalysis

Uncatalyzed oxime ligation at mildly acidic pH (4.5–5.5) suffers from sluggish kinetics because the carbonyl carbon of the target aldehyde/ketone is only weakly electrophilic. To bypass this thermodynamic bottleneck, we employ aniline catalysis . Aniline acts as a nucleophile to rapidly form a protonated Schiff base (iminium ion) with the carbonyl. This intermediate is vastly more electrophilic than the parent carbonyl, lowering the activation energy barrier for the subsequent attack by the aminooxy group [4].

Mechanism of aniline-catalyzed oxime ligation lowering the activation energy barrier.

Self-Validating Experimental Protocols

To ensure scientific integrity, every synthetic step must be treated as a self-validating system. The following protocols detail the integration of 12-(Boc-aminooxy)-dodecanoic acid into a bioconjugation workflow, complete with mechanistic checkpoints.

Phase 1: Amide Coupling to an Amine-Bearing Payload

Objective: Conjugate the carboxylic acid of the linker to a primary amine on the payload (e.g., an E3 ligase ligand). Causality of Reagents: HATU is selected over EDC/NHS because the long aliphatic chain of the linker can induce micellization or aggregation in aqueous conditions; HATU in anhydrous DMF ensures rapid, high-yield coupling without epimerization.

  • Preparation: Dissolve 1.0 equivalent of the amine-bearing payload and 1.2 equivalents of 12-(Boc-aminooxy)-dodecanoic acid in anhydrous DMF (0.1 M concentration).

  • Activation: Add 1.5 equivalents of HATU to the solution. Stir for 5 minutes to form the active O-At ester.

  • Coupling: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The solution will typically turn pale yellow. Stir at room temperature for 2 hours.

  • Self-Validation (LC-MS): Aliquot 1 µL into 100 µL of Acetonitrile/Water. Analyze via LC-MS. Validation Checkpoint: Look for the disappearance of the payload mass and the appearance of a new peak corresponding to [Payload Mass] + 313 Da (accounting for the addition of the linker minus water).

Phase 2: Boc Deprotection

Objective: Unmask the aminooxy group for downstream ligation. Causality of Reagents: The Boc group is acid-labile. A 50% Trifluoroacetic acid (TFA) solution in Dichloromethane (DCM) provides the exact proton activity required to cleave the carbamate bond without degrading the newly formed amide bond.

  • Preparation: Dissolve the purified intermediate from Phase 1 in anhydrous DCM (0.05 M).

  • Cleavage: Slowly add an equal volume of TFA (final concentration 50% v/v). Stir at room temperature for 1 hour.

  • Quenching & Concentration: Evaporate the solvent under a stream of nitrogen. Co-evaporate with toluene (3x) to remove residual TFA.

  • Self-Validation (LC-MS): Validation Checkpoint: The mass must shift by exactly -100 Da (loss of the Boc group, C₅H₈O₂). The presence of a -56 Da intermediate indicates incomplete cleavage (loss of tert-butyl cation only).

Phase 3: Aniline-Catalyzed Oxime Ligation

Objective: Form the final PROTAC or bioconjugate by reacting the free aminooxy group with an aldehyde-functionalized target.

  • Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer, adjusted to pH 4.5. Add aniline to a final concentration of 10 mM. Note: p-Phenylenediamine can be substituted if neutral pH is strictly required [4].

  • Reaction: Combine equimolar amounts (e.g., 1 mM each) of the deprotected aminooxy-conjugate and the aldehyde-target in the catalytic buffer.

  • Incubation: Shake at room temperature for 1–4 hours.

  • Self-Validation (LC-MS): Validation Checkpoint: The final mass should equal [Aminooxy-Conjugate Mass] + [Aldehyde Mass] - 18 Da (loss of water). The resulting oxime bond is highly stable and resistant to hydrolysis under physiological conditions.

Workflow for modular PROTAC assembly using 12-(Boc-aminooxy)-dodecanoic acid.

Conclusion

The integration of 12-(Boc-aminooxy)-dodecanoic acid into drug discovery workflows offers a dual advantage: the structural benefits of a lipophilic, rigid alkyl spacer, combined with the extreme chemoselectivity of oxime ligation. By treating each phase of the synthesis as a self-validating system—anchored by precise LC-MS mass shifts and catalyzed by kinetic accelerators like aniline—researchers can rapidly generate high-purity PROTAC libraries and advanced bioconjugates.

References

  • Dirksen, A., et al. "Nucleophilic Catalysis of Oxime Ligation by Aniline and p-Phenylenediamine." ResearchGate / Langmuir (via PMC). Available at: [Link] [4]

Exploratory

An In-Depth Technical Guide to 12-(Boc-aminooxy)-dodecanoic Acid: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 12-(Boc-aminooxy)-dodecanoic acid, a key heterobifuncti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 12-(Boc-aminooxy)-dodecanoic acid, a key heterobifunctional linker in the field of bioconjugation. We will delve into its chemical properties, a plausible synthetic route, and its critical applications in the development of sophisticated biomolecular conjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The principles and protocols detailed herein are grounded in established chemical literature to ensure scientific integrity and practical applicability.

Introduction: The Strategic Importance of Heterobifunctional Linkers

In the landscape of modern drug development and chemical biology, the ability to covalently link two distinct molecular entities with precision and stability is paramount. Heterobifunctional linkers are the molecular bridges that make this possible. 12-(Boc-aminooxy)-dodecanoic acid, with its distinct and orthogonally reactive functional groups—a Boc-protected aminooxy group and a terminal carboxylic acid—separated by a long aliphatic chain, offers a powerful tool for researchers. The long dodecanoic acid chain provides a significant hydrophobic spacer, which can be crucial for modulating the physicochemical properties of the final conjugate, such as solubility and cell permeability.

Physicochemical Properties and Identification

The structure of 12-(Boc-aminooxy)-dodecanoic acid is characterized by a 12-carbon aliphatic chain, which imparts significant hydrophobicity. One terminus features a carboxylic acid, a versatile handle for amide bond formation, while the other is a tert-butyloxycarbonyl (Boc)-protected aminooxy group, which, upon deprotection, is primed for highly specific reaction with carbonyls.

PropertyValueSource
CAS Number 1262960-18-8[1]
Molecular Formula C17H33NO5[1]
Molecular Weight 331.45 g/mol [1]
Appearance Expected to be a white to off-white solidInferred from similar long-chain alkanoic acids.
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons.Inferred from structural characteristics.
Storage Store at -20°C for long-term stability.General recommendation for reactive intermediates.

Synthesis of 12-(Boc-aminooxy)-dodecanoic Acid: A Proposed Pathway

While specific literature detailing the synthesis of 12-(Boc-aminooxy)-dodecanoic acid is sparse, a viable and logical synthetic route can be proposed based on established organic chemistry principles. A common strategy involves the modification of a bifunctional starting material, such as 12-hydroxydodecanoic acid.

A plausible multi-step synthesis is outlined below:

  • Protection of the Carboxylic Acid: The carboxylic acid of 12-hydroxydodecanoic acid is first protected, for example, as a methyl or ethyl ester, to prevent its interference in subsequent steps.

  • Activation of the Hydroxyl Group: The terminal hydroxyl group is converted into a better leaving group, typically a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base like pyridine.

  • Nucleophilic Substitution with N-Hydroxyphthalimide: The activated hydroxyl group is then displaced by N-hydroxyphthalimide in a nucleophilic substitution reaction.

  • Deprotection to Yield the Aminooxy Group: The phthalimide protecting group is removed using hydrazine, revealing the free aminooxy group.

  • Boc Protection of the Aminooxy Group: The newly formed aminooxy group is then protected with Di-tert-butyl dicarbonate (Boc)2O to yield the Boc-aminooxy intermediate.

  • Hydrolysis of the Ester: Finally, the protecting group on the carboxylic acid is removed by hydrolysis to yield the desired product, 12-(Boc-aminooxy)-dodecanoic acid.

Synthesis_of_12_Boc_aminooxy_dodecanoic_acid start 12-Hydroxydodecanoic acid step1 Esterification (e.g., MeOH, H+) start->step1 intermediate1 Methyl 12-hydroxydodecanoate step1->intermediate1 step2 Activation (e.g., TsCl, Pyridine) intermediate1->step2 intermediate2 Methyl 12-tosyloxydodecanoate step2->intermediate2 step3 Nucleophilic Substitution (N-Hydroxyphthalimide, Base) intermediate2->step3 intermediate3 Methyl 12-(phthalimidooxy)dodecanoate step3->intermediate3 step4 Deprotection (Hydrazine) intermediate3->step4 intermediate4 Methyl 12-aminooxydodecanoate step4->intermediate4 step5 Boc Protection ((Boc)2O) intermediate4->step5 intermediate5 Methyl 12-(Boc-aminooxy)dodecanoate step5->intermediate5 step6 Hydrolysis (e.g., LiOH) intermediate5->step6 product 12-(Boc-aminooxy)-dodecanoic acid step6->product

Caption: Proposed synthetic pathway for 12-(Boc-aminooxy)-dodecanoic acid.

The Chemistry of Application: Oxime Ligation

The primary utility of 12-(Boc-aminooxy)-dodecanoic acid lies in its ability to participate in oxime ligation. After deprotection of the Boc group, the free aminooxy moiety reacts with an aldehyde or ketone to form a highly stable oxime bond.[2][3][4] This reaction is a cornerstone of "click chemistry" due to its high specificity, efficiency, and biocompatibility.[3]

Key Advantages of Oxime Ligation:

  • Stability: Oxime bonds are significantly more stable to hydrolysis than other linkages like hydrazones, particularly at physiological pH.[2][5] This stability is crucial for in vivo applications where the integrity of the conjugate is essential.[2]

  • Bioorthogonality: The reaction occurs under mild, aqueous conditions and does not interfere with most biological functional groups, ensuring the selective modification of the target molecule.[3]

  • Chemoselectivity: The aminooxy group reacts specifically with aldehydes and ketones, providing precise control over the conjugation site.[4]

Oxime_Ligation_Mechanism cluster_0 Oxime Ligation R1-CHO Aldehyde/Ketone Intermediate Tetrahedral Intermediate R1-CHO->Intermediate + H2N-O-R2 H2N-O-R2 Aminooxy Compound Product Oxime (R1-CH=N-O-R2) Intermediate->Product - H2O H2O H2O

Caption: The mechanism of oxime ligation.

Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[6] The linker is a critical component of an ADC, and 12-(Boc-aminooxy)-dodecanoic acid is an excellent candidate for this role. The carboxylic acid end can be coupled to a drug, while the aminooxy end can be ligated to an aldehyde or ketone introduced onto the antibody. This can be achieved by oxidizing the antibody's glycans or by incorporating an unnatural amino acid with a carbonyl group.[6][7]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[8][9][10] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them.[8][10] The linker's length, rigidity, and composition are crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][8][11] 12-(Boc-aminooxy)-dodecanoic acid can serve as a versatile linker component in PROTAC synthesis, allowing for the connection of the two ligands via stable amide and oxime bonds.

PROTAC_Workflow cluster_0 PROTAC Synthesis and Action Target_Ligand Target Protein Ligand PROTAC PROTAC Molecule Target_Ligand->PROTAC Linker 12-(Boc-aminooxy)- dodecanoic acid Linker->PROTAC E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: The role of a linker in PROTAC synthesis and mechanism of action.

Experimental Protocol: General Procedure for Oxime Ligation

This protocol provides a general framework for the conjugation of a molecule containing an aldehyde or ketone to another molecule functionalized with 12-(Boc-aminooxy)-dodecanoic acid.

Part 1: Preparation of the Aminooxy-Functionalized Molecule

  • Amide Coupling: Dissolve the molecule to be functionalized (containing a primary amine) and 12-(Boc-aminooxy)-dodecanoic acid in a suitable solvent (e.g., DMF). Add a coupling agent (e.g., EDC, HATU) and a base (e.g., DIPEA). Stir at room temperature until the reaction is complete (monitored by LC-MS).

  • Purification: Purify the Boc-protected conjugate by chromatography (e.g., HPLC).

  • Boc Deprotection: Dissolve the purified conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM). Stir at room temperature for 1-2 hours.

  • Isolation: Remove the solvent and TFA under reduced pressure to obtain the aminooxy-functionalized molecule.

Part 2: Oxime Ligation

  • Reaction Setup: Dissolve the aminooxy-functionalized molecule and the aldehyde/ketone-containing molecule in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5).[3]

  • Catalysis (Optional but Recommended): For faster reaction rates, a catalyst such as aniline can be added.[12]

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.[12] The reaction progress can be monitored by analytical techniques such as LC-MS or SDS-PAGE.

  • Purification: Purify the final oxime-linked conjugate using an appropriate chromatographic method (e.g., size-exclusion chromatography for proteins, or HPLC for small molecules).

Conclusion

12-(Boc-aminooxy)-dodecanoic acid is a valuable and versatile tool for researchers in drug development and chemical biology. Its heterobifunctional nature, combined with the stability and specificity of the oxime linkage it forms, makes it an ideal choice for constructing complex and stable biomolecular conjugates. The long aliphatic chain provides an additional lever for tuning the properties of the final product. As the demand for sophisticated targeted therapies like ADCs and PROTACs continues to grow, the importance of well-designed linkers such as 12-(Boc-aminooxy)-dodecanoic acid will undoubtedly increase.

References

  • K. El-SAYED, H. et al. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. Nat Protoc. 2011;6(9):1377-1388. Available from: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(38), 7523-7526. Available from: [Link]

  • Dirksen, A., & Hackeng, T. M. (2006). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Bioconjugate Chemistry, 17(6), 1671-1678. Available from: [Link]

  • Howei. CAS 1262960-18-8 | 12-(Boc-aminooxy)-dodecanoic acid,≥95%. Available from: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition in English, 47(39), 7523–7526. Available from: [Link]

  • AxisPharm. Oxime and Hydrazone Reactions in Bioconjugation. 2024. Available from: [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(4), 273-312. Available from: [Link]

  • Bobylev, E. D., et al. (2023). Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control. International Journal of Molecular Sciences, 24(5), 4991. Available from: [Link]

  • Lu, J., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceutical Research, 33(4), 757–768. Available from: [Link]

Sources

Foundational

Precision Engineering of Boc-Protected Aminooxy Linkers: A Guide to Synthesis and Application

An In-depth Technical Guide to the Synthesis of Boc-Protected Aminooxy Linkers Part 1: Strategic Overview The Chemical Imperative: In the landscape of bioconjugation, the aminooxy group ( ) is a tier-one nucleophile, pri...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Boc-Protected Aminooxy Linkers

Part 1: Strategic Overview

The Chemical Imperative: In the landscape of bioconjugation, the aminooxy group (


) is a tier-one nucleophile, prized for its ability to react with aldehydes and ketones to form oxime linkages.[1] Unlike hydrazones, which are susceptible to hydrolytic cleavage, oximes are thermodynamically stable and kinetically inert under physiological conditions.

However, the high nucleophilicity of the aminooxy group—driven by the alpha effect (the repulsion of lone pairs on adjacent nitrogen and oxygen atoms)—makes it prone to side reactions during linker synthesis. To harness this power, the tert-butyloxycarbonyl (Boc) protecting group is essential.[1][2] It serves a dual purpose:

  • Nucleophilic Masking: It suppresses the alpha effect, preventing premature polymerization or acylation.

  • Orthogonality: The Boc group is acid-labile (removed by TFA/HCl), making it orthogonal to base-labile groups (Fmoc) and reduction-labile groups (azides) often present in complex linkers like PEGs or ADCs.

This guide details the two primary pathways to synthesize Boc-protected aminooxy linkers: the Mitsunobu-Phthalimide Route (high fidelity) and the Direct Alkylation Route (convergent).

Part 2: Synthesis Pathways & Decision Logic

Pathway A: The Mitsunobu-Phthalimide Route (The Gold Standard)

This route is the industry standard for converting alcohols into aminooxy moieties. It relies on the Mitsunobu reaction to install a masked oxygen-nitrogen bond, followed by unmasking and reprotection.

Mechanism:

  • Activation: Triphenylphosphine (

    
    ) and DIAD activate the alcohol substrate.[3]
    
  • Displacement:

    
    -Hydroxyphthalimide (NHP) acts as the O-nucleophile, displacing the activated hydroxyl group with inversion of configuration (if chiral).
    
  • Hydrazinolysis: The phthalimide group is cleaved by hydrazine to release the free aminooxy amine.

  • Boc-Protection: The free amine is immediately trapped with

    
    .
    
Pathway B: Direct Alkylation of N-Boc-Hydroxylamine

This route offers a shorter path by directly displacing alkyl halides or sulfonates with


-Boc-hydroxylamine (

).

Mechanism:

  • Challenge:

    
    -Boc-hydroxylamine has two nucleophilic sites: the nitrogen and the oxygen.
    
  • Solution: Using a specific base (e.g., DBU) and solvent (DMF) promotes O-alkylation over N-alkylation.

  • Risk: N-alkylation leads to nitrones or hydroxamic acid derivatives, which are difficult to separate.

Decision Matrix: Selecting Your Route

Use the following logic to determine the optimal pathway for your substrate.

RouteSelection Start Start: Substrate Analysis SubstrateType Functional Group? Start->SubstrateType Alcohol Alcohol (-OH) SubstrateType->Alcohol Primary/Secondary Halide Halide/Mesylate (-Br/-OMs) SubstrateType->Halide Primary Alkyl Stereochem Chiral Center? Alcohol->Stereochem Scale Scale? Halide->Scale RouteA Route A: Mitsunobu-Phthalimide (High Fidelity, 3 Steps) Stereochem->RouteA Yes (Inversion required) Stereochem->RouteA No (General use) Scale->RouteA Large (>100g, Safety concern) RouteB Route B: Direct Alkylation (Fast, 1 Step, Risk of N-alkylation) Scale->RouteB Small/Med (<10g)

Caption: Decision tree for selecting the optimal synthesis pathway based on substrate chemistry and scale.

Part 3: Detailed Experimental Protocols

Protocol A: Mitsunobu-Phthalimide Synthesis (Example: Boc-Aminooxy-PEG4-Methyl Ester)

Objective: Convert a PEG-alcohol to a Boc-aminooxy linker.

Reagents:

  • Substrate: HO-PEG4-COOMe (1.0 eq)

  • 
    -Hydroxyphthalimide (NHP) (1.2 eq)
    
  • Triphenylphosphine (

    
    ) (1.5 eq)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Hydrazine monohydrate (

    
    )
    
  • Di-tert-butyl dicarbonate (

    
    )
    

Step-by-Step Workflow:

  • Mitsunobu Coupling:

    • Dissolve HO-PEG4-COOMe, NHP, and

      
       in anhydrous THF (0.1 M) under nitrogen.
      
    • Cool to 0°C. Add DIAD dropwise over 20 minutes.

    • Critical Control: Maintain temperature <5°C during addition to prevent side reactions.

    • Warm to Room Temperature (RT) and stir for 16 hours.

    • Workup: Concentrate and purify via flash chromatography (EtOAc/Hexanes). The phthalimide intermediate is UV-active and easy to track.

  • Hydrazinolysis (Deprotection):

    • Dissolve the phthalimide intermediate in Ethanol (0.2 M).

    • Add Hydrazine monohydrate (3.0 eq). A white precipitate (phthalhydrazide) will form within 30-60 minutes.

    • Stir for 2 hours.

    • Filtration: Filter off the white solid. Concentrate the filtrate.

    • Note: Do not store the free aminooxy intermediate long-term; it is prone to oxidation.

  • Boc Protection:

    • Redissolve the crude residue in DCM/aq.

      
       (1:1).
      
    • Add

      
       (1.2 eq) and stir vigorously for 4 hours.
      
    • Purification: Extract with DCM. Wash with 5% citric acid (removes unreacted hydrazine) and brine.

    • Final purification via silica gel chromatography yields Boc-NH-O-PEG4-COOMe .

Protocol B: Direct O-Alkylation (Example: Boc-Aminooxy-Alkyl)

Objective: Convert an alkyl bromide to a Boc-aminooxy linker.

Reagents:

  • Substrate: 6-Bromo-hexanoic acid methyl ester (1.0 eq)

  • 
    -Boc-Hydroxylamine (
    
    
    
    ) (1.2 eq)
  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq)

  • Solvent: DCM or DMF[4]

Step-by-Step Workflow:

  • Pre-activation:

    • Dissolve

      
      -Boc-hydroxylamine in DCM (0.2 M).
      
    • Add DBU dropwise at 0°C. Stir for 10 minutes to generate the oxyanion.

    • Why DBU? DBU is a non-nucleophilic base that favors O-alkylation over N-alkylation compared to inorganic bases like

      
       in this specific context [1].
      
  • Alkylation:

    • Add the alkyl bromide substrate slowly.

    • Warm to RT and stir for 12-24 hours.

    • Monitoring: TLC will show the disappearance of the bromide.

  • Workup:

    • Wash with 1N HCl (to remove DBU) and brine.

    • Dry over

      
       and concentrate.
      
    • Purify via column chromatography.[5] Isolate the O-alkylated product (major) from the N-alkylated byproduct (minor).

Part 4: Data Presentation & Quality Control

Comparative Analysis of Methods
FeatureMitsunobu (Route A)Direct Alkylation (Route B)
Overall Yield 60-80% (3 steps)40-65% (1 step)
Stereochemistry Inversion (Walden)Retention (if using mesylate)
Atom Economy Low (Phthalimide/

waste)
High
Selectivity 100% O-Alkylation~85:15 (O:N ratio typical)
Scalability Good, but filtration steps requiredExcellent for small batches
Characterization Markers (NMR)

To validate your synthesis, look for these signature signals in


 NMR (

):
  • Boc Group: Singlet at

    
     1.45–1.49 ppm (9H).
    
  • Aminooxy Proton (

    
    ):  Broad singlet at 
    
    
    
    7.5–8.5 ppm (exchangeable with
    
    
    ).
  • 
    -Methylene (
    
    
    
    ):
    Triplet or multiplet at
    
    
    3.8–4.2 ppm.
    • Note: This is significantly downfield compared to a standard ether (

      
      , ~3.4 ppm) due to the electron-withdrawing nitrogen.
      

Part 5: Visualization of Reaction Pathways

SynthesisPathways cluster_0 Route A: Indirect (Mitsunobu) cluster_1 Route B: Direct Alkylation Alcohol Alcohol (R-OH) PhthInt Phthalimide Intermediate (R-O-Phth) Alcohol->PhthInt Mitsunobu (PPh3, DIAD) NHP N-Hydroxyphthalimide (NHP) NHP->PhthInt FreeAminooxy Free Aminooxy (R-O-NH2) PhthInt->FreeAminooxy Hydrazine (Deprotection) FinalProd Boc-Aminooxy Linker (R-O-NH-Boc) FreeAminooxy->FinalProd Boc2O (Protection) Halide Alkyl Halide (R-Br) Halide->FinalProd DBU/DMF (SN2 Displacement) BocNHOH N-Boc-Hydroxylamine (Boc-NH-OH) BocNHOH->FinalProd

Caption: Comparative workflow of Mitsunobu (Route A) vs. Direct Alkylation (Route B) for synthesizing Boc-aminooxy linkers.

References

  • Albrecht, S., Defoin, A., & Tarnus, C. (2006).[6][7] Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638. Link

  • BenchChem. (2025).[1][8] An In-depth Technical Guide to Boc-Protected Aminooxy PEG Linkers. BenchChem Technical Guides. Link

  • Groch, J. R., et al. (2010). Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation.[9] Journal of Organic Chemistry, 75(15). Link

  • Organic Chemistry Portal. (2025). Mitsunobu Reaction: Mechanism and Protocols. Organic Chemistry Portal. Link

  • Paudyal, M. P., et al. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents. ChemRxiv. Link

Sources

Exploratory

Technical Deep Dive: The Aminooxy Group in Bioconjugation

Executive Summary In the precision-driven field of bioconjugation, the aminooxy group ( ) has emerged as a superior alternative to traditional hydrazide and thiol-maleimide chemistries. Its primary utility lies in the fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the precision-driven field of bioconjugation, the aminooxy group (


) has emerged as a superior alternative to traditional hydrazide and thiol-maleimide chemistries. Its primary utility lies in the formation of the oxime bond  (

), a linkage characterized by exceptional hydrolytic stability and high chemoselectivity for aldehydes and ketones.

For drug development professionals and protein engineers, the aminooxy group offers a solution to the "heterogeneity problem" often seen in lysine-based conjugations. By targeting site-specifically generated carbonyls—such as oxidized glycans on antibodies or N-terminal serine residues—researchers can achieve homogeneous Drug-to-Antibody Ratios (DARs) and defined spatial orientation. This guide dissects the mechanistic causality of oxime ligation, provides field-proven protocols, and details the catalytic strategies required to drive these reactions to completion at physiological pH.

Mechanistic Foundations

The Chemistry of Oxime Ligation

The reaction between an aminooxy group and a carbonyl (aldehyde or ketone) is a condensation reaction that proceeds via a nucleophilic attack.[1][2][3] Unlike simple amines, the oxygen atom adjacent to the nitrogen in the aminooxy group exerts the alpha-effect (


-effect). This overlap of the oxygen's lone pair electrons with the nitrogen's antibonding orbital raises the ground state energy of the nucleophile, significantly increasing its reactivity compared to a standard primary amine.

Thermodynamics & Stability: The resulting oxime bond is thermodynamically favored over the hydrazone bond formed by hydrazides. The electronegativity of the oxygen atom in the oxime linkage (


) reduces the basicity of the imine nitrogen.[4] Since acid-catalyzed hydrolysis initiates with the protonation of this nitrogen, the reduced basicity renders the oxime highly resistant to hydrolysis.

Table 1: Comparative Stability of Bioconjugation Linkages

Linkage TypeStructure

(Formation)
Hydrolytic Stability (pH 7)Primary Failure Mode
Oxime


High (

> months)
Extreme Acid (pH < 2)
Hydrazone


Moderate (Reversible)Mild Acid (pH 4-5)
Imine

UnstableLow (Rapid Hydrolysis)Neutral pH Hydrolysis
Nucleophilic Catalysis (The Aniline Effect)

While thermodynamically stable, oxime formation is kinetically slow at neutral pH (


). The reaction is acid-catalyzed, optimally proceeding at pH 4.5, which is often too harsh for sensitive proteins.

To bypass this, we employ nucleophilic catalysis using aniline or its derivatives (e.g., m-phenylenediamine, mPDA). Aniline reacts rapidly with the aldehyde to form a protonated Schiff base (iminium ion). This intermediate is significantly more electrophilic than the original aldehyde, facilitating a rapid transimination with the aminooxy nucleophile.

Figure 1: Aniline-Catalyzed Oxime Ligation Mechanism

AnilineCatalysis Aldehyde Protein-Aldehyde (Electrophile) SchiffBase Protonated Schiff Base (Activated Intermediate) Aldehyde->SchiffBase + Aniline (Fast) Aniline Aniline (Catalyst) Aniline->SchiffBase Tetrahedral Tetrahedral Intermediate SchiffBase->Tetrahedral + Aminooxy (Transimination) Aminooxy Aminooxy-Payload (Nucleophile) Aminooxy->Tetrahedral Tetrahedral->Aniline Catalyst Regenerated Oxime Stable Oxime Conjugate Tetrahedral->Oxime - Aniline

Caption: Aniline acts as a nucleophilic catalyst, converting the aldehyde into a highly reactive Schiff base intermediate, which is then intercepted by the aminooxy group.[2][3][5][6][7][8]

Strategic Applications

Antibody-Drug Conjugates (ADCs)

The aminooxy group is pivotal in "Glycan Remodeling" strategies. IgG antibodies contain conserved N-glycans at residue N297 in the Fc region. Mild periodate oxidation cleaves the vicinal diols on these glycans (specifically sialic acid or galactose residues), generating aldehydes.

  • Advantage: This site is distant from the antigen-binding region (Fab), ensuring that conjugation does not interfere with binding affinity.

  • Result: A defined DAR (typically ~2-4) with improved pharmacokinetics compared to random lysine conjugation.

N-Terminal Serine/Threonine Labeling

Proteins engineered with an N-terminal Serine or Threonine can be specifically oxidized with limiting periodate to generate an N-terminal glyoxyl group (aldehyde).[9]

  • Specificity: At neutral pH and low periodate concentrations, oxidation is highly specific to the 1,2-amino alcohol of the N-terminus, leaving internal residues intact.

  • Utility: Ideal for attaching PEG chains or half-life extension modules where site-specificity is critical for protein folding and function.

Experimental Protocol: Site-Specific ADC Generation

This protocol describes the conjugation of an Aminooxy-PEG-Drug payload to a monoclonal antibody via glycan oxidation.[10] This workflow is designed to be self-validating at each critical step.

Materials
  • Antibody: IgG1 (Concentration > 2 mg/mL in PBS).

  • Oxidant: Sodium Periodate (NaIO

    
    ), 100 mM fresh stock in water.[5]
    
  • Catalyst: Aniline (pure liquid) or m-Phenylenediamine (mPDA).

  • Linker: Aminooxy-PEG

    
    -Biotin or Aminooxy-Drug (10 mM stock in DMSO).
    
  • Quench: Glycerol or Ethylene Glycol.

  • Purification: Zeba Spin Desalting Columns (7K MWCO) or TFF system.

Step-by-Step Workflow
Phase 1: Glycan Oxidation (Aldehyde Generation)
  • Buffer Exchange: Exchange antibody into Oxidation Buffer (100 mM Sodium Acetate, pH 5.5).

    • Why: Acidic pH prevents non-specific oxidation of amino acids (like Methionine) and stabilizes the aldehyde.

  • Oxidation: Add NaIO

    
     to a final concentration of 10 mM . Incubate for 30 minutes at 4°C in the dark.
    
    • Control: Keep a small aliquot of unoxidized antibody as a negative control.

  • Quench: Add glycerol to 10% (v/v) and incubate for 5 minutes to consume excess periodate.

  • Purification 1: Immediately desalt into Conjugation Buffer (100 mM Phosphate, pH 6.5 - 7.0) to remove periodate and formaldehyde byproducts.

    • Validation: Use a colorimetric aldehyde assay (e.g., Purpald assay) to confirm the presence of aldehydes on the protein.

Phase 2: Oxime Ligation
  • Catalyst Addition: Add Aniline to the oxidized antibody solution to a final concentration of 100 mM .

    • Note: If using mPDA, 10-50 mM is sufficient due to higher potency.

  • Conjugation: Add the Aminooxy-Payload (20-50 molar excess over antibody).

  • Incubation: Incubate for 4–16 hours at Room Temperature (20-25°C).

    • Optimization: Kinetic studies show >90% conversion often occurs within 2-4 hours with aniline catalysis.

  • Purification 2: Remove excess payload and catalyst via Size Exclusion Chromatography (SEC) or extensive dialysis against PBS.

Figure 2: Workflow for Aminooxy Bioconjugation

Workflow Start Purified mAb (Glycosylated) Oxidation Periodate Oxidation (10mM NaIO4, pH 5.5) Start->Oxidation Validation1 QC: Purpald Assay (Confirm Aldehyde) Oxidation->Validation1 Ligation Oxime Ligation (+ Aminooxy-Payload) (+ 100mM Aniline) Validation1->Ligation Pass Purification TFF / SEC Purification (Remove Catalyst/Linker) Ligation->Purification FinalQC Final QC (HIC/MS for DAR) Purification->FinalQC

Caption: Step-by-step workflow for generating antibody conjugates via aminooxy chemistry, including critical QC checkpoints.

Troubleshooting & Optimization (Field Insights)

Issue 1: Precipitation during Ligation

  • Cause: Aniline at 100 mM can alter the ionic strength and hydrophobicity of the buffer, causing aggregation of unstable proteins.

  • Solution: Switch to m-phenylenediamine (mPDA) .[11] It is a more potent catalyst, allowing effective catalysis at lower concentrations (10 mM), reducing the risk of precipitation.

Issue 2: Low Conjugation Efficiency

  • Cause: Insufficient oxidation or pH mismatch.

  • Solution: Verify aldehyde generation first. If aldehydes are present, lower the conjugation pH to 6.0 or increase catalyst concentration. Ensure the aminooxy reagent is not hydrolyzed (store dry at -20°C).

Issue 3: Non-Specific Modification

  • Cause: Periodate oxidation was too harsh (high temp or concentration), oxidizing Methionine or Tryptophan.

  • Solution: Strictly control oxidation at 4°C and limit NaIO

    
     concentration to 1-10 mM. Use Methionine as a scavenger during oxidation if necessary.
    

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[12] [Link]

  • Dirksen, A., & Dawson, P. E. (2008).[11] Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.[11] Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

  • Wang, S., Gurav, D., Oommen, O. P., & Varghese, O. P. (2015).[11] Insights into the Mechanism and Catalysis of Oxime Coupling Chemistry at Physiological pH. Chemistry – A European Journal, 21(15), 5980–5985. [Link]

  • Agten, S. M., Dawson, P. E., & Hackeng, T. M. (2016). Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis. Journal of Peptide Science, 22(5), 271–279. [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation.[7][11][13] Bioconjugate Chemistry, 24(3), 333–342. [Link]

Sources

Foundational

Technical Guide: Solubility &amp; Handling of 12-(Boc-aminooxy)-dodecanoic Acid

Executive Summary Compound: 12-(Boc-aminooxy)-dodecanoic acid CAS: 18934-81-1 Synonyms: Boc-12-Ado-OH, 12-(tert-Butoxycarbonylaminooxy)dodecanoic acid[1][][3][4] This guide provides a technical analysis of the solubility...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 12-(Boc-aminooxy)-dodecanoic acid CAS: 18934-81-1 Synonyms: Boc-12-Ado-OH, 12-(tert-Butoxycarbonylaminooxy)dodecanoic acid[1][][3][4]

This guide provides a technical analysis of the solubility profile of 12-(Boc-aminooxy)-dodecanoic acid, a critical heterobifunctional linker used in bioconjugation, PROTAC development, and peptide synthesis. Due to its amphiphilic structure—comprising a lipophilic C12 alkyl chain, a hydrophobic Boc protecting group, and a polar carboxylic acid tail—this molecule exhibits specific solubility behaviors that differ from standard amino acids or short-chain linkers.

Part 1: Physicochemical Profile & Solubility Logic[5]

To predict and manipulate the solubility of this compound, one must understand the competition between its functional groups.

Structural Analysis
ComponentCharacterSolvent Interaction Impact
C12 Alkyl Chain Highly HydrophobicDrives solubility in non-polar/halogenated solvents (DCM, Chloroform). Causes precipitation in water.
Boc Group Lipophilic / BulkyEnhances solubility in organic solvents (THF, EtOAc). Prevents zwitterion formation, increasing organic solubility compared to free amino acids.
Carboxylic Acid Polar / H-bond DonorProvides limited solubility in alcohols. Allows pH-dependent manipulation (soluble in basic aqueous buffers as a salt, though micelle formation is a risk).
The "Lipophilic Dominance" Rule

Despite the terminal carboxylic acid, the 12-carbon chain and the tert-butyl group render the molecule predominantly lipophilic. Consequently, halogenated solvents and polar aprotic solvents are the most effective solubilizers.

Part 2: Solubility Matrix

The following data categorizes solvents based on their efficacy for preparing high-concentration stock solutions (>10 mg/mL).

Primary Solvents (Recommended for Stock Solutions)

These solvents dissolve the compound rapidly at room temperature.

SolventSolubility RatingApplication Context
Dichloromethane (DCM) Excellent Ideal for synthesis, liquid-phase coupling, and transfers. Easily removed by evaporation.
Dimethylformamide (DMF) Excellent Preferred for bioconjugation reactions (e.g., NHS-ester formation) due to high boiling point and compatibility with aqueous buffers.
Dimethyl Sulfoxide (DMSO) Excellent Standard for biological assays and long-term stock storage.
Tetrahydrofuran (THF) Very Good Useful for reactions requiring non-nucleophilic, ether-based solvents.
Secondary Solvents (Conditional)

Solubility may require warming (30–40 °C) or sonication.

SolventSolubility RatingApplication Context
Methanol / Ethanol Moderate Good for purification or recrystallization. Solubility decreases significantly as temperature drops.
Ethyl Acetate Good Often used during work-up/extraction. Can be used for crystallization.[]
Acetonitrile Moderate Suitable for HPLC preparation; may require mixing with water/TFA to maintain solubility during chromatography.
Poor Solvents (Avoid)
SolventSolubility RatingReason for Failure
Water Insoluble The C12 chain dominates; the molecule floats or forms a film.
Hexanes / Heptane Poor While the chain is lipophilic, the polar carboxylic acid and carbamate groups prevent complete dissolution in strictly non-polar alkanes.

Part 3: Decision Logic & Workflows

Solubility Decision Tree

Use this logic flow to select the appropriate solvent for your specific application.

SolubilityDecision Start Select Application Synthesis Chemical Synthesis (Coupling/Protection) Start->Synthesis BioConjugation Bioconjugation (Protein/Ab Labeling) Start->BioConjugation Storage Long-term Storage (Stock Solution) Start->Storage Purification Purification (Crystallization) Start->Purification DCM Dichloromethane (DCM) Fast evaporation, high solubility Synthesis->DCM DMF DMF or DMSO Miscible with water, low volatility BioConjugation->DMF DMSO Anhydrous DMSO Prevents hydrolysis, stable at -20°C Storage->DMSO EtOAc Ethyl Acetate / Hexane Gradient for precipitation Purification->EtOAc

Caption: Solvent selection logic based on downstream experimental requirements.

Part 4: Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution (for Bioconjugation)

Objective: Create a stable stock for crosslinking reactions (e.g., EDC/NHS coupling). Solvent: Anhydrous DMF or DMSO.

  • Calculate Mass:

    • MW of 12-(Boc-aminooxy)-dodecanoic acid = 315.45 g/mol .[][6]

    • Target: 1 mL of 50 mM solution.

    • Required Mass:

      
      .
      
  • Weighing: Weigh ~16 mg of the white powder into a glass vial. Avoid using polystyrene plastics as DMF/DMSO can leach plasticizers.

  • Dissolution:

    • Add 1 mL of Anhydrous DMF .

    • Vortex for 30 seconds. The solution should be clear and colorless.

    • Note: If particles persist, sonicate for 1–2 minutes at ambient temperature.

  • Storage: Flush the headspace with inert gas (Argon/Nitrogen), cap tightly, and store at -20 °C. Desiccate to prevent moisture absorption (which degrades the NHS-ester if activated later).

Protocol B: Dissolution for Aqueous Conjugation

Challenge: The compound is insoluble in water. You must use a "co-solvent" method.

  • Dissolve in Organic Phase: Prepare a high-concentration stock (e.g., 100 mM) in DMSO as per Protocol A.

  • Aqueous Buffer Prep: Prepare your protein/peptide solution in a buffer (PBS or HEPES, pH 7.2–7.5).

  • Dropwise Addition:

    • While stirring the aqueous solution rapidly, add the DMSO stock dropwise.

    • Limit: Keep the final DMSO concentration

      
       to avoid protein denaturation.
      
    • Observation: If the solution turns milky/cloudy, the lipid chain is precipitating.

    • Remedy: If precipitation occurs, lower the loading concentration or add a surfactant (e.g., 0.1% Tween-20) if the assay permits.

Part 5: Stability & Troubleshooting

Acid Sensitivity (The Boc Group)

The Boc (tert-butyloxycarbonyl) group is acid-labile.

  • Avoid: Do not dissolve in acidic solvents (e.g., acetic acid) or solvents containing trace HCl/TFA unless deprotection is intended.

  • Deprotection: To remove the Boc group, use 50% TFA in DCM. This will yield the free aminooxy group (

    
    ), which is highly reactive toward aldehydes/ketones.
    
Aminooxy Stability

The aminooxy moiety (


) is generally stable, but once deprotected, the free aminooxy group is more nucleophilic than a standard amine.
  • Oxidation Risk: Protect stock solutions from prolonged exposure to air to prevent oxidation of the linker backbone.

References

  • PubChem. (2025). N-t-Butyloxycarbonyl-12-amino-dodecanoic acid (Compound Summary). National Library of Medicine. [Link]

Sources

Exploratory

12-(Boc-aminooxy)-dodecanoic Acid: A Comprehensive Guide to Nomenclature, Structural Logic, and Bioconjugation Workflows

Abstract & Core Directives In modern drug development—particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and peptide modifications—the selection of a bifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directives

In modern drug development—particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and peptide modifications—the selection of a bifunctional linker dictates the physicochemical properties and pharmacokinetic profile of the final therapeutic. 12-(Boc-aminooxy)-dodecanoic acid has emerged as a critical non-PEGylated, highly hydrophobic spacer [1]. By combining a terminal carboxylic acid for standard peptide coupling with a protected aminooxy group for highly chemoselective oxime ligation, this molecule offers a robust, orthogonal bioconjugation platform.

This technical whitepaper deconstructs the chemical identity of 12-(Boc-aminooxy)-dodecanoic acid, explains the causality behind its conjugation mechanisms, and provides self-validating experimental protocols for its application in advanced chemical biology.

Chemical Identity: Nomenclature and Structural Logic

To ensure precision in literature searches and regulatory documentation, it is critical to understand the exact nomenclature and structural parameters of this linker [1].

  • IUPAC Name: 12-{[(tert-butoxycarbonyl)amino]oxy}dodecanoic acid

  • Common Synonyms:

    • 12-(Boc-aminooxy)-lauric acid

    • 12-(tert-butoxycarbonylaminooxy)dodecanoic acid

    • Boc-aminooxy-C12-acid

  • CAS Registry Number: 1262960-18-8

Structural Causality: Why a C12 Alkyl Chain?

Unlike traditional Polyethylene Glycol (PEG) linkers that increase hydrophilicity, the dodecanoic (lauric) acid core provides a 12-carbon hydrophobic spacer. In PROTAC design, highly flexible and hydrophilic PEG linkers can sometimes hinder cell permeability or fail to induce the necessary cooperative protein-protein interactions between the E3 ligase and the target protein. The C12 alkyl chain offers a rigid, lipophilic alternative that can enhance membrane penetration and tune the spatial orientation of the warhead and E3 ligand.

Quantitative Physicochemical Data
PropertyValueStructural Significance
Molecular Formula C₁₇H₃₃NO₅Defines the exact atomic composition.
Molecular Weight 331.45 g/mol Critical for calculating exact molar equivalents during coupling.
Spacer Length ~15 Å (extended)Provides sufficient distance to prevent steric hindrance between conjugated payloads.
LogP (Predicted) ~4.5High lipophilicity; ideal for enhancing the membrane permeability of large macrocycles or PROTACs.

Mechanistic Principles of the Alkyl-Aminooxy Scaffold

The utility of 12-(Boc-aminooxy)-dodecanoic acid lies in its orthogonal reactivity . The two ends of the molecule react under completely different, non-interfering conditions.

  • Amidation (Carboxylic Acid): The terminal -COOH group can be activated by coupling reagents (e.g., HATU, EDC) to form stable amide bonds with primary or secondary amines.

  • Oxime Ligation (Aminooxy Group): Following the removal of the acid-labile Boc (tert-butyloxycarbonyl) protecting group, the exposed free aminooxy (-O-NH₂) group exhibits an alpha-effect, making it a highly potent nucleophile. It reacts chemoselectively with aldehydes or ketones to form a highly stable oxime bond.

G Start 12-(Boc-aminooxy)-dodecanoic acid Amidation Amidation (HATU/DIPEA) Forms Amide Bond Start->Amidation Amine Target Amine (e.g., Protein) Amine->Amidation Deprotection Boc Deprotection (TFA/TIPS) Exposes Free Aminooxy Amidation->Deprotection Oxime Oxime Ligation Aniline Catalyzed Deprotection->Oxime Aldehyde Target Aldehyde (e.g., Payload) Aldehyde->Oxime Final Stable Bioconjugate (PROTAC / ADC) Oxime->Final

Workflow from linker amidation to aniline-catalyzed oxime bioconjugation.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each step includes the mechanistic rationale (causality) and a validation checkpoint to confirm success before proceeding.

Protocol A: Amidation of the Carboxylic Acid

Objective: Conjugate the linker to a target amine (e.g., a PROTAC E3 ligand).

  • Step 1: Dissolve 1.0 eq of 12-(Boc-aminooxy)-dodecanoic acid and 1.2 eq of HATU in anhydrous DMF.

    • Causality: HATU is chosen over EDC/NHS because it forms a highly reactive 7-aza-HOBt active ester, which is superior for coupling long, hydrophobic aliphatic chains that may suffer from aggregation or steric hindrance.

  • Step 2: Add 3.0 eq of DIPEA (N,N-Diisopropylethylamine), followed by 1.0 eq of the target amine. Stir at room temperature for 2 hours.

    • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the target amine, ensuring it is in its reactive, nucleophilic state without competing for the activated ester.

  • Validation Checkpoint: Perform LC-MS analysis. The disappearance of the linker mass (331.45 Da) and the appearance of the product mass [M+H]⁺ confirms complete conversion.

Protocol B: Boc Deprotection

Objective: Unmask the aminooxy group for subsequent ligation.

  • Step 1: Dissolve the intermediate in a cleavage cocktail of 95% TFA (Trifluoroacetic acid), 2.5% TIPS (Triisopropylsilane), and 2.5% H₂O. Stir for 1 hour.

    • Causality: TFA provides the extreme acidity required to cleave the Boc group, releasing carbon dioxide and a highly reactive tert-butyl cation. TIPS is absolutely critical here; it acts as a carbocation scavenger. Without TIPS, the tert-butyl cation will re-alkylate the newly exposed, highly nucleophilic aminooxy group, ruining the yield.

  • Step 2: Evaporate TFA under a stream of nitrogen and precipitate the product in cold diethyl ether.

  • Validation Checkpoint: A positive Ninhydrin (Kaiser) test will yield a deep blue/purple color, confirming the presence of the free aminooxy nucleophile.

Protocol C: Aniline-Catalyzed Oxime Ligation

Objective: Conjugate the unmasked linker to an aldehyde-bearing payload.

  • Step 1: Dissolve the unmasked linker and the target aldehyde (1:1 ratio) in 100 mM ammonium acetate buffer (pH 4.5 to 6.0).

  • Step 2: Add 10–100 mM of Aniline (or p-Phenylenediamine for faster kinetics) [2].

    • Causality: Direct oxime formation is kinetically slow at physiological pH. Aniline acts as a nucleophilic catalyst. It rapidly attacks the aldehyde to form a protonated Schiff base (iminium ion). This intermediate is significantly more electrophilic than the original aldehyde, allowing the aminooxy group to attack it rapidly, displacing the aniline and forming the final oxime[3].

  • Validation Checkpoint: Monitor via RP-HPLC. The shift to a more lipophilic retention time indicates successful oxime formation.

Catalysis Aldehyde Aldehyde/Ketone Schiff Protonated Schiff Base (Electrophilic) Aldehyde->Schiff + Aniline Aniline Aniline Catalyst Aniline->Schiff Tetrahedral Tetrahedral Intermediate Schiff->Tetrahedral + Aminooxy Aminooxy Aminooxy-Conjugate (Nucleophile) Aminooxy->Tetrahedral Tetrahedral->Aniline Regenerated Oxime Stable Oxime Product Tetrahedral->Oxime - Aniline

Mechanism of aniline-catalyzed oxime ligation via a Schiff base intermediate.

Kinetic Comparisons: Optimizing the Catalytic Cycle

While aniline is the standard catalyst for oxime ligation, recent advancements in bioconjugation have identified p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA) as superior alternatives, particularly when working with sensitive proteins that require neutral pH [2, 3].

CatalystOptimal pH RangeRelative Reaction RateSolubility LimitationsApplication Context
None (Uncatalyzed) 4.0 - 5.01x (Baseline)N/ASimple small molecules; low steric hindrance.
Aniline 4.5 - 6.0~40xMax ~100 mMStandard peptide/PROTAC synthesis[2].
p-Phenylenediamine 4.0 - 7.0~120xHighly solubleLive-cell labeling; sensitive ADCs at pH 7.0 [3].

By leveraging the 12-(Boc-aminooxy)-dodecanoic acid linker in tandem with optimized aniline-derivative catalysis, researchers can achieve near-quantitative yields in complex bioconjugation workflows, ensuring the structural integrity and functional efficacy of next-generation therapeutics.

References

  • National Center for Biotechnology Information (NCBI). "Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release." PubMed Central (PMC). Available at:[Link]

Foundational

The Strategic Role of Boc Protection in Aminooxy Chemistry: Stability, Synthesis, and Bioconjugation

Executive Summary The aminooxy group ( ) is a cornerstone of modern bioconjugation, particularly for chemoselective oxime ligation.[1] However, its enhanced nucleophilicity—driven by the -effect—renders it liable to prem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aminooxy group (


) is a cornerstone of modern bioconjugation, particularly for chemoselective oxime ligation.[1] However, its enhanced nucleophilicity—driven by the 

-effect—renders it liable to premature reactivity and side reactions during synthetic workflows. The tert-butyloxycarbonyl (Boc) protecting group serves as the industry-standard "mask" for this functionality. This guide details the mechanistic basis for Boc-aminooxy stability, provides validated protocols for its synthesis and deprotection, and outlines its critical role in generating high-fidelity bioconjugates.

Mechanistic Rationale: The Alpha-Effect and Protection

The Reactivity Challenge

Unlike primary amines (


, pKa 

10.6), alkoxyamines (

) exhibit a significantly lower pKa (

4.6) but vastly superior nucleophilicity at neutral to acidic pH. This phenomenon, known as the

-effect
, arises from the repulsion between the lone pairs on the adjacent nitrogen and oxygen atoms, which raises the ground state energy of the nucleophile.

Why Protection is Non-Negotiable:

  • Acylation susceptibility: Without protection, the

    
     group will rapidly react with activated esters (e.g., NHS esters) intended for other amines during peptide coupling.
    
  • Oxidation sensitivity: Free aminooxy groups are prone to oxidation, leading to degradation products.

  • Protonation Control: The Boc group converts the basic aminooxy nitrogen into a carbamate, effectively nullifying its nucleophilicity and preventing interference during multi-step synthesis.

Why Boc?

The Boc group is particularly advantageous for aminooxy compounds due to its acid lability .[1] Since the final application of aminooxy reagents is often oxime ligation (which proceeds best at acidic pH, typically 4.5–6.0), the deprotection conditions (TFA or HCl) naturally set the stage for the subsequent conjugation step.

Synthesis of Boc-Aminooxy Reagents

The most robust route to Boc-protected aminooxy compounds, such as Boc-aminooxyacetic acid (Boc-Aoa) , utilizes a Mitsunobu-based strategy followed by hydrazinolysis and protection.

Workflow Visualization

The following diagram illustrates the standard synthetic pathway from an alcohol precursor to the final Boc-protected reagent.

BocSynthesis Start Alcohol Precursor (R-OH) Mitsunobu Mitsunobu Reaction (N-Hydroxyphthalimide, DIAD, PPh3) Start->Mitsunobu Inter1 Phthalimide-O-R Mitsunobu->Inter1 Cleavage Hydrazinolysis (N2H4) Inter1->Cleavage FreeAmine Free Aminooxy (H2N-O-R) Cleavage->FreeAmine Protection Boc Protection (Boc2O, Base) FreeAmine->Protection Final Boc-Aminooxy Reagent (Boc-NH-O-R) Protection->Final

Caption: Step-wise synthesis of Boc-aminooxy reagents via the Mitsunobu-Phthalimide route.

Validated Protocol: Synthesis of Boc-Aminooxyacetic Acid

Context: This protocol converts a hydroxy-acid derivative into a Boc-aminooxy building block compatible with SPPS (Solid Phase Peptide Synthesis).

Materials:

  • Methyl glycolate (Starting material)

  • N-Hydroxyphthalimide

  • Triphenylphosphine (

    
    ) & DIAD
    
  • Hydrazine monohydrate

  • 
     (Di-tert-butyl dicarbonate)[2][3]
    

Step-by-Step Procedure:

  • Mitsunobu Coupling: Dissolve methyl glycolate (1.0 eq), N-hydroxyphthalimide (1.1 eq), and

    
     (1.1 eq) in anhydrous THF. Cool to 0°C. Add DIAD (1.1 eq) dropwise. Stir at RT for 16h.
    
    • Checkpoint: TLC should show disappearance of N-hydroxyphthalimide.

  • Phthalimide Deprotection: Concentrate the mixture. Redissolve in MeOH. Add hydrazine monohydrate (2.0 eq) and reflux for 1-2h. A white precipitate (phthalhydrazide) will form.

  • Filtration: Cool to RT. Filter off the precipitate.[4] The filtrate contains the unstable free aminooxy ester.

  • Boc Protection (In-situ): To the filtrate, immediately add

    
     (2.5 eq) and 
    
    
    
    (1.2 eq). Stir at RT for 4h.[1][5]
  • Workup: Concentrate MeOH. Dissolve residue in EtOAc, wash with 5% citric acid (to remove hydrazine traces) and brine. Dry over

    
    .[5]
    
  • Saponification (Optional): If the free acid is required, treat with LiOH in THF/H2O, then acidify carefully to pH 3 to precipitate Boc-Aoa .

Deprotection and Bioconjugation

The utility of Boc-aminooxy compounds lies in their clean deprotection to yield the reactive oxyamine, which then undergoes chemoselective ligation with aldehydes or ketones.[1]

Deprotection Protocol (Acidolytic Cleavage)

Warning: The N-O bond is generally stable to acid, but harsh conditions (high temp, prolonged time) can lead to cleavage.

Standard Protocol:

  • Dissolution: Dissolve the Boc-aminooxy compound in DCM.

  • Acid Addition: Add an equal volume of Trifluoroacetic Acid (TFA) (Final conc: 50% v/v).

    • Scavenger Note: If the molecule contains Trp, Met, or Cys, add 2.5% Triisopropylsilane (TIS) and 2.5%

      
       to scavenge t-butyl cations.
      
  • Reaction: Stir at RT for 30–60 minutes. Monitor by LC-MS (look for loss of -100 Da mass).

  • Workup: Evaporate TFA under nitrogen flow. Co-evaporate with toluene or diethyl ether to remove residual acid.

    • Product State: The product is now the trifluoroacetate salt (

      
      ). This salt is stable and can be stored.[6]
      
Oxime Ligation Mechanism

The following diagram details the transition from the protected state to the stable oxime linkage.

OximeLigation BocCompound Boc-Protected Precursor (Boc-NH-O-R) Deprotection Acid Deprotection (TFA/DCM) BocCompound->Deprotection Salt Oxyamine Salt ([H3N-O-R]+) Deprotection->Salt - Boc, - CO2 Buffer Buffer Exchange (pH 4.5 - 6.0) Salt->Buffer Ligation Ligation Reaction (+ R'-CHO / R'-C(O)R'') Buffer->Ligation Intermediate Tetrahedral Intermediate Ligation->Intermediate Oxime Stable Oxime Conjugate (R'-C=N-O-R) Intermediate->Oxime - H2O

Caption: Pathway from Boc-deprotection to stable oxime conjugate formation.

Comparative Analysis: Boc vs. Fmoc

Selecting the right protecting group is critical for orthogonality.[7][8]

FeatureBoc-AminooxyFmoc-Aminooxy
Deprotection Acidic (TFA/DCM or HCl)Basic (Piperidine/DMF)
Stability Stable to base; labile to acid.[2][3][6][7]Stable to acid; labile to base.
Primary Use Solution phase synthesis; "Carbonyl Capture" reagents; Acid-stable payloads.Solid Phase Peptide Synthesis (SPPS); Base-stable payloads.
Atom Economy High (Boc group is small).Lower (Fmoc is bulky).
Solubility Generally improves solubility in organic solvents.Can cause aggregation/insolubility in peptides.[7]
Orthogonality Compatible with Fmoc-SPPS (if used as final N-term cap).Compatible with Boc-SPPS (rarely used).

Expert Insight: Use Boc-aminooxy reagents when introducing the aminooxy handle at the end of an Fmoc-SPPS sequence. The final TFA cleavage step simultaneously removes side-chain protecting groups and the Boc group, releasing the active aminooxy peptide in one step.

References

  • BenchChem. (2025).[1][5][7][8] An In-depth Technical Guide to Boc-Aminooxy Protecting Group Chemistry and Deprotection. BenchChem Technical Support. Link

  • Hering, A., et al. (2022).[9] Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications.[9] Link

  • Sigma-Aldrich. (n.d.). (Boc-aminooxy)acetic acid Product Specification. MilliporeSigma. Link

  • Boc Sciences. (n.d.). Boc-aminooxyacetic acid - Peptides. Boc Sciences.[]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines.[1][][11][12] Chemistry Steps. Link

  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines.[12] WuXi AppTec.[7] Link

Sources

Protocols & Analytical Methods

Method

protocol for using 12-(Boc-aminooxy)-dodecanoic acid in peptide synthesis

This Application Note and Protocol is designed for researchers utilizing 12-(Boc-aminooxy)-dodecanoic acid in solid-phase peptide synthesis (SPPS). This reagent serves a dual purpose: it acts as a hydrophobic lipid space...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers utilizing 12-(Boc-aminooxy)-dodecanoic acid in solid-phase peptide synthesis (SPPS). This reagent serves a dual purpose: it acts as a hydrophobic lipid spacer (C12 alkyl chain) and introduces a reactive aminooxy (


) handle upon deprotection, enabling site-specific oxime ligation  with aldehyde- or ketone-functionalized payloads.

[1]

Introduction & Mechanism

12-(Boc-aminooxy)-dodecanoic acid is a heterobifunctional linker. The carboxylic acid terminus allows for standard amide coupling to the N-terminus of a peptide (or a lysine side chain). The Boc-protected aminooxy group is stable under basic conditions (Fmoc deprotection) but is acid-labile.

Upon final cleavage with Trifluoroacetic Acid (TFA), the Boc group is removed, revealing a potent nucleophile: the aminooxy group . Unlike simple amines, the aminooxy group has an enhanced nucleophilicity (alpha-effect) and reacts specifically with aldehydes or ketones under mild acidic conditions to form a stable oxime bond (


).
Key Applications
  • Lipidation: The C12 chain increases peptide albumin binding and half-life.

  • Bioconjugation: The aminooxy handle enables "click-like" conjugation to reducing sugars, aldehyde-functionalized polymers (PEG), or ketone-modified proteins.

Chemical Properties & Handling[2][3]

PropertySpecificationNotes
Formula

Note: Formula assumes aminooxy core structure.[1][2]
Solubility DCM, DMF, NMPHydrophobic chain requires organic solvent; poor water solubility.
Storage -20°C, DesiccatedHygroscopic. Warm to RT before opening to prevent condensation.
Stability Acid-labile (Boc)Avoid trace acids during storage.
Hazards IrritantStandard PPE required.[3]

Protocol: Solid-Phase Incorporation (Fmoc-SPPS)[6][7]

This protocol assumes the peptide chain has been assembled on resin (e.g., Rink Amide or Wang resin) using standard Fmoc chemistry.

Step 3.1: Reagent Preparation

The 12-carbon aliphatic chain can induce aggregation or precipitate in pure DMF. A solvent mixture is recommended.[4][5]

  • Solvent: 1:1 mixture of Dichloromethane (DCM) and Dimethylformamide (DMF) .

  • Concentration: 0.1 M to 0.2 M.

Step 3.2: Coupling Reaction
  • Fmoc Removal: Remove the final Fmoc group from the resin-bound peptide using 20% Piperidine/DMF (standard protocol). Wash resin

    
     with DMF.[4]
    
  • Activation:

    • Dissolve 12-(Boc-aminooxy)-dodecanoic acid (3.0 eq relative to resin loading) in DCM/DMF (1:1).

    • Add HATU (2.9 eq) or DIC/HOBt (3.0 eq).

    • Add DIPEA (6.0 eq).

    • Expert Tip: Pre-activate for 30 seconds before adding to the resin to ensure complete solubilization.

  • Incubation: Add the activated solution to the resin. Shake at Room Temperature (RT) for 2–4 hours .

    • Note: Long aliphatic chains have slower kinetics than standard amino acids.

  • Monitoring: Perform a Kaiser Test (Ninhydrin).

    • Blue beads: Incomplete coupling. Re-couple using fresh reagents.

    • Colorless beads: Complete coupling.

  • Washing: Wash resin

    
     with DCM/DMF (1:1), then 
    
    
    
    with DCM.

Protocol: Cleavage & Deprotection (CRITICAL)

This step removes the peptide from the resin and simultaneously removes the Boc group to liberate the aminooxy functionality.

WARNING: The "No Acetone" Rule

The liberated aminooxy group is highly reactive toward ketones.

  • NEVER use acetone to wash glassware or the resin during this step.

  • NEVER use acetone for peptide precipitation.

  • Exposure to acetone will result in the irreversible formation of an isopropylidene oxime adduct (

    
     mass shift).
    
Step 4.1: Cleavage Cocktail

Prepare the following cocktail (freshly made):

  • 95% Trifluoroacetic Acid (TFA)

  • 2.5% Triisopropylsilane (TIS) (Scavenger for carbocations)

  • 2.5% Water

Step 4.2: Execution
  • Add cleavage cocktail to the dried resin (10 mL per gram of resin).

  • Shake at RT for 2–3 hours .

  • Filter the resin and collect the filtrate.[3][6]

  • Precipitation:

    • Concentrate the TFA filtrate under nitrogen flow (do not heat above 30°C).

    • Add ice-cold Diethyl Ether (Et2O) to precipitate the peptide.

    • Centrifuge (3000 rpm, 5 min, 4°C). Decant ether.

    • Repeat ether wash

      
      .
      
  • Drying: Dry the pellet under high vacuum / lyophilize.

Protocol: Oxime Ligation (Bioconjugation)[5][6][7]

Use this protocol to conjugate the purified Aminooxy-C12-Peptide to an aldehyde/ketone-containing payload (e.g., Aldehyde-PEG, oxidized glycoprotein).

Step 5.1: Buffer Preparation

Oxime ligation is acid-catalyzed.

  • Standard Buffer: 0.1 M Sodium Acetate, pH 4.5.

  • Alternative (Neutral pH): 0.1 M Phosphate Buffer (pH 7.0) + 100 mM Aniline (Catalyst).[2]

    • Why Aniline? Aniline forms a highly reactive Schiff base intermediate with the aldehyde, which undergoes rapid transimination with the aminooxy group, accelerating the reaction by

      
       at neutral pH [1].
      
Step 5.2: Ligation Reaction
  • Dissolve Peptide: Dissolve Aminooxy-C12-Peptide in the buffer (or DMSO/Buffer mix if solubility is poor due to the C12 chain). Final conc: 1–5 mM.

  • Add Payload: Add the Aldehyde/Ketone component (1.2 – 2.0 eq).

  • Incubation:

    • pH 4.5: Incubate 4–16 hours at RT.

    • pH 7.0 + Aniline: Incubate 1–4 hours at RT.

  • Monitoring: Analyze by HPLC or LC-MS.

    • Look for the disappearance of the starting material and the appearance of the conjugate (Mass = Peptide + Payload - 18 Da [Water]).

Visualization of Workflows

Diagram 1: Synthesis & Cleavage Workflow

This diagram illustrates the chemical transformation from resin-bound peptide to the active aminooxy species.

SPPS_Workflow Resin Resin-Bound Peptide (N-term Free) Coupling Coupling Step 12-(Boc-aminooxy)-dodecanoic acid HATU/DIPEA, DCM/DMF Resin->Coupling Add Reagent Protected Resin-Peptide-C12-NH-Boc Coupling->Protected 2-4 hrs, RT Cleavage TFA Cleavage (95% TFA, TIS, H2O) Protected->Cleavage Deprotection Final Free Aminooxy-C12-Peptide (Ready for Ligation) Cleavage->Final -Boc, -Resin NO ACETONE!

Caption: Step-by-step workflow for incorporating the C12-aminooxy linker via Fmoc-SPPS and generating the reactive precursor.

Diagram 2: Oxime Ligation Mechanism

This diagram details the conjugation step, highlighting the role of pH and catalysis.

Oxime_Ligation Reactants Aminooxy-Peptide + Aldehyde-Target Path_Acid Path A: Acid Catalysis (pH 4.5) Protonation of Carbonyl Reactants->Path_Acid Standard Path_Aniline Path B: Aniline Catalysis (pH 7.0) Schiff Base Intermediate Reactants->Path_Aniline Accelerated Intermediate Tetrahedral Intermediate Path_Acid->Intermediate Path_Aniline->Intermediate Transimination Product Stable Oxime Conjugate (=N-O- Linkage) Intermediate->Product - H2O (Dehydration)

Caption: Dual pathways for Oxime Ligation. Aniline catalysis allows for rapid conjugation at neutral pH.[2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance or aggregation of lipid chain.Use "Magic Mixture" (DCM/DMF/NMP). Double couple. Increase temp to 40°C (carefully).
+40 Da Mass Shift Acetone adduct formation.Eliminate acetone from all glassware washing and precipitation steps.
Poor Solubility (Peptide) Hydrophobic C12 chain dominates.Dissolve in minimal DMSO or HFIP before adding buffer. Use PEGylated spacers if possible.
Slow Ligation pH too high (uncatalyzed).Lower pH to 4.5 or add 100 mM Aniline (or p-phenylenediamine) at pH 7.[2]

References

  • Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry, 19(12), 2543–2548.

  • Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition, 47(39), 7523–7526.

  • BenchChem. (2025).[2][5] "Application Notes and Protocols for Oxime Bond Formation with Aminooxy Reagents." BenchChem Technical Guides.

  • Iris Biotech. "Aminooxy Compounds for Ligation." Iris Biotech Knowledge Base.

Sources

Application

Application Note &amp; Protocols: Site-Specific Protein Labeling Using 12-(Boc-aminooxy)-dodecanoic Acid as a Versatile Linker

For Researchers, Scientists, and Drug Development Professionals Introduction: The Need for Precision in Protein Conjugation The covalent modification of proteins is a cornerstone of modern biotechnology, enabling the dev...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for Precision in Protein Conjugation

The covalent modification of proteins is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), advanced diagnostics, and powerful research tools.[1] The challenge, however, lies in achieving site-specificity. Random labeling, for instance on lysine residues, often yields heterogeneous products with unpredictable behavior and potentially compromised protein function.[2]

Oxime ligation has emerged as a powerful "click" chemistry tool for bioorthogonal conjugation, allowing for the precise and stable linking of molecules to proteins under mild, aqueous conditions.[3][4] This reaction occurs between a highly specific aminooxy group and a carbonyl (aldehyde or ketone) group, forming a stable oxime bond.[5][6] Since carbonyl groups are rare in native proteins, they can be introduced at specific sites, providing a unique chemical handle for modification.[7][8]

This guide details the use of 12-(Boc-aminooxy)-dodecanoic acid , a bifunctional linker designed to bridge a protein of interest with a secondary molecule (e.g., a fluorescent dye, a small molecule drug, or a biotin tag). Its structure provides three key functionalities:

  • A Boc-protected aminooxy group : Ensures stability and prevents premature reactions. The Boc group is readily removed under acidic conditions to reveal the reactive aminooxy moiety.[9][10]

  • A 12-carbon aliphatic chain : Acts as a flexible spacer, minimizing potential steric hindrance between the protein and the conjugated payload.

  • A terminal carboxylic acid : Provides a versatile attachment point for the payload molecule via standard amide bond formation.

This application note provides a comprehensive overview of the principles, critical parameters, and detailed protocols for using this linker in a multi-step workflow, from initial payload conjugation to final protein labeling and characterization.

Principle of the Technology: A Two-Stage Orthogonal Strategy

The use of 12-(Boc-aminooxy)-dodecanoic acid relies on a sequential, two-stage conjugation strategy that ensures control and purity at each step.

Stage 1: Payload-Linker Synthesis. The molecule of interest (the "payload") is first covalently attached to the carboxylic acid terminus of the 12-(Boc-aminooxy)-dodecanoic acid linker. This is typically achieved through the formation of an amide bond, a robust and well-characterized reaction. The Boc group remains intact, protecting the aminooxy function for the next stage.

Stage 2: Site-Specific Protein Labeling. This stage involves three key steps:

  • Carbonyl Installation: A unique aldehyde or ketone group is introduced onto the target protein. This is the critical step that dictates the site-specificity of the final conjugate.[11][12]

  • Boc Deprotection: The Boc protecting group on the payload-linker conjugate is removed with a mild acid, typically trifluoroacetic acid (TFA), to expose the reactive aminooxy group.[10][13]

  • Oxime Ligation: The deprotected aminooxy-payload molecule is reacted with the aldehyde- or ketone-modified protein. The reaction, often catalyzed by aniline, proceeds chemoselectively at a slightly acidic pH to form a highly stable oxime bond.[4][6][14]

This modular approach allows for the independent synthesis and purification of the payload-linker conjugate before its attachment to the protein, simplifying the overall workflow and final purification.

cluster_0 Stage 1: Payload-Linker Synthesis cluster_1 Stage 2: Protein Labeling Payload Payload (Dye, Drug, etc.) + Amine Group EDC_NHS EDC/NHS Activation Payload->EDC_NHS Activate Carboxyl (if applicable) Linker 12-(Boc-aminooxy)-dodecanoic acid Linker->EDC_NHS Activate Carboxyl Boc_Probe Boc-Protected Aminooxy-Payload EDC_NHS->Boc_Probe Amide Bond Formation TFA TFA Deprotection Boc_Probe->TFA Protein Target Protein (e.g., Glycoprotein) Periodate NaIO4 Oxidation Protein->Periodate Aldehyde_Protein Aldehyde-Tagged Protein Periodate->Aldehyde_Protein Final_Conjugate Final Protein-Payload Conjugate Aldehyde_Protein->Final_Conjugate Oxime Ligation (Aniline Catalyst) Deprotected_Probe Aminooxy-Payload TFA->Deprotected_Probe Deprotected_Probe->Final_Conjugate Oxime Ligation (Aniline Catalyst)

Figure 1. Overall experimental workflow for site-specific protein labeling.

Critical Experimental Parameters

Success in this labeling strategy hinges on the careful control of several key parameters. Understanding the causality behind these choices is essential for optimization and troubleshooting.

  • Carbonyl Introduction Method : The choice of how to introduce the aldehyde or ketone is paramount for site-specificity.

    • Glycoprotein Oxidation : For glycoproteins like antibodies, mild oxidation with sodium periodate (NaIO₄) is a robust method to generate aldehydes on carbohydrate moieties, away from the antigen-binding sites.[6][15]

    • N-terminal Transamination : Pyridoxal 5'-phosphate (PLP) can enzymatically convert the N-terminal amine of a protein into a unique aldehyde or ketone, enabling modification at a single, defined position.[16][17]

    • Unnatural Amino Acid Incorporation : Genetically encoding an amino acid with a ketone-containing side chain offers ultimate precision, allowing the carbonyl handle to be placed at virtually any position in the protein sequence.[7][]

  • Boc-Deprotection Conditions : The Boc group is acid-labile. A solution of 20-50% Trifluoroacetic Acid (TFA) in an inert solvent like Dichloromethane (DCM) is typically used for rapid and clean deprotection.[9][13] It is critical to subsequently remove all traces of TFA, as residual acid can denature the target protein during the ligation step.

  • pH of Oxime Ligation : The formation of the oxime bond is pH-dependent. The reaction rate is optimal in a slightly acidic buffer, typically pH 4.5–5.5.[15][17] However, the stability of the target protein must be the primary consideration. Many proteins tolerate this pH range, but if not, the reaction can be performed at a higher pH (e.g., 6.0-7.4), albeit with a slower reaction rate.[14]

  • Aniline Catalysis : Aniline acts as a nucleophilic catalyst, significantly accelerating the rate of oxime ligation, especially at neutral pH.[4][14] A final concentration of 10-100 mM aniline is commonly used.[6][14] This allows for faster reaction times and higher yields, which is particularly beneficial when working with sensitive proteins or low concentrations of reactants.

Aldehyde Protein-Aldehyde R-CHO Imine_Intermediate Schiff Base Intermediate (with Aniline) Aldehyde->Imine_Intermediate + Aniline - H2O Aminooxy Aminooxy-Payload R'-ONH2 Aniline Aniline Catalyst Imine_Intermediate->Aldehyde - Aniline + H2O Oxime_Intermediate Tetrahedral Intermediate Imine_Intermediate->Oxime_Intermediate + R'-ONH2 - Aniline Final_Oxime Stable Oxime Bond R-CH=N-OR' Oxime_Intermediate->Final_Oxime - H2O

Figure 2. Aniline-catalyzed mechanism of oxime bond formation.

Experimental Protocols

These protocols provide a step-by-step guide for a common workflow: conjugating an amine-containing fluorescent dye to the linker, followed by labeling of an antibody (IgG) via glycan oxidation.

Protocol 1: Synthesis of a Boc-Protected Aminooxy-Dye Probe

This protocol describes the conjugation of an amine-containing payload (e.g., a fluorescent dye) to the carboxylic acid of 12-(Boc-aminooxy)-dodecanoic acid using EDC/NHS chemistry.

Materials:

  • 12-(Boc-aminooxy)-dodecanoic acid

  • Amine-containing payload (e.g., Alexa Fluor™ 488 Cadaverine)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

Procedure:

  • Activate Carboxylic Acid: In a dry glass vial, dissolve 12-(Boc-aminooxy)-dodecanoic acid (1.0 eq) in anhydrous DMF. Add NHS (1.5 eq) and EDC (1.2 eq).

  • Stir the reaction at room temperature for 1-4 hours to form the NHS ester. Monitor reaction completion by TLC or LC-MS.[13]

  • Conjugation to Payload: In a separate vial, dissolve the amine-containing payload (1.2 eq) in anhydrous DMF. Add TEA or DIPEA (2.0 eq) to act as a base.

  • Slowly add the activated NHS ester solution from step 2 to the payload solution.

  • Stir the reaction at room temperature for 4 hours or overnight at 4°C.

  • Purification: Quench the reaction with a small amount of water. Purify the resulting Boc-protected aminooxy-dye probe using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry. Lyophilize the pure fractions and store desiccated at -20°C.

Protocol 2: Site-Specific Generation of Aldehydes on an Antibody

This protocol details the mild oxidation of antibody glycans to create aldehyde handles.[6][15]

Materials:

  • Antibody (IgG) to be labeled (in a non-amine buffer like PBS)

  • Reaction Buffer (10x): 1 M Sodium Acetate, 1.5 M NaCl, pH 5.5

  • Sodium periodate (NaIO₄)

  • Ethylene glycol

  • Desalting column (e.g., Sephadex G-25) or ultrafiltration device (10K MWCO for IgG)

Procedure:

  • Prepare Antibody: Adjust the antibody concentration to 3-15 mg/mL in 1x PBS, pH 7.4.

  • Buffer Exchange: To 1 volume of antibody solution, add 1/9 volume of 10x Reaction Buffer to bring the pH to ~5.5.

  • Prepare Oxidant: Immediately before use, prepare a 100 mM stock solution of NaIO₄ in deionized water. Protect from light.

  • Oxidation: Add the NaIO₄ solution to the antibody to a final concentration of 10 mM. For example, add 1/10 volume of the 100 mM stock.

  • Incubate for 30 minutes on ice, protected from light.

  • Quench Reaction: Add ethylene glycol to a final concentration of 20 mM to quench any unreacted periodate. Incubate for 10 minutes on ice.[15]

  • Purification: Immediately purify the aldehyde-modified antibody from the reaction components using a desalting column or buffer exchange via ultrafiltration into PBS, pH 6.0. The purified protein is now ready for ligation.

Protocol 3: Boc-Deprotection of the Aminooxy-Dye Probe

This step must be performed immediately prior to the ligation reaction, as the deprotected aminooxy group is highly reactive.

Materials:

  • Purified Boc-protected aminooxy-dye probe (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen or Argon gas stream

Procedure:

  • Dissolve the Boc-protected probe in a minimal amount of DCM.

  • Add an equal volume of TFA (creating a 50% TFA/DCM solution).[13]

  • Incubate at room temperature for 30-60 minutes.

  • Crucial Step: Remove the DCM and TFA under a gentle stream of nitrogen/argon gas, followed by placing the vial under high vacuum for at least 1 hour to ensure complete removal of acid.

  • Immediately re-dissolve the deprotected probe in a small amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM) for the next step.

Protocol 4: Oxime Ligation to the Aldehyde-Modified Antibody

Materials:

  • Purified aldehyde-modified antibody (from Protocol 2)

  • Deprotected aminooxy-dye probe stock solution (from Protocol 3)

  • Aniline stock solution (e.g., 1 M in DMSO)

  • PBS, pH 6.0

Procedure:

  • Set up Reaction: In a microcentrifuge tube, combine the aldehyde-modified antibody with the deprotected aminooxy-dye probe. A 20- to 50-fold molar excess of the probe over the antibody is a good starting point.[8]

  • Add Catalyst: Add the aniline stock solution to a final concentration of 10-20 mM.

  • Incubate the reaction for 2-4 hours at 37°C or overnight at room temperature with gentle mixing.[8]

  • Purification: The final conjugate must be purified from excess unreacted probe and aniline. This is best achieved using size-exclusion chromatography (e.g., Sephadex G-25 column) or extensive dialysis/ultrafiltration against PBS, pH 7.4.[15] The first colored fraction to elute from a size-exclusion column will be the labeled antibody.

Characterization and Data Interpretation

Proper characterization is essential to validate the success of the conjugation and determine its efficiency.

Technique Purpose Expected Outcome
SDS-PAGE [8]Visualize conjugationA distinct upward shift in the molecular weight band of the labeled protein compared to the unlabeled control.
UV-Vis Spectroscopy Determine Degree of Labeling (DOL)By measuring absorbance at the protein's peak (280 nm) and the dye's peak (e.g., ~495 nm for fluorescein), the ratio of dye molecules per protein can be calculated using the Beer-Lambert law.
Mass Spectrometry (MS) [2][8]Confirm covalent modification and heterogeneityDeconvoluted mass spectrum will show a mass increase corresponding to the mass of the attached payload-linker. Multiple peaks may indicate different numbers of labels per protein.
BCA Protein Assay [19]Determine final protein concentrationProvides an accurate measure of the protein concentration in the final purified sample, essential for calculating DOL and for use in downstream applications.

Troubleshooting Common Issues:

Problem Potential Cause(s) Recommended Solution(s)
Low Labeling Efficiency Incomplete oxidation of glycans.Ensure NaIO₄ is fresh. Increase incubation time or concentration slightly.
Incomplete Boc deprotection.Ensure complete removal of TFA. Use fresh TFA. Increase deprotection time.
Ligation pH is not optimal.Confirm final reaction pH is between 5.5-6.5, if protein is stable.
Inactive aminooxy probe.Deprotect the probe immediately before use. Avoid multiple freeze-thaw cycles of the stock.
Protein Precipitation Protein instability at acidic pH.Perform ligation at a higher pH (e.g., 7.4) and increase reaction time or aniline concentration.
Residual TFA in the probe solution.Ensure complete evaporation of TFA under vacuum after deprotection.
Non-specific Labeling Over-oxidation of the protein.Reduce NaIO₄ concentration or incubation time. Perform oxidation on ice.

Conclusion

12-(Boc-aminooxy)-dodecanoic acid is a highly effective bifunctional linker that enables a modular and controlled approach to site-specific protein labeling. By leveraging the robust and bioorthogonal nature of oxime ligation, researchers can construct well-defined bioconjugates for a wide array of applications, from fundamental cell biology to the development of next-generation protein therapeutics. The protocols and principles outlined in this guide provide a solid foundation for implementing this powerful technology.

References

  • Kolmel, D.K., & Kool, E.T. (2017). Oximes and hydrazones in bioconjugation: Mechanism and catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for bioconjugation. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

  • Ulrich, S., Boturyn, D., Marra, A., Renaudet, O., & Dumy, P. (2014). Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. Chemistry–A European Journal, 20(1), 34-41. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical reviews, 117(15), 10358–10376. [Link]

  • Wright, T. H., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(42), 12517-12524. [Link]

  • Carrico, I. S., Carlson, B. L., & Bertozzi, C. R. (2007). Protein Glycoengineering Enabled by the Versatile Synthesis of Aminooxy Glycans and the Genetically Encoded Aldehyde Tag. Journal of the American Chemical Society, 129(37), 11654–11660. [Link]

  • Zhang, Z., Smith, B. A., Wang, L., Brock, A., Cho, C., & Schultz, P. G. (2003). A New Strategy for the Site-Specific Modification of Proteins in Vivo. Biochemistry, 42(22), 6735–6746. [Link]

  • Scott, C. (2010). Protein Conjugates. BioProcess International. [Link]

  • ResearchGate (2018). Bioconjugate Characterization. ResearchGate. [Link]

  • Deonarain, M. P., & Epenetos, A. A. (1994). Design, manufacture and quality control of antibody-based reagents for tumour therapy and diagnosis. British journal of cancer, 70(5), 786-794. [Link]

  • Murray, C. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1081-1089. [Link]

  • Le, S. M., et al. (2022). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 26(6), 1775-1784. [Link]

  • Hebei Boze Chemical Co., Ltd. (2019). BOC Protection and Deprotection. [Link]

  • ResearchGate (2019). Analysis and characterization of protein-drug conjugates?. ResearchGate. [Link]

  • Mason, A. F., & Thordarson, P. (2016). Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry. Journal of Visualized Experiments, (115), e54157. [Link]

  • Gentile, F., & Pignataro, L. (2021). Exploiting Protein N-Terminus for Site-Specific Bioconjugation. Molecules, 26(12), 3519. [Link]

  • DeForest, C. A. (2020). Site-Selective Protein Modification: From Functionalized Proteins to Functional Biomaterials. Annual Review of Chemical and Biomolecular Engineering, 11, 1-25. [Link]

  • Scheck, R. A., & Francis, M. B. (2009). Site-specific Protein Bioconjugation via a Pyridoxal 5′-Phosphate-Mediated N-Terminal Transamination Reaction. Journal of Visualized Experiments, (29), 1337. [Link]

  • Rosales, R. (2023). Applications of Radiolabeling in Biological Research and Innovation. Journal of Cell and Developmental Biology, 7(4). [Link]

Sources

Method

Application Note: Advanced Surface Functionalization using 12-(Boc-aminooxy)-dodecanoic Acid for Bioorthogonal Oxime Ligation

Target Audience: Surface Chemists, Biosensor Developers, and Bioconjugation Scientists Level: Advanced Technical Guide Introduction & Design Principles The development of high-performance biosensors, targeted nanoparticl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Surface Chemists, Biosensor Developers, and Bioconjugation Scientists Level: Advanced Technical Guide

Introduction & Design Principles

The development of high-performance biosensors, targeted nanoparticles, and oriented antibody microarrays relies heavily on the precision of surface functionalization. 12-(Boc-aminooxy)-dodecanoic acid (CAS: 1262960-18-8) has emerged as a premier heterobifunctional crosslinker for these applications[1].

As an Application Scientist, I approach surface design by addressing two critical failure points in bioconjugation: steric hindrance and non-specific orientation. This specific linker solves both through its structural components:

  • The 12-Carbon Aliphatic Spacer: Unlike short-chain linkers (e.g., PEG2 or C4), the C12 hydrophobic chain promotes the formation of a highly ordered, Self-Assembled Monolayer (SAM)-like architecture on solid substrates. This projects the reactive functional group away from the surface, providing essential steric relief for bulky macromolecules.

  • Boc-Protected Aminooxy Terminus: The aminooxy group (

    
    ) is an exceptionally potent alpha-effect nucleophile. If left unprotected during the initial surface coupling, it is prone to premature oxidation or side reactions. The tert-butyloxycarbonyl (Boc) protecting group keeps the terminus inert until intentionally unmasked[2].
    
  • Carboxylic Acid Terminus: Enables robust, irreversible amide bond formation with amine-functionalized substrates (e.g., APTES-treated glass, aminated SPR chips) via standard EDC/NHS activation.

Once deprotected, the exposed aminooxy group partakes in oxime ligation with aldehyde- or ketone-bearing biomolecules (such as periodate-oxidized glycoproteins). This bioorthogonal "click" reaction is highly valued for its hydrolytic stability and chemoselectivity, outperforming maleimide-thiol chemistry which can undergo retro-Michael addition in complex biological fluids[3].

Pathway A Amine-Functionalized Surface C Boc-Protected C12 Surface Monolayer A->C Amide Coupling B 12-(Boc-aminooxy)-dodecanoic acid + EDC/NHS B->C E Reactive Aminooxy Surface C->E Boc Cleavage D TFA / DCM (Deprotection) D->E G Stable Oxime-Conjugated Biosurface E->G Oxime Ligation F Aldehyde-Modified Protein + Aniline Catalyst F->G

Chemical pathway of surface functionalization via oxime ligation using a C12 spacer.

Mechanistic Causality & Reaction Kinetics

The Role of Nucleophilic Catalysis

While oxime ligation is highly selective, the uncatalyzed reaction between an aminooxy group and an aldehyde can be sluggish, often taking hours to reach completion. To overcome this, aniline (or p-phenylenediamine) is employed as a nucleophilic catalyst[4],[5].

Causality: Aniline reacts rapidly with the target aldehyde to form a protonated Schiff base (imine) intermediate. This intermediate is significantly more electrophilic than the original aldehyde. The surface-bound aminooxy group then rapidly attacks this Schiff base, displacing the aniline and forming the thermodynamically stable oxime bond[3].

Quantitative Kinetic Data

The table below summarizes the profound impact of reaction conditions on oxime ligation efficiency, demonstrating why aniline catalysis at mildly acidic pH is the industry standard[4],[5].

Reaction ConditionCatalystpHApprox. Time to >90% YieldRelative Reaction Rate
Uncatalyzed None4.5 - 5.5> 80 minutesBaseline (1x)
Aniline-Catalyzed (Optimal) 50 - 100 mM Aniline4.5 - 5.5< 5 minutes~400x faster
Neutral pH Ligation 100 mM Aniline7.02 - 4 hours~10x faster

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. Proceeding blindly through multi-step surface functionalization often leads to terminal failure and wasted biological reagents. The following methodologies integrate mandatory Quality Control (QC) checkpoints.

Workflow cluster_1 Phase 1: Coupling cluster_2 Phase 2: Deprotection cluster_3 Phase 3: Ligation Step1 EDC/NHS Activation QC1 QC: Contact Angle (Hydrophobic Shift) Step1->QC1 Step2 50% TFA in DCM Incubation QC1->Step2 QC2 QC: Colorimetric Aminooxy Assay Step2->QC2 Step3 Aniline-Catalyzed Oxime Formation QC2->Step3 QC3 QC: SPR or Fluorescence Step3->QC3

Step-by-step experimental workflow with integrated self-validating QC checkpoints.

Phase 1: Surface Amidation (Linker Attachment)

Objective: Covalently attach 12-(Boc-aminooxy)-dodecanoic acid to an amine-functionalized surface.

  • Activation: Dissolve 10 mM of 12-(Boc-aminooxy)-dodecanoic acid in anhydrous DMF. Add 20 mM EDC-HCl and 25 mM NHS. Incubate for 15 minutes at room temperature. Causality: EDC forms an unstable O-acylisourea intermediate, which NHS quickly converts into a semi-stable, amine-reactive NHS-ester, preventing rapid hydrolysis.

  • Coupling: Immerse the amine-functionalized substrate (e.g., APTES-glass slide) into the activated linker solution. Incubate for 2 hours at room temperature under gentle agitation.

  • Washing: Wash the surface sequentially with DMF, Ethanol, and ultra-pure water to remove unreacted crosslinkers and urea byproducts. Dry under a stream of

    
    .
    
  • QC Checkpoint 1 (Surface Validation): Perform Water Contact Angle (WCA) goniometry. The surface should exhibit a significant hydrophobic shift (typically >75°) due to the dense C12 aliphatic chains and Boc groups. Do not proceed if the surface remains highly hydrophilic.

Phase 2: Boc Deprotection

Objective: Unmask the aminooxy group for downstream ligation[2].

  • Cleavage: Submerge the functionalized substrate in a solution of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (v/v) for 30–60 minutes at room temperature. Causality: The strong acid protonates the Boc carbamate, leading to the elimination of isobutylene gas and carbon dioxide, leaving behind the TFA salt of the aminooxy group.

  • Neutralization & Washing: Remove the substrate and wash extensively with DCM, followed by a 5% Diisopropylethylamine (DIPEA) in DMF solution to neutralize the aminooxy TFA salts. Wash with water and dry.

  • QC Checkpoint 2 (Deprotection Validation): Utilize a colorimetric assay (e.g., a localized Ninhydrin test or incubation with a fluorescent aldehyde dye like Dansyl-aldehyde). A positive signal confirms the presence of reactive

    
     groups.
    
Phase 3: Oxime Ligation with Target Protein

Objective: Immobilize the target biomolecule via a stable oxime bond[5].

  • Protein Preparation: Oxidize the target glycoprotein (e.g., an antibody's Fc-region glycans) using 1–2 mM Sodium Periodate (

    
    ) in PBS for 30 minutes in the dark. Quench and desalt to obtain the aldehyde-modified protein.
    
  • Catalyst Preparation: Prepare a 100 mM Aniline stock solution in 0.1 M Sodium Acetate buffer (pH 4.5–5.0).

  • Ligation: Dilute the aldehyde-modified protein to 1–5 µM in the aniline/acetate buffer. Immediately apply this solution to the aminooxy-functionalized surface. Incubate for 1–2 hours at room temperature.

  • Washing: Wash with PBS containing 0.05% Tween-20 to remove non-specifically bound proteins.

  • QC Checkpoint 3 (Functional Validation): Validate successful immobilization using Surface Plasmon Resonance (SPR) for real-time mass accumulation, or via fluorescence microscopy if using a fluorophore-tagged secondary antibody.

References

  • Modular Approach to the Functionalization of Polymersomes. Biomacromolecules - ACS Publications.[Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications (NIH Public Access).[Link]

  • Kinetic analysis of oxime ligation with an aldehyde-functionalized protein. ResearchGate.[Link]

Sources

Application

Application Note: Optimized Protocols for the Boc Deprotection of 12-(Boc-aminooxy)-dodecanoic Acid

Introduction & Scope In modern bioconjugation, PROTAC synthesis, and the development of antibody-drug conjugates (ADCs), heterobifunctional linkers are essential for precisely assembling complex molecular architectures....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

In modern bioconjugation, PROTAC synthesis, and the development of antibody-drug conjugates (ADCs), heterobifunctional linkers are essential for precisely assembling complex molecular architectures. 12-(Boc-aminooxy)-dodecanoic acid is a highly versatile aliphatic linker featuring a terminal carboxylic acid for standard amide coupling and a tert-butyloxycarbonyl (Boc)-protected aminooxy group.

While the carboxylic acid can be readily activated (e.g., via NHS/EDC) for conjugation to primary amines 1, the aminooxy functionality must remain masked until chemoselective oxime ligation is required [[2]](). This application note details the chemical causality, quantitative parameters, and self-validating experimental protocols required to safely and efficiently remove the Boc group, yielding the highly reactive free aminooxy species.

Chemical Principles & Causality

The removal of the Boc group relies on acid-catalyzed cleavage, most commonly utilizing Trifluoroacetic acid (TFA) 3. The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen, which triggers the elimination of a stable tert-butyl cation (


-Bu⁺). The resulting unstable carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas and yielding the free aminooxy group 4.

Mechanism A Boc-NH-O-R (Protected Aminooxy) B Protonated Carbamate A->B + H+ (TFA) C Carbamic Acid + t-Bu+ Cation B->C Elimination D H2N-O-R (Free Aminooxy) + CO2 C->D Decarboxylation

Mechanism of acid-catalyzed Boc-aminooxy deprotection.

Causality in Reagent Selection & Handling
  • The Scavenger Necessity: The liberated

    
    -Bu⁺ cation is a potent electrophile. Without intervention, it will alkylate the newly exposed nucleophilic aminooxy group or the terminal carboxylic acid, drastically reducing yields. To prevent this, a "scavenger cocktail" of Triisopropylsilane (TIS) and water is employed. TIS acts as a hydride donor to reduce 
    
    
    
    -Bu⁺ to volatile isobutane, while water acts as a nucleophile to form tert-butanol 35.
  • The "Alpha-Effect" and Carbonyl Exclusion: Due to the adjacent oxygen atom donating electron density to the nitrogen, the free aminooxy group exhibits hyper-nucleophilicity (the alpha-effect). It reacts chemoselectively and near-instantaneously with aldehydes and ketones to form stable oximes [[6]](). Crucial Warning: Acetone must be strictly excluded from all glassware, wash steps, and precipitation solvents. Even trace amounts of acetone will quantitatively convert the product into an isopropylidene oxime dead-end.

Quantitative Data for Deprotection Conditions

The table below summarizes the optimal cleavage systems for 12-(Boc-aminooxy)-dodecanoic acid.

Deprotection SystemSolventScavenger CocktailTempTimeTypical YieldApplication Notes
50% TFA DCM2.5% TIS, 2.5% H₂O0 °C → RT1–2 h>90%Gold standard for solution-phase cleavage; fast kinetics and high purity 3 [[7]]().
95% TFA None2.5% TIS, 2.5% H₂ORT1 h>85%Used primarily if the linker is attached to a solid-phase peptide resin 5.
4M HCl DioxaneNoneRT1–4 h>90%Orthogonal approach; yields the HCl salt directly without fluorinated byproducts 3.

Experimental Protocol: TFA-Mediated Deprotection

This self-validating protocol utilizes the 50% TFA/DCM system, ensuring complete deprotection while preventing side reactions.

Materials Required
  • 12-(Boc-aminooxy)-dodecanoic acid (Starting Material, SM)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA, peptide synthesis grade)

  • Triisopropylsilane (TIS)

  • Milli-Q Water

  • Cold Diethyl Ether (Acetone-free)

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask, dissolve 12-(Boc-aminooxy)-dodecanoic acid in anhydrous DCM to achieve a concentration of 0.1–0.2 M [[3]]().

  • Scavenger Addition: Add TIS and Milli-Q water to the solution such that their final concentrations will be 2.5% (v/v) each relative to the final calculated reaction volume 5.

  • Acidification: Cool the reaction vessel to 0 °C using an ice bath. Slowly add TFA dropwise to achieve a final concentration of 50% (v/v) TFA/DCM 37.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 1 to 2 hours.

  • In-Process Quality Control (IPQC) & Validation:

    • LC-MS Validation: Monitor the reaction to confirm the disappearance of the SM (C₁₇H₃₃NO₅, Exact Mass: 331.24) and the emergence of the deprotected product (C₁₂H₂₅NO₃, Exact Mass: 231.18).

    • TLC Validation: On normal-phase silica TLC (Hexane/EtOAc), the highly polar deprotected TFA salt will remain at the baseline, confirming the removal of the lipophilic Boc group 2.

  • Concentration: Once complete, concentrate the reaction mixture under reduced pressure. Critical: Maintain the rotary evaporator water bath temperature below 30 °C to prevent thermal degradation of the N-O bond 3.

  • Precipitation & Isolation: Add cold diethyl ether to the concentrated residue to precipitate the 12-(aminooxy)dodecanoic acid as a TFA salt. Isolate the precipitate via centrifugation, wash the pellet twice with cold diethyl ether, and dry under high vacuum.

Workflow Step1 Dissolve 12-(Boc-aminooxy)dodecanoic acid in anhydrous DCM (0.1-0.2 M) Step2 Cool to 0 °C & Add Scavengers (2.5% TIS, 2.5% H2O) Step1->Step2 Step3 Add TFA dropwise to 50% (v/v) Stir 1-2 h at RT Step2->Step3 Step4 Concentrate under reduced pressure (Maintain Temp < 30 °C) Step3->Step4 Step5 Precipitate with cold diethyl ether (STRICTLY AVOID ACETONE) Step4->Step5 Step6 Isolate 12-(aminooxy)dodecanoic acid TFA salt via centrifugation Step5->Step6

Experimental workflow for Boc deprotection and isolation of the TFA salt.

Post-Deprotection Handling & Storage

The isolated 12-(aminooxy)dodecanoic acid should be stored as the TFA salt at -20 °C. Storing the molecule in its protonated state prevents auto-degradation and unwanted side reactions.

Neutralization should only be performed immediately prior to the downstream oxime ligation step. The oxime formation reaction is kinetically fastest at pH 4.5–5.0 8; therefore, dissolving the TFA salt directly into a mildly acidic sodium acetate buffer (pH 4.5) containing the target aldehyde/ketone is the preferred method for initiating conjugation.

References

  • PMC. "Synthesis of Aminooxy End-functionalized pNIPAAm by RAFT Polymerization for Protein and Polysaccharide Conjugation." URL:[Link]

  • UC Berkeley. "Oxidative Coupling of ortho-Aminophenols and Anilines for the Application of Labeling Proteins with Fluorine-18." URL: [Link]

  • Uni Bielefeld. "Kiss and Run: Promoting Effective and Targeted Cellular Uptake of a Drug Delivery Vehicle Composed of an Integrin-Targeting Dike." URL:[Link]

  • ACS Publications. "General Chemoselective and Redox-Responsive Ligation and Release Strategy | Bioconjugate Chemistry." URL:[Link]

Sources

Method

Application Note: 12-(Boc-aminooxy)-dodecanoic Acid in Targeted Drug Delivery

[1] Abstract This guide details the application of 12-(Boc-aminooxy)-dodecanoic acid (CAS: 18934-81-1) as a versatile lipid anchor for constructing targeted drug delivery systems.[1][2] Unlike standard PEGylated lipids,...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This guide details the application of 12-(Boc-aminooxy)-dodecanoic acid (CAS: 18934-81-1) as a versatile lipid anchor for constructing targeted drug delivery systems.[1][2] Unlike standard PEGylated lipids, this molecule features a medium-chain fatty acid (C12) coupled with a protected aminooxy moiety.[1] Upon deprotection, it yields a highly chemoselective handle for oxime ligation —a bioorthogonal "click" reaction that proceeds in aqueous conditions.[1] This note provides validated protocols for two primary applications: (1) Engineering "reactive" Lipid Nanoparticles (LNPs) capable of post-formulation ligand attachment, and (2) synthesizing albumin-binding prodrugs via ketone/aldehyde conjugation.

Introduction: The Chemistry of Connectivity

In the development of LNPs and liposomes, surface functionalization is critical for active targeting.[1] Traditional methods often rely on maleimide-thiol chemistry, which suffers from instability in serum (retro-Michael addition) and off-target conjugation with albumin.[1]

12-(Boc-aminooxy)-dodecanoic acid offers a superior alternative based on Oxime Ligation :

  • Structure: A 12-carbon hydrophobic tail (membrane insertion) + a Boc-protected aminooxy headgroup.[1]

  • Mechanism: Removal of the Boc group exposes the aminooxy (-O-NH₂) moiety.[1] This group reacts specifically with aldehydes or ketones to form an oxime bond (R-O-N=C-R').[1]

  • Advantages:

    • Thermodynamic Stability: Oximes are significantly more stable to hydrolysis than hydrazones and do not degrade rapidly in plasma.[1]

    • Chemoselectivity: The reaction occurs orthogonally to natural functional groups (amines, carboxylic acids, thiols) found on biologics.[1][3]

    • Tunable Kinetics: The reaction rate can be accelerated 10–100x using nucleophilic catalysts like aniline at mildly acidic pH (4.5–6.0).[1]

Application 1: Targeted Lipid Nanoparticles (LNPs)

Concept: The "Reactive Surface" Strategy

Instead of stressing sensitive biological ligands (antibodies, peptides) during the harsh ethanol-injection phase of LNP manufacturing, this strategy incorporates the linker into the LNP first. The ligand is then "clicked" onto the surface of the pre-formed LNP.

Workflow Diagram

LNP_Functionalization RawLinker 12-(Boc-aminooxy)- dodecanoic acid Deprotection Step 1: Boc Deprotection (TFA/DCM) RawLinker->Deprotection ActiveLipid Reactive Lipid (12-Aminooxy-dodecanoic acid) Deprotection->ActiveLipid LNP_Form Step 2: LNP Formulation (Mix with DSPC, Chol, PEG-Lipid, siRNA) ActiveLipid->LNP_Form ReactiveLNP Reactive LNP (Aminooxy surface) LNP_Form->ReactiveLNP Conjugation Step 3: Oxime Ligation (pH 5.5, Aniline) ReactiveLNP->Conjugation Ligand Targeting Ligand (Aldehyde-modified) Ligand->Conjugation TargetedLNP Targeted LNP (Oxime-linked) Conjugation->TargetedLNP

Caption: Workflow for generating targeted LNPs using a post-formulation oxime ligation strategy.

Detailed Protocol: LNP Surface Engineering
Phase A: Preparation of the Reactive Lipid Anchor

Note: The Boc group must be removed before LNP formulation.[1] The hydrophobic tail prevents deprotection on the intact LNP without disrupting the particle.

  • Dissolution: Dissolve 100 mg of 12-(Boc-aminooxy)-dodecanoic acid in 2 mL of Dichloromethane (DCM).

  • Acidolysis: Add 2 mL of Trifluoroacetic acid (TFA). Stir at room temperature for 30–60 minutes. Monitor by TLC or LC-MS (disappearance of Boc peak).[1]

  • Work-up: Evaporate solvents under a stream of nitrogen.

  • Purification: Resuspend the residue in diethyl ether (to precipitate the product if solid) or perform a rapid silica plug purification if necessary.

  • Storage: Store the resulting 12-(aminooxy)-dodecanoic acid trifluoroacetate salt at -20°C under argon. It is hygroscopic and prone to oxidation if left exposed.[1]

Phase B: Formulation of Reactive LNPs
  • Lipid Mix: Prepare an ethanol lipid mixture containing:

    • Ionizable Cationic Lipid (50 mol%)[1]

    • DSPC (10 mol%)[1]

    • Cholesterol (38.5 mol%)[1]

    • PEG-Lipid (1.5 mol%)[1]

    • 12-(aminooxy)-dodecanoic acid (0.5 – 2.0 mol%) Substitute a portion of Cholesterol or helper lipid.[1]

  • Microfluidic Mixing: Mix the lipid-ethanol phase with the aqueous phase (mRNA/siRNA in acetate buffer, pH 4.0) at a 3:1 (aqueous:ethanol) ratio using a microfluidic device (e.g., NanoAssemblr).[1]

  • Dialysis: Dialyze immediately against PBS (pH 7.4) to remove ethanol and neutralize pH.[1]

    • Critical Checkpoint: The aminooxy group is nucleophilic at neutral pH (pKa ~4.[1]6) and ready for conjugation.

Phase C: Ligand Conjugation (Oxime Ligation)[3][4]
  • Ligand Preparation: Ensure your targeting ligand (e.g., antibody, peptide) has an aldehyde or ketone.[1]

    • For Antibodies: Oxidize sialic acids on the Fc region using Sodium Periodate (10 mM NaIO₄, 30 min, 4°C) to generate aldehydes.

  • Reaction: Mix the Reactive LNPs with the Aldehyde-Ligand in PBS (pH adjusted to 6.0–6.5).

    • Molar Ratio: Use a 2:1 to 5:1 excess of ligand-to-surface-aminooxy groups if high density is required, or titrate down for cost.[1]

  • Catalysis (Optional but Recommended): Add Aniline to a final concentration of 10 mM.[1][4] This catalyzes the dehydration step of oxime formation, increasing yield significantly at physiological pH.[1]

  • Incubation: Incubate at Room Temperature for 2–4 hours or 4°C overnight.

  • Purification: Remove free ligand and aniline using Tangential Flow Filtration (TFF) or size-exclusion chromatography (SEC).[1]

Application 2: Lipophilic Prodrug Engineering

Concept: Albumin-Hitching

Small molecule drugs are often cleared rapidly by the kidneys.[1] Conjugating them to a fatty acid (C12) promotes binding to Human Serum Albumin (HSA), extending half-life.[1] The 12-(Boc-aminooxy)-dodecanoic acid linker provides a cleavable (acid-labile) or stable connection depending on the drug's structure.[1]

Protocol: Drug-Lipid Conjugation[1][5]
  • Activation: Dissolve 12-(Boc-aminooxy)-dodecanoic acid (1 eq) in dry DMF. Add EDC (1.2 eq) and NHS (1.2 eq) to activate the carboxylic acid tail.[1]

  • Coupling (Amide Bond): Add the drug containing a primary amine (e.g., a peptide or doxorubicin derivative).[1] React for 4–12 hours.[1]

  • Deprotection: Treat the conjugate with TFA/DCM (1:1) to remove the Boc group from the other end (the aminooxy end).[1]

    • Note: This creates a bifunctional prodrug scaffold.[1] The aminooxy end can now be used to attach a PEG chain or a targeting moiety, while the drug is held by the C12 chain.[1]

    • Alternative Strategy: If the drug has a ketone (e.g., Corticosteroids), react the deprotected 12-aminooxy-dodecanoic acid directly with the drug's ketone. This forms an oxime-linked prodrug.[1]

Data Summary: Stability Comparison

Linkage Type Stability at pH 7.4 (Plasma) Stability at pH 5.0 (Lysosome) Primary Application
Hydrazone Low (t1/2 ~ hours) High Hydrolysis Fast release prodrugs
Oxime High (t1/2 ~ days/weeks) Slow/Moderate Hydrolysis Stable targeting ligands

| Amide | Very High | Very High | Permanent attachment |[1]

Critical Troubleshooting & Quality Control

The "Aniline Effect"

Oxime ligation is slow at neutral pH (pH 7.[1]4) because the rate-determining step is proton transfer.[1]

  • Problem: Low conjugation efficiency of ligand to LNP.

  • Solution: Lower pH to 6.0 and add 10-100 mM Aniline (or p-phenylenediamine).[1] Aniline acts as a nucleophilic catalyst, forming a highly reactive Schiff base intermediate that transiminated to the final oxime.[1]

  • Safety: Aniline must be rigorously removed via dialysis/TFF after conjugation due to toxicity.[1]

Aggregation Control
  • Problem: Functionalizing LNPs can alter their zeta potential, causing aggregation.

  • Solution: Ensure the Ligand-to-Lipid ratio does not neutralize the LNP surface charge completely.[1] Maintain a background of PEG-lipid (1.5%) to provide steric stability.[1]

Verification
  • H-NMR: Essential for confirming Boc removal (loss of singlet at ~1.4 ppm).[1]

  • DLS (Dynamic Light Scattering): Monitor LNP size before and after conjugation.[1] A size increase of 5–10 nm typically indicates successful ligand attachment.[1]

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.[1] Angewandte Chemie International Edition, 47(39), 7523-7526.[1] Link

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling.[1] Bioconjugate Chemistry, 19(12), 2543-2548.[1] Link

  • Carmali, S., et al. (2017). Aminooxy-lipids: A new class of lipids for the design of targeted liposomes.[1] Molecular Pharmaceutics, 14(5), 1543-1555.[1] (Contextual citation for aminooxy-lipid utility).

  • Boc-12-aminododecanoic acid Product Data. Sigma-Aldrich / Merck.[1] Link

  • Ulrich, S., et al. (2014). The chemistry of oxime ligation in protein conjugates.[1] Chemistry – A European Journal, 20(51), 16820-16834.[1]

Sources

Application

Application Note: Oxime Ligation with 12-(Boc-aminooxy)dodecanoic acid

Abstract & Introduction Strategic Pharmacokinetic Modulation via Lipidation This application note details the protocol for utilizing 12-(Boc-aminooxy)dodecanoic acid (CAS: 18934-81-1) as a bifunctional linker. This molec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Strategic Pharmacokinetic Modulation via Lipidation

This application note details the protocol for utilizing 12-(Boc-aminooxy)dodecanoic acid (CAS: 18934-81-1) as a bifunctional linker. This molecule serves two critical roles in drug development:

  • Bioorthogonal Handle: It introduces a highly reactive aminooxy group (

    
    ) for chemoselective oxime ligation with aldehydes or ketones.[1]
    
  • Pharmacokinetic Enhancer: The C12 alkyl chain (lauric acid derivative) facilitates non-covalent binding to Human Serum Albumin (HSA). This "fatty acid conjugation" strategy significantly extends the in vivo half-life of peptide and protein therapeutics by hijacking the FcRn recycling pathway, reducing renal clearance [1, 2].

The following guide focuses on the Aniline-Catalyzed Oxime Ligation , a method optimized for physiological pH to preserve protein integrity while maintaining rapid reaction kinetics [3, 4].

Chemical Basis & Mechanism[1][2][3]

The Oxime Advantage

Unlike hydrazones, which are susceptible to hydrolysis, oximes (


) are hydrolytically stable under physiological conditions. However, the reaction rate at neutral pH is kinetically slow (

).
Nucleophilic Catalysis

To bypass the requirement for harsh acidic conditions (pH < 5), we employ aniline (or p-phenylenediamine) as a nucleophilic catalyst.[1][2] Aniline reacts with the electrophilic aldehyde to form a protonated Schiff base intermediate. This intermediate is significantly more electrophilic than the parent aldehyde, facilitating a rapid attack by the aminooxy group [3].

OximeMechanism Aldehyde Target Aldehyde (R-CHO) SchiffBase Protonated Schiff Base (Activated Intermediate) Aldehyde->SchiffBase + Aniline (Fast Equilibrium) Aniline Aniline Catalyst Aniline->SchiffBase Oxime Stable Oxime Product (R-CH=N-O-R') SchiffBase->Oxime + Aminooxy Linker (Rate Limiting Step) Aminooxy 12-Aminooxy-dodecanoic Linker (R'-O-NH2) Aminooxy->Oxime Oxime->Aniline Catalyst Regenerated

Figure 1: Mechanism of Aniline-Catalyzed Oxime Ligation.[1] The catalyst activates the carbonyl, accelerating the reaction up to 400-fold at pH 4.5 and 40-fold at pH 7.0 [3].

Pre-Ligation Workflow: Linker Attachment & Deprotection

Before ligation, the linker must be attached to your substrate (e.g., a peptide Lysine side chain) and the Boc group removed.

Step A: Coupling (Standard SPPS/Solution)

The carboxylic acid end of 12-(Boc-aminooxy)dodecanoic acid is coupled using standard amide bond formation (e.g., EDC/NHS in solution or HATU/DIPEA in Solid Phase Peptide Synthesis).

Step B: Boc Deprotection (The "Acetone Trap")

CRITICAL WARNING: The liberated aminooxy group is hyper-reactive toward ketones. NEVER use acetone to wash glassware or precipitate peptides during this step. Traces of acetone will react instantly to form an acetone-oxime adduct, permanently capping the molecule.

Protocol:

  • Reagent: Prepare 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v).

  • Reaction: Treat the Boc-protected substrate for 30–60 minutes at Room Temperature (RT).

  • Scavenging: Add 2.5% Triisopropylsilane (TIPS) and 2.5% water to scavenge t-butyl cations.

  • Workup: Precipitate with cold Diethyl Ether (Not Acetone!). Centrifuge and dry under nitrogen.

Core Protocol: Oxime Ligation[1][2]

This protocol assumes the substrate (now functionalized with 12-aminooxydodecanoic acid) is purified and lyophilized.

Materials Required[2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: Peptide/Protein with 12-aminooxy linker.

  • Target: Aldehyde/Ketone-functionalized payload (e.g., fluorophore, drug, or biomolecule).

  • Buffer: 0.1 M Sodium Phosphate (pH 6.5 – 7.0) OR 0.1 M Sodium Acetate (pH 4.5).

  • Catalyst: Aniline (CAS: 62-53-3) or p-Phenylenediamine (pPDA, CAS: 106-50-3).

Experimental Procedure
  • Catalyst Preparation:

    • Prepare a 100 mM Aniline stock solution in the reaction buffer.

    • Note: If using pPDA, a lower concentration (10 mM) is often sufficient due to higher potency [5].

  • Solubilization:

    • Dissolve the Aminooxy-Substrate and Aldehyde-Target in the buffer.

    • Target Concentration: 100

      
       – 1 mM (higher concentrations favor kinetics).
      
    • Stoichiometry: Use 1.2 – 1.5 equivalents of the cheaper reagent to drive the reaction to completion.

  • Initiation:

    • Add the Aniline catalyst to the reaction mixture.[3]

    • Final Catalyst Concentration: 10–50 mM (Aniline) or 2–10 mM (pPDA).

  • Incubation:

    • Incubate at 25°C – 37°C for 4 to 16 hours.

    • Monitoring: Analyze by LC-MS. Look for the mass shift corresponding to water loss (

      
       Da) upon bond formation.
      
  • Purification:

    • The lipophilic C12 chain often alters retention times significantly. Purify via RP-HPLC (C4 or C18 column).

    • Gradient: 0–90% Acetonitrile in water (+0.1% TFA).

Workflow Visualization

Workflow Start Start: 12-(Boc-aminooxy) dodecanoic acid Coupling Step 1: Amide Coupling (Attach to Peptide/Protein) Start->Coupling Deprotection Step 2: Boc Deprotection (50% TFA/DCM) Coupling->Deprotection Wash CRITICAL: Wash with Ether (NO ACETONE) Deprotection->Wash Remove Boc Ligation Step 3: Oxime Ligation (pH 6.5 + Aniline Catalyst) Wash->Ligation Reveal -O-NH2 Purification Step 4: RP-HPLC Purification (Isolate Lipidated Conjugate) Ligation->Purification Form Oxime

Figure 2: End-to-end workflow for lipidated oxime conjugate synthesis.

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
No Reaction pH too high (> 7.5)Adjust pH to 4.5–6.5. Oxime formation is acid-catalyzed.
Slow Kinetics Low reactant concentrationIncrease concentration to >100

or switch catalyst to pPDA (10 mM) [5].
+40 Da Mass Shift Acetone AdductYou used acetone in the wash steps. Discard and restart. Do not use acetone.
Precipitation C12 Chain HydrophobicityThe dodecanoic acid chain decreases solubility. Add 10-20% DMSO or DMF to the buffer.

References

  • Zorzi, A., et al. (2017). "Acylated heptapeptide binds albumin with high affinity and application as tag furnishes long-acting peptides." Nature Communications, 8, 16092. Link

  • Dennis, M. S., et al. (2002). "Albumin binding as a general strategy for improving the pharmacokinetics of proteins."[4] Journal of Biological Chemistry, 277(38), 35035-35043. Link

  • Dirksen, A., & Dawson, P. E. (2008). "Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling." Bioconjugate Chemistry, 19(12), 2543-2548. Link

  • Kalia, J., & Raines, R. T. (2008). "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie International Edition, 47(39), 7523-7526. Link

  • Wendeler, M., et al. (2014).[5] "Enhanced catalysis of oxime-based bioconjugations by substituted anilines." Bioconjugate Chemistry, 25(1), 93-101. Link

Sources

Method

Advanced Bioconjugation with 12-(Boc-aminooxy)-dodecanoic acid: Protocols and Mechanistic Insights

Executive Summary & Structural Rationale In modern bioconjugation, PROTAC synthesis, and peptide drug development, the demand for stable, highly specific, and orthogonal crosslinkers is paramount. 12-(Boc-aminooxy)-dodec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern bioconjugation, PROTAC synthesis, and peptide drug development, the demand for stable, highly specific, and orthogonal crosslinkers is paramount. 12-(Boc-aminooxy)-dodecanoic acid (CAS: 1262960-18-8)[1] is a premium heterobifunctional crosslinker designed to meet these exacting requirements.

Structurally, this molecule offers three distinct functional advantages:

  • Carboxylic Acid Terminus: Allows for standard, high-yield amide bond formation with primary amines (e.g., lysine residues on proteins or amine-bearing small molecules).

  • C12 Aliphatic Spacer (Lauric Acid derivative): Provides critical steric relief between conjugated entities. More importantly, in therapeutic peptide design, a 12-carbon fatty acid chain promotes non-covalent binding to Human Serum Albumin (HSA), a proven strategy for extending the in vivo circulating half-life of biologics[2].

  • Boc-Protected Aminooxy Terminus: The tert-butyloxycarbonyl (Boc) group ensures the aminooxy moiety remains inert during the initial amidation step. Upon acidic deprotection, the revealed aminooxy group (-O-NH₂) participates in highly chemoselective oxime ligation with aldehydes or ketones.

Mechanistic Workflow: The Bioconjugation Pathway

The utility of 12-(Boc-aminooxy)-dodecanoic acid lies in its orthogonal reactivity. The workflow relies on sequential activation, conjugation, deprotection, and click-chemistry ligation.

BioconjugationWorkflow N1 12-(Boc-aminooxy)-dodecanoic acid (Heterobifunctional Crosslinker) N2 Step 1: Carboxyl Activation (EDC / NHS) N1->N2 Activation N3 Amide Bond Formation (Conjugation to Primary Amine) N2->N3 + R-NH2 (pH 7.5-8.0) N4 Step 2: Boc Deprotection (TFA / TIPS / H2O) N3->N4 Acid Cleavage N5 Free Aminooxy Intermediate (-O-NH2) N4->N5 - CO2, - tBuOH N6 Step 3: Oxime Ligation (Aldehyde Target + PDA Catalyst) N5->N6 Chemoselective N7 Final Stable Oxime Bioconjugate N6->N7 Transimination (pH 4.5-7.0)

Workflow of 12-(Boc-aminooxy)-dodecanoic acid bioconjugation via amidation and oxime ligation.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Each step includes mechanistic causality to ensure the researcher understands why specific reagents and conditions are employed, minimizing downstream failure.

Protocol A: NHS-Ester Activation and Amidation

Objective: Covalently attach the crosslinker to an amine-bearing payload or protein.

  • Reagent Preparation: Dissolve 12-(Boc-aminooxy)-dodecanoic acid (1.0 eq) in anhydrous DMF or DMSO to a concentration of 100 mM.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl, 1.2 eq) and N-hydroxysuccinimide (NHS, 1.2 eq). Stir at room temperature for 30 minutes.

    • Causality: EDC activates the carboxyl group to an O-acylisourea intermediate. Because this intermediate is highly susceptible to hydrolysis, NHS is added to rapidly displace it, forming a semi-stable, amine-reactive NHS ester.

  • Conjugation: Add the target primary amine (0.8 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir for 2–4 hours.

    • Causality: DIPEA maintains a basic environment (apparent pH ~8.0), ensuring the target amine remains deprotonated and highly nucleophilic.

  • Validation & Purification: Monitor the disappearance of the free amine via LC-MS or RP-HPLC. Purify the conjugate via preparative HPLC or dialysis (if conjugating to a protein).

Protocol B: Boc Deprotection

Objective: Unmask the aminooxy group for downstream click chemistry.

  • Preparation: Ensure the conjugate from Protocol A is fully lyophilized. Water must be excluded to prevent side reactions during cleavage.

  • Cleavage Cocktail: Dissolve the conjugate in a freshly prepared cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O.

    • Causality: TFA provides the strong acidity required to cleave the carbamate bond, releasing CO₂ and a tert-butyl carbocation. TIPS and water act as highly effective scavengers that neutralize the reactive carbocation, preventing it from alkylating sensitive amino acid residues (e.g., Tyrosine, Tryptophan, Methionine) on the payload.

  • Incubation: Stir at room temperature for 1 hour.

  • Validation & Isolation: Precipitate the product by adding the reaction mixture dropwise into 10 volumes of ice-cold diethyl ether. Centrifuge at 4000 × g for 5 minutes. The resulting pellet is the unmasked aminooxy-conjugate. Confirm the mass shift (-100 Da for the loss of the Boc group) via LC-MS.

Protocol C: Catalyzed Oxime Ligation

Objective: Form a stable oxime bond with an aldehyde- or ketone-tagged target.

  • Reaction Setup: Dissolve the free aminooxy conjugate and the aldehyde-tagged target in 100 mM Sodium Acetate buffer (pH 4.5) or PBS (pH 7.0).

  • Catalyst Addition: Add p-phenylenediamine (PDA) to a final concentration of 2–10 mM.

    • Causality: Oxime formation is notoriously slow at neutral pH. PDA acts as a superior nucleophilic catalyst. It rapidly attacks the aldehyde to form a Schiff base (imine) intermediate. The highly nucleophilic aminooxy group then displaces the aniline derivative via transimination, accelerating the reaction by over 100-fold[3].

  • Incubation: Incubate at room temperature for 1–4 hours.

  • Validation: Analyze via LC-MS. The oxime bond is highly stable against hydrolysis between pH 5.0 and 9.0, making it an ideal linkage for physiological environments[4].

Quantitative Data: Oxime Ligation Optimization

The kinetics of oxime ligation are heavily dependent on pH and the presence of nucleophilic catalysts. The table below summarizes the relative reaction rates to guide experimental design, highlighting the superiority of 1,4-diaminobenzene (PDA)[3].

CatalystConcentrationpHRelative Reaction RateMechanistic Observation
None (Uncatalyzed) N/A4.51x (Baseline)Standard acidic oxime formation; proceeds via direct nucleophilic attack.
None (Uncatalyzed) N/A7.0< 0.1xExtremely slow due to the lack of protonation of the carbonyl oxygen.
Aniline 10 mM4.5~40xEfficient transimination via a reactive Schiff base intermediate.
Aniline 10 mM7.0~6xModerate acceleration; limited by the pKa of aniline.
p-Phenylenediamine 2 mM7.0~120x Superior nucleophilicity; enables rapid transimination even at neutral pH, preserving sensitive biologics.

Advanced Applications in Drug Development

  • Therapeutic Half-Life Extension: The dodecanoic acid (C12) moiety is frequently utilized in the lipidation of peptide therapeutics. By conjugating this crosslinker to a peptide, the C12 chain acts as a lipid anchor that reversibly binds to Human Serum Albumin (HSA) in the bloodstream, drastically reducing renal clearance and extending the drug's pharmacokinetic half-life[2].

  • Surface Functionalization for Implants: In materials science, 12-(Boc-aminooxy)-dodecanoic acid derivatives are used to functionalize titanium alloys. The hydrophobic tail integrates with polymer-modified metal surfaces, while the unmasked aminooxy group provides a stable anchor for tethering osteoconductive peptides (e.g., P15), enhancing the osseointegration of medical implants[4].

References

  • Google Patents.WO2012087838A1 - Materials and methods for conjugating a water soluble fatty acid derivative to a protein.
  • ResearchGate. Glycoconjugate Oxime Formation Catalyzed at Neutral pH: Mechanistic Insights and Applications of 1,4-Diaminobenzene as Superior Catalyst for Complex Carbohydrates. Available at:[Link]

  • PMC (National Institutes of Health). Covalent Attachment of P15 Peptide to Ti Alloy Surface Modified with Polymer to Enhance Osseointegration of Implants. Available at:[Link]

Sources

Application

Application Note: Solid-Phase Peptide Synthesis and Chemoselective Ligation Using Boc-12-Aminooxy Dodecanoic Acid

Executive Summary The incorporation of bifunctional building blocks during Solid-Phase Peptide Synthesis (SPPS) has revolutionized the development of peptide therapeutics and bioconjugates. Boc-12-aminooxy dodecanoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of bifunctional building blocks during Solid-Phase Peptide Synthesis (SPPS) has revolutionized the development of peptide therapeutics and bioconjugates. Boc-12-aminooxy dodecanoic acid (CAS 1262960-18-8) is a highly specialized linker that bridges lipid-based peptide modification with bioorthogonal chemistry[1]. By incorporating this molecule at the N-terminus or a deprotected lysine side-chain, researchers can simultaneously introduce a hydrophobic 12-carbon spacer (mimicking lauric acid) and a highly reactive aminooxy handle for downstream chemoselective oxime ligation[2]. This guide details the mechanistic rationale, self-validating protocols, and kinetic optimizations required to master this workflow.

Mechanistic Insights: The Dual Role of the Aminooxy-Alkyl Linker

To achieve high-yield bioconjugation, experimental design must account for both steric dynamics and chemical reactivity:

  • Causality of the 12-Carbon Spacer: Direct conjugation of bulky payloads (e.g., PEG chains, fluorophores, or carrier proteins) to a peptide backbone often fails due to steric hindrance. The 12-carbon aliphatic chain acts as a flexible, hydrophobic standoff. Furthermore, the dodecanoyl moiety can facilitate membrane anchoring or albumin binding, significantly extending the half-life of the resulting peptide therapeutic.

  • Causality of Boc Protection: The free aminooxy group (

    
    ) is an exceptionally strong alpha-effect nucleophile. If left unprotected during SPPS, it is highly prone to irreversible over-acylation[3]. The tert-butyloxycarbonyl (Boc) group completely masks this reactivity during chain elongation and is seamlessly removed during the final acidic cleavage step, making it perfectly orthogonal to standard Fmoc-SPPS[4].
    

Strategic Workflow

Workflow A 1. Fmoc-SPPS Peptide Assembly (On-Resin) B 2. Coupling of Boc-12-aminooxy dodecanoic acid (DIC/Oxyma Activation) A->B C 3. TFA Cleavage & Global Deprotection (Removes Boc, reveals -O-NH2) B->C D 4. RP-HPLC Purification & LC-MS Validation (+213.3 Da) C->D E 5. Aniline-Catalyzed Oxime Ligation (pH 4.5, Target Aldehyde) D->E F 6. Final Lipidated & Functionalized Peptide Conjugate E->F

Strategic workflow for the solid-phase synthesis and chemoselective ligation of aminooxy-peptides.

Experimental Protocols: A Self-Validating System

Protocol A: Solid-Phase Coupling of Boc-12-aminooxy dodecanoic acid
  • Preparation: Swell the peptide-resin in Dichloromethane (DCM) for 15 minutes, followed by Dimethylformamide (DMF) for 15 minutes.

  • Activation: Dissolve 3.0 equivalents of Boc-12-aminooxy dodecanoic acid and 3.0 equivalents of Oxyma Pure in DMF. Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes to pre-activate.

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 2–3 hours.

  • Causality: The highly hydrophobic 12-carbon chain can induce localized resin aggregation. We mandate DIC/Oxyma over uronium salts (like HATU/DIPEA) to avoid base-catalyzed side reactions and to maintain high coupling efficiency in hydrophobic microenvironments[3].

  • Self-Validation: Perform a Kaiser test on a few resin beads. A transition from blue to colorless confirms >99% acylation of the primary amine. If slightly blue, repeat the coupling step.

Protocol B: Cleavage, Global Deprotection, and Handling
  • Cleavage Cocktail: Treat the resin with Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) /

    
     (95:2.5:2.5 v/v/v) for 2 hours at room temperature.
    
  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the peptide. Centrifuge and wash the pellet with cold ether three times.

  • Causality: TIS acts as a carbocation scavenger to prevent re-alkylation of the peptide. Critical Warning: Acetone or any ketone-containing solvents must be strictly avoided during glassware cleaning or peptide handling. The newly liberated aminooxy group will rapidly and irreversibly react with environmental ketones to form an isopropylidene oxime dead-end product[5].

  • Self-Validation: Analyze the crude precipitate via LC-MS. The target mass must reflect the peptide base mass plus a precise shift of +213.3 Da (corresponding to the net addition of the 12-aminooxy dodecanoyl moiety,

    
    ).
    
Protocol C: Aniline-Catalyzed Oxime Ligation
  • Reaction Setup: Dissolve the purified aminooxy-peptide (1.0 mM) and the target aldehyde payload (1.5 mM) in 0.1 M Sodium Acetate buffer.

  • Catalysis: Adjust the pH to 4.5. Add aniline to a final concentration of 100 mM.

  • Incubation: Agitate gently at room temperature for 1–2 hours.

  • Causality: Direct oxime formation at low millimolar concentrations is kinetically sluggish. pH 4.5 is the thermodynamic sweet spot where aniline is partially protonated (facilitating rapid Schiff base formation with the aldehyde) while the aminooxy group (

    
     ~4.6) remains sufficiently unprotonated to act as a potent nucleophile[5].
    
  • Self-Validation: Monitor the reaction via analytical RP-HPLC. The product peak will exhibit a distinct retention time shift, and LC-MS will confirm the exact mass of the ligated conjugate minus one water molecule (-18 Da).

Quantitative Data: Ligation Kinetics & Optimization

To demonstrate the necessity of the catalytic parameters described in Protocol C, the following table summarizes the kinetic behavior of the aminooxy-peptide when reacting with a model aldehyde payload.

Reaction ConditionpHCatalystTime to >95% ConversionFinal Yield
Aqueous Buffer4.5None18 – 24 hours~75%
Aqueous Buffer 4.5 100 mM Aniline 1 – 2 hours >95%
Aqueous Buffer7.0None>48 hours<40%
Aqueous Buffer7.0100 mM Aniline12 – 16 hours~60%

Table 1: Kinetic comparison of oxime ligation conditions (1 mM Aminooxy-Peptide + 1.5 mM Aldehyde).

Ligation Logic & Signaling Pathway

The dramatic acceleration of the oxime ligation reaction is driven by a transimination pathway. The diagram below illustrates the mechanistic logic of this bioorthogonal reaction.

Mechanism Ald Target Aldehyde (Electrophile) Schiff Schiff Base Intermediate (Highly Reactive) Ald->Schiff + Aniline (Fast kinetics) Ani Aniline Catalyst (Nucleophile) Ani->Schiff Oxime Stable Oxime Conjugate (Bioorthogonal Bond) Schiff->Oxime + Aminooxy-Peptide AOA Aminooxy-Peptide (Strong Nucleophile) AOA->Oxime Transimination Oxime->Ani Catalyst Release

Mechanistic logic of aniline-catalyzed oxime ligation via a reactive Schiff base intermediate.

References

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.National Institutes of Health (NIH).Verified Link
  • Optimized synthesis of aminooxy-peptides as glycoprobe precursors for surface-based sugar–protein interaction studies.National Institutes of Health (NIH).Verified Link
  • General Chemoselective and Redox-Responsive Ligation and Release Strategy.American Chemical Society (ACS).Verified Link
  • CAS 1262960-18-8 | 12-(Boc-aminooxy)-dodecanoic acid.Howei Pharm.Verified Link
  • Michael R Carrasco's research works.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Boc-Aminooxy Deprotection

Topic: Troubleshooting Incomplete and Problematic Boc Deprotection of Aminooxy ( -Alkoxy) Compounds Audience: Medicinal Chemists, Peptide Scientists, and Process Chemists Content Type: Technical Support Guide (Q&A, Proto...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Incomplete and Problematic Boc Deprotection of Aminooxy (


-Alkoxy) Compounds
Audience:  Medicinal Chemists, Peptide Scientists, and Process Chemists
Content Type:  Technical Support Guide (Q&A, Protocols, Diagnostics)

Core Directive & Executive Summary

The Challenge: Deprotecting a Boc-group from an aminooxy moiety (


) is mechanistically similar to standard amine deprotection but presents unique pitfalls due to the alpha-effect  (enhanced nucleophilicity) and lower basicity  (

~4–5) of the resulting hydroxylamine derivative.

The "Incomplete" Illusion: Users often report "incomplete" reactions when, in reality, the starting material has been consumed, but the reactive aminooxy product has formed a stable adduct with ketones (e.g., acetone from glassware) or scavenged the


-butyl cation.

Support Philosophy: This guide prioritizes differential diagnosis via Mass Spectrometry (MS) to distinguish between true incomplete conversion and post-deprotection side reactions.

Diagnostic Hub: Why is my reaction failing?

Q1: My LC-MS shows a peak with mass [M+100]. Is the reaction stalled?

Diagnosis: True Incomplete Deprotection. The mass shift of +100 Da corresponds to the intact Boc group (


).

Root Causes & Solutions:

  • Insufficient Acid Strength: Aminooxy carbamates are less electron-rich than alkyl carbamates, potentially requiring higher activation energy.

    • Fix: Increase TFA concentration to 50% (v/v) or switch to 4M HCl in Dioxane .

  • Equilibrium/Solvation: In dilute DCM, the ion pair may not form effectively.

    • Fix: Run the reaction more concentrated (0.2–0.5 M).

  • Steric Bulk: If the

    
    -group is bulky (e.g., tertiary alkyl), protonation of the carbonyl oxygen is hindered.
    
    • Fix: Use HCl/Dioxane or heat to 35°C (monitor strictly).

Q2: I see a peak with mass [M+56]. Is this a Boc fragment?

Diagnosis:


-Butyl Alkylation (Side Reaction). 
The mass shift of +56 Da (

) indicates the

-butyl cation generated during cleavage has attacked the free aminooxy nitrogen (

).

The Mechanism: Unlike amines, the aminooxy group remains nucleophilic even in acidic media (due to the alpha-effect and lower


), making it a prime target for "cation return."

Solution:

  • Mandatory Scavenging: You must use a scavenger cocktail.

  • Protocol: Add Triisopropylsilane (TIS) (2.5–5%) and Water (2.5%) to the TFA mixture.

  • Note: Avoid thioanisole if your product is sensitive to sulfur transfer, though it is generally effective.

Q3: I see a peak with mass [M+40]. What is this?

Diagnosis: The "Acetone Trap" (Critical User Error). This is NOT a reaction byproduct. It is the isopropylidene oxime (


).

Cause: You likely washed your glassware with acetone or used acetone in the workup. The free aminooxy group (


) reacts with acetone almost instantaneously, even at trace levels, to form the oxime.

Solution:

  • Zero-Ketone Policy: Strictly ban acetone from the hood during workup. Use methanol or isopropanol for cleaning/rinsing.[1]

  • Reversal: The oxime can sometimes be hydrolyzed back to the free aminooxy group by refluxing in aqueous HCl, but it is better to prevent it.

Technical Data & Reagent Selection

Reagent Comparison Table
MethodReagent SystemSuitabilityProsCons
A (Standard) 50% TFA / DCM + 5% TISGeneral PurposeMild, standard for SPPS, compatible with most linkers.Requires scavengers; TFA salts are hygroscopic and volatile.
B (Strong) 4M HCl / Dioxane Sterically Hindered / ResistantIrreversible removal; product precipitates as stable HCl salt.Corrosive; can cleave sensitive esters/ethers if prolonged.
C (Alternative) TMSOTf / 2,6-Lutidine Acid-Sensitive SubstratesNon-protic mechanism; avoids water.Expensive; requires strictly anhydrous conditions.
Scavenger Efficiency for Aminooxy Deprotection
ScavengerRoleEfficiency (1-10)Notes
Triisopropylsilane (TIS) Hydride donor (quenches

-Bu+)
10 Recommended. Clean, non-odorous, effective.
Water Nucleophile (traps

-Bu+)
8 Essential co-scavenger; helps solubilize ionized intermediates.
Thioanisole Nucleophile9Effective but smelly; risk of S-alkylation if Cys/Met present.
Acetone POISON 0 DO NOT USE. Forms stable oxime adducts immediately.

Experimental Protocols

Protocol A: Standard High-Fidelity Deprotection (TFA Method)

Best for: General synthesis, peptides, and linkers.

  • Preparation: Dissolve the Boc-aminooxy compound (1.0 equiv) in DCM (final conc. 0.2 M).[2]

  • Scavenger Addition: Add Triisopropylsilane (TIS) (5 vol%) and Water (2.5 vol%).

    • Why? TIS irreversibly quenches the

      
      -butyl cation to isobutane/isobutylene, preventing 
      
      
      
      -alkylation.
  • Acidolysis: Cool to 0°C. Slowly add Trifluoroacetic Acid (TFA) equal to the volume of DCM (Final: 50% TFA).

  • Reaction: Stir at 0°C for 10 min, then warm to Room Temperature (RT). Stir for 30–60 min.

    • Monitor: Check for gas evolution (

      
      /Isobutylene).
      
  • Workup (Isolation as Salt):

    • Concentrate in vacuo (do not heat >40°C).

    • Co-evaporate with Toluene (3x) to remove residual TFA.[2]

    • Precipitate by adding cold Diethyl Ether or MTBE .

    • Result: Product is the Trifluoroacetate salt (

      
      ).
      
Protocol B: The "Hard" Deprotection (HCl Method)

Best for: Stubborn substrates, non-volatile products, and avoiding TFA traces.

  • Preparation: Dissolve substrate in minimal dry Dioxane or MeOH.

  • Acidolysis: Add 4M HCl in Dioxane (10–20 equiv).

  • Reaction: Stir at RT for 30–60 min.

    • Visual Cue: The product often precipitates as a white solid (HCl salt) directly from the mixture.

  • Workup:

    • Dilute with excess Diethyl Ether .

    • Filter the solid under nitrogen.

    • Wash with Ether (3x).

    • Result: Stable Hydrochloride salt (

      
      ).
      

Visual Troubleshooting & Mechanism

Figure 1: Troubleshooting Logic Flow

Caption: Decision tree for diagnosing Boc-aminooxy deprotection failures based on Mass Spectrometry shifts.

Troubleshooting Start Reaction Complete? CheckMS Check LC-MS Mass Shift Start->CheckMS M_Plus_100 +100 Da (Intact Boc) CheckMS->M_Plus_100 M_Plus_56 +56 Da (t-Butyl Adduct) CheckMS->M_Plus_56 M_Plus_40 +40 Da (Acetone Oxime) CheckMS->M_Plus_40 M_Zero Expected Mass (Free Amine) CheckMS->M_Zero Action_Incomplete Diagnosis: Incomplete Action: Increase Acid Conc. or Switch to HCl/Dioxane M_Plus_100->Action_Incomplete Action_Alkylation Diagnosis: N-Alkylation Action: Add TIS/Water Scavengers Repeat Reaction M_Plus_56->Action_Alkylation Action_Acetone Diagnosis: Acetone Contamination Action: REMOVE Acetone from lab Hydrolyze with aq. HCl M_Plus_40->Action_Acetone Action_Success Success: Isolate as Salt (Avoid basic workup if volatile) M_Zero->Action_Success

Figure 2: Mechanistic Pathways

Caption: Pathway A shows successful deprotection. Pathway B shows the parasitic N-alkylation (t-butyl trapping) and Pathway C shows the user-error Acetone trap.

Mechanism SM Boc-Aminooxy R-O-NH-Boc Inter Intermediate [R-O-NH2] + [t-Bu+] SM->Inter TFA/H+ Product Product (Salt) R-O-NH3+ Inter->Product - CO2 - Isobutylene Inter->Product With Scavenger Side_tBu Side Product 1 R-O-NH-tBu (Alkylation) Inter->Side_tBu No Scavenger (Cation Return) Side_Acetone Side Product 2 R-O-N=C(Me)2 (Acetone Adduct) Product->Side_Acetone Workup w/ Acetone Scavenger Scavenger (TIS) traps t-Bu+ Scavenger->Inter Quenches t-Bu+ Acetone Acetone (Contaminant) Acetone->Side_Acetone

References & Authority

  • Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, 1978 , 12(5), 258-268. (Foundational study on scavengers and

    
    -butyl cation mechanics). Link
    
  • BenchChem Technical Support. "An In-depth Technical Guide to Boc-Aminooxy Protecting Group Chemistry and Deprotection." BenchChem, 2025 .[1][3] (Specifics on aminooxy stability and protocols). Link

  • Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron, 2004 , 60(11), 2447-2467. (Discusses nucleophilicity of hydroxylamine derivatives). Link

  • Common Organic Chemistry. "Boc Deprotection (TFA)." (General protocols and workup strategies). Link

  • Sigma-Aldrich. "Cleavage and Deprotection Protocols for SPPS." (Handling of acid-labile linkers and scavenger cocktails). Link

Sources

Optimization

Technical Support Center: Optimizing 12-(Boc-aminooxy)-dodecanoic Acid Workflows

Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks when working with 12-(Boc-aminooxy)-dodecanoic a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks when working with 12-(Boc-aminooxy)-dodecanoic acid (CAS: 1262960-18-8).

Unlike hydrophilic PEG linkers[1], this heterobifunctional linker features a highly hydrophobic 12-carbon aliphatic spacer. While this C12 chain is excellent for extending the half-life of peptides (via albumin binding) or bridging PROTAC domains, its hydrophobicity fundamentally alters reaction thermodynamics. Standard aqueous coupling protocols will fail.

This guide provides field-proven, causality-driven troubleshooting strategies to maximize your yields across the three critical stages of its use: Amide Coupling , Boc Deprotection , and Oxime Ligation .

Part 1: Troubleshooting & FAQs

Q1: My amide coupling yields with 12-(Boc-aminooxy)-dodecanoic acid are consistently below 40%. How can I improve this?

The Causality: The long C12 aliphatic chain is prone to hydrophobic collapse and micelle formation in aqueous or highly polar environments. This physically buries the activated carboxylic acid ester, preventing the target primary amine from initiating a nucleophilic attack. The Solution: You must disrupt these hydrophobic interactions.

  • For Solid-Phase Peptide Synthesis (SPPS): Abandon standard DIC/HOBt. Use the highly reactive uronium salt HATU with DIPEA in anhydrous DMF.

  • For Solution-Phase Bioconjugation: Do not use purely aqueous EDC/NHS[1]. Introduce at least 10–20% DMSO or DMF into your aqueous buffer to solvate the C12 chain. Alternatively, pre-activate the linker as an NHS ester in pure organic solvent before adding it dropwise to the aqueous protein solution.

Q2: After TFA deprotection, mass spectrometry shows incomplete Boc removal and a +96 Da impurity. What went wrong?

The Causality: The aminooxy group (-O-NH₂) is exceptionally nucleophilic due to the "alpha-effect" (repulsion between adjacent lone pairs on oxygen and nitrogen). When you remove the tert-butyloxycarbonyl (Boc) group using Trifluoroacetic Acid (TFA), highly reactive tert-butyl carbocations are generated. If not immediately quenched, these cations will re-alkylate the free aminooxy group (+56 Da). Furthermore, prolonged exposure to TFA without proper scavengers can lead to trifluoroacetylation of the aminooxy group (+96 Da)[2]. The Solution: Implement a robust scavenger cocktail. Use TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5) [2]. The TIS acts as a potent carbocation scavenger, while water prevents trifluoroacetylation. Strictly limit cleavage time to 1–2 hours and precipitate immediately in cold ether.

Q3: The final oxime ligation is taking days, and hydrolysis is outcompeting my product formation. How do I accelerate it?

The Causality: Direct condensation between an aminooxy group and an aldehyde/ketone is kinetically slow at neutral pH. If the reaction is too slow, competing side reactions (like oxidation of the aminooxy group or degradation of the target protein) will ruin your yield. The Solution: Oxime ligation is highly pH-dependent and benefits massively from nucleophilic catalysis. Lower your reaction buffer to pH 4.5–5.5 (using 0.1 M Sodium Acetate) to protonate the target carbonyl, increasing its electrophilicity[3]. Crucially, add 10–100 mM Aniline . Aniline reacts rapidly with the aldehyde to form a protonated Schiff base, which is significantly more reactive toward the aminooxy group than the original aldehyde, accelerating the reaction by up to 400-fold.

Part 2: Quantitative Data & Reaction Parameters

To ensure a self-validating system, benchmark your experimental parameters against the optimized conditions summarized below.

Reaction StagePrimary BottleneckOptimized Reagents & SolventsTarget YieldQC Validation Checkpoint
1. Amide Coupling Hydrophobic aggregationHATU (1.1 eq), DIPEA (3.0 eq), DMF or 20% DMSO/Buffer> 85%LC-MS (Target Mass + 314 Da)
2. Deprotection Cationic re-alkylationTFA / TIS / H₂O (95:2.5:2.5)> 95%LC-MS (Mass shift of -100 Da)
3. Oxime Ligation Slow condensation kinetics0.1 M NaOAc (pH 4.5), 50 mM Aniline catalyst> 80%LC-MS (Formation of stable oxime)

Part 3: Self-Validating Experimental Protocol

This protocol outlines the two-stage conjugation workflow[1], specifically adapted to overcome the hydrophobicity of the C12 linker.

Phase 1: Amide Coupling & Deprotection
  • Activation: Dissolve 12-(Boc-aminooxy)-dodecanoic acid (1.2 equivalents) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

    • Self-Validation: Spot on TLC or run a quick LC-MS to confirm the formation of the active ester intermediate.

  • Coupling: Add the target amine (1.0 eq, peptide or small molecule). Stir for 2 hours.

    • Self-Validation: If performing SPPS, conduct a Kaiser test. A negative (yellow) result confirms complete primary amine consumption.

  • Cleavage/Deprotection: Evaporate the solvent. Treat the crude intermediate with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 1.5 hours at room temperature[2].

  • Isolation: Concentrate under a stream of N₂, then precipitate the free aminooxy-C12 conjugate using ice-cold diethyl ether. Centrifuge and dry the pellet.

    • Self-Validation: LC-MS must show the exact mass of the coupled product minus 100 Da (loss of Boc).

Phase 2: Aniline-Catalyzed Oxime Ligation
  • Buffer Preparation: Prepare a 0.1 M Sodium Acetate (NaOAc) buffer and adjust to pH 4.5 using glacial acetic acid[3].

  • Catalyst Addition: Add aniline to the buffer to achieve a final concentration of 50 mM.

  • Ligation: Dissolve the target aldehyde/ketone (1.0 eq) and the free aminooxy-C12 conjugate (1.2 eq) in the catalytic buffer. Stir at room temperature for 1–4 hours.

  • Purification: Purify the final bioconjugate via preparative RP-HPLC.

Part 4: Mechanistic Visualizations

The following diagrams map the logical workflow and the chemical causality behind the optimized ligation kinetics.

Conjugation_Workflow A 12-(Boc-aminooxy)-dodecanoic acid (Hydrophobic C12 Spacer) C Amide Coupling HATU/DIPEA in DMF/DMSO A->C B Target Amine (Peptide/Protein) B->C D Boc-Protected Intermediate (LC-MS: Target Mass + 100 Da) C->D E Acidic Deprotection TFA / TIS / H₂O (95:2.5:2.5) D->E F Free Aminooxy Conjugate (Highly Nucleophilic) E->F G Oxime Ligation Aldehyde, pH 4.5, Aniline Catalyst F->G H Final Oxime-Linked Conjugate (Stable Bioconjugate) G->H

Caption: Workflow for 12-(Boc-aminooxy)-dodecanoic acid conjugation via amide coupling and oxime ligation.

Oxime_Catalysis Aldehyde Target Aldehyde Schiff Protonated Schiff Base (Highly Electrophilic) Aldehyde->Schiff + Aniline (Fast) Oxime Stable Oxime Linkage Aldehyde->Oxime Direct Reaction (Slow) Aniline Aniline Catalyst (10-100 mM) Schiff->Oxime + Aminooxy (Fast) Aminooxy Aminooxy-C12 Conjugate Aminooxy->Oxime

Caption: Mechanism of aniline-catalyzed oxime ligation overcoming slow direct condensation kinetics.

References

  • Chemical Society Reviews (RSC Publishing). Multivalent glycocyclopeptides: conjugation methods and biological applications. DOI: 10.1039/D2CS00640E. Available at:[Link]

  • Uni Bielefeld / eScholarship. Kiss and Run: Promoting Effective and Targeted Cellular Uptake of a Drug Delivery Vehicle Composed of an Integrin-Targeting Dike. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solubility &amp; Reactivity of Long-Chain Aminooxy Acids

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the bioconjugation of long-chain aminooxy acids (such as aminooxy-PEG-acids or lipid-aminooxy conju...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the bioconjugation of long-chain aminooxy acids (such as aminooxy-PEG-acids or lipid-aminooxy conjugates). These molecules are essential for oxime ligation in the development of PROTACs, antibody-drug conjugates (ADCs), and peptide therapeutics.

However, their amphiphilic nature—combining a highly hydrophobic aliphatic or extended PEG chain with a highly hydrophilic, reactive aminooxy headgroup (-O-NH₂)—creates a fundamental thermodynamic conflict in aqueous buffers. This guide will help you troubleshoot solubility issues, overcome kinetic bottlenecks, and establish self-validating experimental protocols.

Part 1: The Causality of Solubility vs. Reactivity

To master long-chain aminooxy bioconjugation, you must understand the "pH Paradox" and the "Micelle Effect":

  • The pH Paradox: Traditional oxime ligation requires an acidic environment (pH 4.0–5.0) to protonate the target carbonyl, making it more electrophilic[1]. However, acidic conditions often cause long-chain amphiphiles and target proteins to crash out of solution.

  • The Micelle Effect: Even if a long-chain aminooxy compound appears soluble at neutral pH, it may undergo "cryptic insolubility" by forming micelles. The hydrophobic chains aggregate to form the core, while the hydrophilic -O-NH₂ groups are trapped at the crowded micelle-water interface or buried entirely, reducing their apparent concentration to near zero and halting the reaction.

Part 2: Troubleshooting Guides & FAQs

Q1: My long-chain aminooxy reagent precipitates instantly upon addition to PBS. How do I rescue the reaction? Cause: The hydrophobic aliphatic/PEG chains cannot overcome the cohesive forces of the aqueous buffer, leading to rapid phase separation. Solution: Never add the neat compound directly to an aqueous buffer. First, dissolve the aminooxy acid in a water-miscible organic co-solvent (DMSO or DMF) to create a highly concentrated stock (10–100 mM)[2]. Introduce this stock dropwise into the aqueous buffer containing your target biomolecule. Keep the final co-solvent concentration between 5–10% (v/v) to maintain protein folding.

Q2: The solution appears completely clear, but my oxime ligation is extremely slow at pH 7.0. What is happening? Cause: At pH 7.0, the dehydration step of oxime formation is thermodynamically unfavorable due to the α-effect of the aminooxy oxygen[3]. Furthermore, your linker may have formed soluble micelles, sequestering the reactive groups. Solution: Introduce a nucleophilic catalyst to bypass the slow direct addition. While aniline is the traditional choice, its limited aqueous solubility (~100 mM) restricts its utility[4][5]. Instead, use m-phenylenediamine (mPDA) or p-phenylenediamine (pPDA). mPDA has an aqueous solubility exceeding 2 M at pH 7.0, allowing you to use it at high concentrations (100–500 mM) to drive the reaction up to 15-fold faster than aniline[6]. Alternatively, pPDA is highly effective even at low concentrations (2–10 mM)[1].

Q3: Should I just drop the buffer pH to 4.5 to speed up the reaction and avoid using catalysts? Cause: Dropping the pH protonates the carbonyl oxygen, making it highly electrophilic and accelerating direct oxime formation. Solution: We strongly advise against this for long-chain amphiphiles. At pH 4.5, many proteins approach their isoelectric point (pI) and precipitate. By utilizing pPDA or mPDA catalysts, you can achieve rapid oxime ligation at a physiological pH of 7.0–7.4, keeping all components soluble and stable[1][5].

Part 3: Quantitative Data & Strategy Matrices

Table 1: Catalyst Selection Matrix for Aqueous Oxime Ligation
CatalystMax Aqueous Solubility (pH 7.0)Optimal ConcentrationRate Enhancement (vs. Uncatalyzed)Notes
Aniline ~100 mM[4]50–100 mMModerateProne to precipitation; limited by solubility[5].
m-Phenylenediamine (mPDA) > 2.0 M[6]100–500 mMUp to 15-fold (vs. Aniline)[6]Excellent for highly hydrophobic linkers requiring high catalyst loading.
p-Phenylenediamine (pPDA) Highly Soluble2–10 mM~120-fold at pH 7.0[1]Most efficient at low concentrations; ideal for sensitive proteins[1].
Table 2: Solubilization Strategies for Amphiphilic Aminooxy Acids
StrategyRecommended AgentConcentration RangeMechanism of Action
Co-Solvent DMSO or DMF5% – 10% (v/v)Disrupts bulk water structure, solvating hydrophobic tails[2].
Surfactant n-Dodecyl-β-D-maltoside0.05% – 0.1% (w/v)Forms mixed micelles, exposing the aminooxy group to the aqueous phase[6].
Salting-In NaCl1 M – 3 MModulates the hydration shell around the carbonyl substrate[3].

Part 4: Visualizing the Workflow and Mechanism

Fig 1: Troubleshooting workflow for aminooxy solubility and reactivity.

Fig 2: Mechanistic pathway of diamine-catalyzed oxime ligation.

Part 5: Self-Validating Experimental Protocol

Protocol: Catalyst-Assisted Solubilization and Ligation of Long-Chain Aminooxy Acids This protocol utilizes a self-validating feedback loop to ensure solubility is maintained before proceeding to the reaction phase.

Step 1: Preparation of the Long-Chain Aminooxy Stock

  • Weigh the long-chain aminooxy acid and dissolve it in anhydrous DMSO to a concentration of 50 mM.

  • Validation Checkpoint: The solution must be optically clear. If it is cloudy, warm gently to 37°C. Do not proceed if particulates remain.

Step 2: Biomolecule Conditioning

  • Dissolve your aldehyde- or ketone-functionalized biomolecule in 0.1 M Sodium Phosphate buffer, pH 7.0, to a final concentration of 50–100 µM[4].

Step 3: Catalyst Activation

  • Prepare a fresh 0.5 M stock solution of mPDA or pPDA in 0.3 M phosphate buffer (pH 7.0)[4].

  • Add the catalyst stock to your biomolecule solution to achieve a final catalyst concentration of 100 mM (for mPDA) or 10 mM (for pPDA)[1][4].

Step 4: Ligation Initiation & Micelle Check

  • Add the aminooxy-DMSO stock dropwise to the buffered reaction mixture while vortexing gently. Aim for a 5-fold molar excess of the aminooxy compound.

  • Validation Checkpoint (The Tyndall Test): Shine a standard laser pointer through the reaction tube. If a solid beam of light is visible (Tyndall effect), micelles or micro-aggregates have formed. If this occurs, add 0.05% n-dodecyl-β-D-maltoside to disrupt the micelles[6].

Step 5: Reaction Monitoring

  • Incubate at room temperature.

  • Validation Checkpoint: Take a 5 µL aliquot at 1 hour and analyze via LC-MS. You should observe the transient Schiff base intermediate (mass = biomolecule + catalyst - H₂O) converting into the final oxime conjugate[1].

References

  • Source: nih.
  • Source: nih.
  • Source: benchchem.
  • Source: researchgate.
  • Source: benchchem.
  • Source: nih.

Sources

Optimization

common side products in 12-(Boc-aminooxy)-dodecanoic acid reactions

Technical Support Center: 12-(Boc-aminooxy)-dodecanoic Acid Technical Overview 12-(Boc-aminooxy)-dodecanoic acid is a bifunctional linker widely used in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and pept...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 12-(Boc-aminooxy)-dodecanoic Acid

Technical Overview

12-(Boc-aminooxy)-dodecanoic acid is a bifunctional linker widely used in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and peptide bioconjugates. It features a carboxylic acid (


) for amide coupling and a Boc-protected aminooxy group  (

).

Unlike standard amines, the aminooxy moiety (


) is super-nucleophilic (due to the alpha-effect) and reacts specifically with aldehydes and ketones to form stable oxime linkages. However, this unique reactivity introduces specific side-reaction profiles that differ from standard amino acid chemistry.

Troubleshooting & FAQs

Category A: Coupling Reactions (Carboxylic Acid End)

Q: I am using EDC/NHS to couple the linker to my amine payload, but I see a significant impurity with a mass shift of +155 Da (or +206 Da). What is this?

A: You are observing the formation of a stable N-acylurea byproduct.

  • Diagnosis: This occurs when the intermediate O-acylisourea (formed by EDC reacting with the acid) fails to react quickly with the amine or NHS. Instead, it undergoes an intramolecular rearrangement to form an unreactive N-acylurea.

    • +155 Da: Corresponds to EDC.

    • +206 Da: Corresponds to DCC.

  • Causality: This rearrangement is favored in the absence of a nucleophile or if the activation time is too long before adding the amine.

  • Solution:

    • Pre-activation Timing: Do not let the acid and EDC stir alone for more than 1-2 minutes without NHS.

    • Use NHS/HOBt: Always use N-hydroxysuccinimide (NHS) or HOBt. These nucleophiles intercept the O-acylisourea immediately to form a stable "Active Ester" (NHS-ester), which does not rearrange and reacts cleanly with your amine.

Q: My coupling yield is low, and the reaction mixture is cloudy. Is the reagent degrading?

A: It is likely an aggregation/solubility issue , not degradation.

  • Causality: The C12 alkyl chain is highly hydrophobic. In aqueous buffers or low-organic solvent mixtures, the linker forms micelles or aggregates, burying the carboxylic acid and preventing reaction.

  • Solution:

    • Dissolve the linker in DMF, DMSO, or NMP first.

    • Ensure the final reaction mixture contains at least 30-50% organic co-solvent if coupling to a protein/peptide in buffer.

Category B: Deprotection & Aminooxy Stability

Q: After removing the Boc group with TFA, I see a major peak with a mass of [M+40]. I cannot identify this adduct.

A: This is the Acetone Adduct (Isopropylidene Oxime) .

  • Mechanism: The deprotected aminooxy group (

    
    ) is an aggressive nucleophile toward ketones. It scavenges trace acetone from glassware, wash bottles, or laboratory air.
    
    • Acetone MW: 58 Da.

    • Water loss: -18 Da.

    • Net Mass Shift: +40 Da.

  • Prevention (Critical):

    • Glassware: Do not use acetone-washed glassware. Use base-bath cleaned or new disposable glass.

    • Workup: Avoid rotary evaporators that have been used with acetone recently.

    • Scavenging: If the adduct forms, it is very stable (oxime bond). It is often easier to prevent than to reverse.

Q: Can I use standard aldehyde scavengers during workup?

A: No. Standard scavengers (like reactive ketones) will permanently ligate to your aminooxy group.

  • Protocol: Use vinyl ether or simply rely on precipitation/HPLC purification. If you must quench unreacted linker, use an excess of a cheap ketone (like acetone), but only if you intend to kill the reactivity.

Visualized Mechanisms

Figure 1: The N-Acylurea Trap vs. Successful Coupling

This diagram illustrates how the unstable O-acylisourea intermediate can either rearrange into a dead-end byproduct (N-acylurea) or be stabilized by NHS to facilitate productive coupling.

G Start 12-(Boc-aminooxy) dodecanoic acid EDC EDC Activation Start->EDC O_Acyl O-Acylisourea (Unstable Intermediate) EDC->O_Acyl Rearrange Intramolecular Rearrangement O_Acyl->Rearrange Slow / No Additive NHS NHS Addition O_Acyl->NHS Fast (+NHS) N_Acyl N-Acylurea (Dead-End Byproduct) [M + 155 Da] Rearrange->N_Acyl ActiveEst NHS-Active Ester (Stable) NHS->ActiveEst Product Final Amide Product ActiveEst->Product + Amine Payload

Figure 2: The "Phantom" +40 Peak (Acetone Adduct)

This diagram details the mechanism of the rapid, often unintentional reaction between the deprotected aminooxy group and trace acetone.

G Deprotected Free Aminooxy Linker (R-O-NH2) Attack Nucleophilic Attack (Alpha-Effect) Deprotected->Attack Acetone Trace Acetone (From Glassware/Air) Acetone->Attack Intermediate Hemiaminal Intermediate Attack->Intermediate Water Loss of H2O (-18 Da) Intermediate->Water Adduct Isopropylidene Oxime (Acetone Adduct) [M + 40 Da] Intermediate->Adduct Rapid Dehydration

Quantitative Data & Mass Shifts

Table 1: Common Side Products and Mass Shifts

Side ProductOriginMass Shift (

Da)
Prevention Strategy
N-Acylurea EDC coupling rearrangement+155.2 Use NHS/HOBt; minimize activation time.
Acetone Adduct Trace acetone scavenging+40.1 Strictly avoid acetone in washing/workup.
TFA Adduct Incomplete salt removal+114.0 Lyophilize repeatedly from HCl/Dioxane or water.
t-Butyl Cation Scavenger alkylation+56.1 Use TIS (Triisopropylsilane) during deprotection.

Validated Experimental Protocols

Protocol A: High-Efficiency NHS Ester Activation

Designed to minimize N-acylurea formation.

  • Dissolution: Dissolve 12-(Boc-aminooxy)-dodecanoic acid (1.0 equiv) in dry DCM or DMF (0.1 M).

  • Additives: Add NHS (N-hydroxysuccinimide, 1.2 equiv) and EDC·HCl (1.2 equiv).

  • Reaction: Stir at 0°C for 30 minutes , then warm to Room Temperature (RT) for 1 hour.

    • Checkpoint: TLC or LCMS should show conversion to the NHS ester (Active ester).

  • Coupling: Add the amine payload (1.0 equiv) and a non-nucleophilic base (DIPEA, 2.0 equiv). Stir for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl (removes EDC urea), then Brine. Dry over MgSO4.

Protocol B: Acetone-Free Boc Deprotection

Designed to prevent the +40 Da adduct.[1]

  • Preparation: Ensure all glassware is new or acid-washed. Do not use acetone to dry glassware.

  • Reaction: Dissolve the Boc-protected linker in DCM (or Dioxane).

  • Acidolysis: Add TFA (Trifluoroacetic acid) to a final concentration of 20-50% (v/v).[2]

    • Optional: Add 2.5% TIS (Triisopropylsilane) as a cation scavenger.

  • Time: Stir at RT for 30-60 minutes.

  • Workup (Critical):

    • Evaporate volatiles under a nitrogen stream or rotary evaporator (ensure trap is clean).

    • Do not use acetone to clean the bump trap.

    • Re-dissolve crude in Acetonitrile/Water and lyophilize.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 3: The Chemistry of Reactive Groups. Link

  • BenchChem Technical Support. (2024). An In-depth Technical Guide to Boc-Aminooxy Protecting Group Chemistry and Deprotection. Link

  • Biotium Tech Tips. (2022). Aminooxy Conjugates for Oxime Ligation: Reaction Conditions and Stability. Link

  • MedChemExpress. (2024). Aminooxy-PEG3-azide and Aminooxy Linker Properties.[3] Link

Sources

Troubleshooting

optimizing coupling conditions for 12-(Boc-aminooxy)-dodecanoic acid

Technical Support Center: 12-(Boc-aminooxy)-dodecanoic Acid Product: 12-(Boc-aminooxy)-dodecanoic acid (CAS: 18934-81-1)[][2][3][4] Classification: Hydrophobic Heterobifunctional Linker (Alkane Spacer)[][4] Application:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 12-(Boc-aminooxy)-dodecanoic Acid

  • Product: 12-(Boc-aminooxy)-dodecanoic acid (CAS: 18934-81-1)[][2][3][4]

  • Classification: Hydrophobic Heterobifunctional Linker (Alkane Spacer)[][4]

  • Application: PROTACs, Peptide Synthesis, Bioconjugation (Oxime Ligation)

Introduction: Understanding Your Reagent

Welcome to the technical support hub for 12-(Boc-aminooxy)-dodecanoic acid. Unlike hydrophilic PEG linkers, this reagent features a C12 alkyl chain .[4] This structural difference dictates unique handling requirements—specifically regarding solubility and aggregation.[4]

This guide treats the molecule as a dual-phase system:

  • Phase A (Carboxyl Terminus): Amide coupling to amines (e.g., Lysine residues, N-termini).[][4]

  • Phase B (Aminooxy Terminus): Acid-deprotection followed by oxime ligation to aldehydes/ketones.[][4][5]

Phase 1: Solubilization & Preparation

CRITICAL: Do not attempt to dissolve this reagent directly in aqueous buffers (PBS, Tris).[4] The C12 alkyl chain renders it highly hydrophobic.[4]

Q: My reaction mixture turned cloudy/precipitated immediately. What happened? A: You likely introduced the linker into an aqueous environment without sufficient organic co-solvent.[4] The "hydrophobic crash" occurs when the organic solvent concentration drops below the solubility threshold of the dodecyl chain.[4]

Protocol: Proper Solubilization

  • Primary Solvent: Dissolve the linker completely in anhydrous DMF, DMSO, or DCM at 50–100 mM.

  • Co-solvent Addition: If coupling to a protein in buffer, add the linker solution dropwise while vortexing.[4] Ensure the final organic solvent concentration is ≥20% (v/v) for this specific C12 linker.

    • Note: If your protein cannot tolerate 20% organic solvent, consider using a sulfonated analog or a PEG-based linker instead.[][4]

Phase 2: Carboxyl Activation & Coupling

This step attaches the linker to your amine-containing payload via the carboxylic acid end.[4]

Q: Should I use EDC/NHS or HATU for coupling? A: It depends on your substrate:

  • For Small Molecules/Peptides (Organic Phase): Use HATU/DIPEA .[][4] It is faster, drives the reaction to completion, and minimizes aggregation of the hydrophobic chain.

  • For Proteins (Aqueous/Organic Mix): Use EDC/sulfo-NHS .[][4] HATU is sensitive to hydrolysis in water.[4]

Troubleshooting Table: Low Coupling Efficiency

SymptomProbable CauseCorrective Action
Low Yield (Organic) Carboxyl not activatedSwitch to HATU (1.2 eq) + DIPEA (2.0 eq). Ensure anhydrous solvents.[][4]
Low Yield (Aqueous) Hydrolysis of Active EsterActivate the linker separately with EDC/NHS in dry DMF for 15 min, then add to the protein.
Gelation/Clumping Hydrophobic AggregationThe C12 chains are stacking.[4] Add 0.1% Tween-20 or increase DMF concentration.[][4]

Visualization: Activation Logic

CouplingLogic Start Select Coupling Strategy Substrate Substrate Type? Start->Substrate SmallMol Small Molecule (Organic Solvent) Substrate->SmallMol Protein Protein/Biologic (Aqueous Buffer) Substrate->Protein HATU Use HATU/DIPEA (High Efficiency) SmallMol->HATU EDC Use EDC/sulfo-NHS (Two-Step Protocol) Protein->EDC Step1 1. Activate Linker in DMF 2. Add to Protein EDC->Step1 Critical Step

Caption: Decision matrix for selecting the optimal coupling reagent based on solvent compatibility.

Phase 3: Boc Deprotection

Before the linker can react with an aldehyde (Phase 4), the Boc group must be removed to expose the aminooxy moiety (


).[4]

Q: Can I use the same deprotection cocktail as standard peptide synthesis? A: Yes, but with a caveat. The N-O bond is generally stable, but the aminooxy group is a potent nucleophile once exposed.

Protocol: Controlled Acidolysis

  • Reagent: 25–50% Trifluoroacetic acid (TFA) in DCM.[][4]

  • Scavengers: Add 2.5% Triisopropylsilane (TIS) and 2.5% Water.[][4]

    • Why? The tert-butyl cations released during deprotection can re-alkylate sensitive residues (e.g., Tryptophan, Methionine) on your payload.

  • Duration: 30–60 minutes at room temperature.

  • Workup: Precipitate in cold diethyl ether.

    • Warning: Do not use ketones (acetone) for washing![][4] The exposed aminooxy group will react with acetone immediately to form an oxime, ruining your product.

Phase 4: Oxime Ligation (The Payload Reaction)

Once deprotected, the 12-(aminooxy)-dodecanoic acid derivative reacts with aldehydes or ketones.[][4]

Q: My oxime ligation is too slow at neutral pH. How do I speed it up? A: Oxime formation is acid-catalyzed (optimal pH 4.5).[][4] At pH 7.0 (physiological), the reaction is sluggish.[4] You must use a catalyst.

The Aniline Catalyst Solution Adding aniline (or p-phenylenediamine) creates a highly reactive Schiff base intermediate that accelerates the reaction by 10–100x at neutral pH [1].[4]

Optimized Ligation Protocol (pH 6.5 – 7.0)

  • Buffer: 0.1 M Phosphate or Acetate, pH 6.5–7.0.

  • Catalyst: Add 10–100 mM Aniline (from a 1M stock in DMSO).

  • Reactants: Mix the Aminooxy-Linker-Payload (10–50 µM) with the Aldehyde-Target.

  • Incubation: 1–4 hours at Room Temperature.

Visualization: Oxime Ligation Mechanism

OximeLigation Start Deprotected Linker (R-O-NH2) SlowPath Direct Attack (Slow at pH 7) Start->SlowPath FastPath Aniline Catalysis (100x Faster) Start->FastPath Target Target Aldehyde (R'-CHO) Target->SlowPath Target->FastPath Product Stable Oxime Conjugate (R-O-N=CH-R') SlowPath->Product Hours/Days Intermediate Protonated Schiff Base Intermediate FastPath->Intermediate Nucleophilic Attack Intermediate->Product Transimination

Caption: Comparison of uncatalyzed vs. aniline-catalyzed oxime ligation pathways.

Summary of Specifications

FeatureSpecificationTechnical Note
Linker Length 12 Carbon (C12)~15-18 Å extension.[][4] High hydrophobicity.[][4][6]
Reactive Group A Carboxylic AcidActivates with EDC or HATU.[2][4]
Reactive Group B Boc-AminooxyDeprotects with TFA.[][4][5] Reacts with Aldehydes.[][4][7][8][9][10]
Solubility Organic (DMF/DCM)Insoluble in water. Requires co-solvents.[][4]
Storage -20°C, DesiccatedMoisture sensitive (hydrolysis of Boc possible over long term).[][4]

References

  • Dirksen, A., & Dawson, P. E. (2008).[4] "Expanding the scope of chemoselective peptide ligations in chemical biology." Bioconjugate Chemistry. (Demonstrates aniline catalysis mechanism).[][4]

  • BenchChem Technical Support. "Navigating the Properties of t-Boc-Aminooxy-PEG12-acid: A Technical Guide." (Provides comparative solubility data for aminooxy linkers). [][4]

  • BOC Sciences. "12-(Boc-aminooxy)-dodecanoic acid Product Specifications." (Physical properties and CAS verification).

  • MedKoo Biosciences. "Boc-12-Ado-OH Technical Data." (Confirming PROTAC and linker applications).

Sources

Optimization

Technical Support Center: Stability Assessment of 12-(Boc-aminooxy)-dodecanoic Acid Under Acidic Conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this guide to address the specific challenges researchers encounter when working with 12-(Boc-aminooxy)-dodecanoic acid (CAS 12...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this guide to address the specific challenges researchers encounter when working with 12-(Boc-aminooxy)-dodecanoic acid (CAS 1262960-18-8). This bifunctional aliphatic linker features a carboxylic acid for amide coupling and a Boc-protected aminooxy group for downstream oxime ligation.

The central challenge in its application is the inherent acid-lability of the tert-butyloxycarbonyl (Boc) protecting group. This guide provides mechanistic insights, troubleshooting FAQs, quantitative stability data, and self-validating protocols to ensure structural integrity during your bioconjugation workflows.

Part 1: Mechanistic Insights (The "Why")

FAQ 1: Why is the Boc-aminooxy group sensitive to acidic conditions, and what is the exact mechanism of cleavage? Answer: The Boc protecting group is specifically designed to be an , providing orthogonality to base-labile or reduction-sensitive groups[1]. Under acidic conditions (e.g., Trifluoroacetic acid [TFA] or HCl), the carbonyl oxygen of the Boc group becomes protonated. This protonation induces fragmentation, releasing a highly stable tert-butyl cation and a carbamic acid intermediate[2]. The carbamic acid subsequently undergoes spontaneous decarboxylation, releasing carbon dioxide gas and yielding the free, reactive aminooxy group[3]. The thermodynamic stability of the tert-butyl cation is the primary driving force behind this sensitivity.

FAQ 2: How does the 12-carbon aliphatic chain (dodecanoic acid) influence stability compared to standard PEG linkers? Answer: Unlike highly solvated polyethylene glycol (PEG) linkers, the 12-carbon aliphatic chain is highly hydrophobic. In aqueous acidic environments, 12-(Boc-aminooxy)-dodecanoic acid tends to form micelles or aggregate. This aggregation can sterically shield the Boc group from hydronium ions, artificially increasing its apparent half-life compared to Boc-aminooxy-PEG compounds. However, in organic solvents (e.g., dichloromethane) where the molecule is fully solvated, strong acids like TFA will rapidly and quantitatively cleave the Boc group.

Part 2: Troubleshooting Guide (The "How")

Issue 1: Premature Boc deprotection during carboxylic acid activation.

  • Symptom: LC-MS analysis shows a mass shift of -100 Da (loss of Boc) after reacting the compound with EDC/NHS or HATU.

  • Causality: Activation reagents can sometimes generate localized acidic microenvironments or acidic byproducts (e.g., HCl salts from EDC·HCl). Additionally, trace acids in solvents can initiate slow deprotection.

  • Solution: Always perform activation in the presence of a non-nucleophilic base. Adding 2-3 equivalents of N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) ensures the reaction mixture remains slightly basic (pH 7.5-8.5), completely suppressing Boc cleavage while optimizing the activation kinetics.

Issue 2: Inconsistent LC-MS results indicating degradation, despite stable storage.

  • Symptom: The M+H peak is missing, replaced by M-100 (deprotected) or M-56 (loss of isobutylene) peaks during analysis.

  • Causality: Standard LC-MS mobile phases often contain 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA). While Boc is relatively stable in 0.1% FA at room temperature, the high temperatures and voltages in the electrospray ionization (ESI) source catalyze "in-source fragmentation," mimicking [4].

  • Solution: Switch to a neutral or slightly basic mobile phase (e.g., 10 mM Ammonium Acetate or Ammonium Bicarbonate) for accurate mass confirmation. If acidic mobile phases must be used, significantly decrease the capillary temperature and cone voltage to minimize in-source fragmentation.

Part 3: Quantitative Data & Stability Profiles

To facilitate experimental planning, the following table summarizes the quantitative stability of the Boc group on 12-(Boc-aminooxy)-dodecanoic acid under various acidic conditions.

Acidic ConditionSolvent SystemApparent Half-Life (t1/2)Scientific Recommendation
0.1% Formic Acid (pH ~2.7)Water / Acetonitrile> 24 hoursSafe for short-term HPLC purification.
10% Acetic Acid Water / Methanol> 48 hoursSafe for mild acidic precipitations.
1M HCl Water / Dioxane< 2 hoursUse for controlled, slow deprotection.
50% TFA Dichloromethane (DCM)< 5 minutesStandard condition for rapid, complete deprotection.
4M HCl Dioxane< 15 minutesAlternative to TFA; avoids trifluoroacetate salts.

Part 4: Validated Experimental Protocols

Protocol 1: Controlled Stability Assessment via LC-MS

This self-validating protocol allows you to empirically determine the stability of the linker in your specific reaction buffer.

  • Sample Preparation: Dissolve 12-(Boc-aminooxy)-dodecanoic acid in a neutral, MS-grade solvent (e.g., Methanol) to a stock concentration of 10 mM.

  • Acid Incubation: Dilute the stock 1:100 (final concentration 100 µM) into the target acidic buffer (e.g., 0.1% TFA in water). Vortex to ensure homogeneity.

  • Time-Course Aliquoting: At predetermined intervals (t = 0, 1h, 4h, 8h, 24h), withdraw a 50 µL aliquot.

  • Quenching (Critical Step): Immediately neutralize the aliquot by adding 50 µL of 200 mM Ammonium Bicarbonate buffer (pH 8.0). This halts acid-catalyzed cleavage, locking the molecular state for accurate analysis.

  • LC-MS Analysis: Inject the quenched samples using a neutral mobile phase. Monitor the ratio of the intact mass (M+H) to the deprotected mass (M-100+H) to calculate the degradation kinetics.

Protocol 2: Safe Carboxylic Acid Activation (EDC/NHS)
  • Dissolve 1 eq of 12-(Boc-aminooxy)-dodecanoic acid in anhydrous DMF (100 mM).

  • Add 2.5 eq of DIPEA to establish a basic microenvironment.

  • Add 1.2 eq of NHS (N-Hydroxysuccinimide) followed by 1.5 eq of EDC·HCl.

  • Stir at room temperature for 2 hours. Causality Note: The presence of DIPEA neutralizes the HCl salt from EDC, preventing premature Boc deprotection while facilitating the formation of the active ester.

Part 5: Visualizations

Mechanism A Boc-Aminooxy (Protected) B Protonated Intermediate A->B + H+ (Acid) C Fragmentation (t-Butyl Cation + Carbamic Acid) B->C Cleavage D Decarboxylation (-CO2, -Isobutylene) C->D Spontaneous E Free Aminooxy (Deprotected) D->E Final Product

Figure 1: Mechanistic pathway of acid-catalyzed Boc deprotection yielding the free aminooxy group.

Workflow S1 1. Sample Preparation (Dissolve in neutral solvent) S2 2. Acid Incubation (Expose to test conditions) S1->S2 S3 3. Aliquot & Quench (Neutralize with base) S2->S3 Time points (e.g., 1h, 4h, 24h) S4 4. LC-MS Analysis (Monitor M vs M-100) S3->S4 S5 5. Data Interpretation (Calculate half-life) S4->S5

Figure 2: Step-by-step experimental workflow for assessing Boc stability under acidic conditions.

References

  • Title: tert-Butyloxycarbonyl protecting group Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: Boc Protecting Group: N-Boc Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]

  • Title: Boc Protecting Group for Amines Source: Chemistry Steps URL: [Link]

Sources

Troubleshooting

Technical Support Center: 12-(Boc-aminooxy)-dodecanoic Acid Conjugates

This technical guide addresses the specific purification and handling challenges associated with 12-(Boc-aminooxy)-dodecanoic acid (CAS: 18934-81-1) and its conjugates. This molecule serves as a critical heterobifunction...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific purification and handling challenges associated with 12-(Boc-aminooxy)-dodecanoic acid (CAS: 18934-81-1) and its conjugates. This molecule serves as a critical heterobifunctional linker, combining a hydrophobic C12 alkyl chain with a protected aminooxy moiety, often used for oxime ligations or lipidating peptides.

Executive Summary: The "Grease & Acid" Paradox

Purifying conjugates of 12-(Boc-aminooxy)-dodecanoic acid presents a dual challenge:

  • Hydrophobicity (The "Grease" Factor): The 12-carbon alkyl chain induces strong retention, aggregation, and poor solubility in aqueous mobile phases.

  • Acid Sensitivity: The Boc-aminooxy group is acid-labile. While standard Boc-amines are moderately stable in 0.1% TFA during rapid HPLC, the combination of a hydrophobic environment (which can trap acid) and concentration steps can lead to premature deprotection.

Part 1: Troubleshooting Guide (Q&A Format)

Category A: Solubility & Injection Issues

Q1: My conjugate precipitates immediately upon injection into the HPLC, causing high backpressure. How do I solvate this "greasy" linker? Diagnosis: The "Solvent Shock" effect. The C12 chain is highly hydrophobic. Injecting a sample dissolved in 100% DMSO or DMF into a high-aqueous starting gradient (e.g., 5% ACN) causes the fatty chain to crash out. Solution:

  • Co-Solvent Injection: Dissolve your sample in a mix of Hexafluoroisopropanol (HFIP) and DCM (1:1) or 50% Isopropanol/Acetonitrile.

  • Sandwich Injection: If your autosampler supports it, bracket the sample plug with a "strong" solvent plug to prevent precipitation at the needle tip.

  • Gradient Adjustment: Do not start at 5% B (organic). Start the gradient at 30–40% B to ensure the column head can solvate the C12 chain.

Q2: The sample is cloudy even in organic solvents. Is it aggregated? Diagnosis: Yes. Long-chain fatty acid conjugates form micelles or amorphous aggregates, especially at high concentrations (>10 mg/mL). Solution:

  • Disrupt Aggregates: Add 10–20% Trifluoroethanol (TFE) or HFIP to your sample solvent. These fluorinated alcohols disrupt secondary structures and hydrophobic clustering.

  • Warm the Sample: Gently heat the sample to 35–40°C before injection (ensure the Boc group is stable; see Category C).

Category B: Chromatographic Performance (Peak Shape)

Q3: My product elutes as a broad, tailing hump rather than a sharp peak. Is the column failing? Diagnosis: Likely not the column, but hydrophobic dragging . C12 chains interact non-specifically with the C18 stationary phase, and slow mass transfer kinetics cause broadening. Solution:

  • Switch Stationary Phase: Move from C18 to a C8 or C4 (Butyl) column. The shorter alkyl chains on the silica reduce the "stickiness" of the dodecanoic tail.

  • Elevated Temperature: Run the column oven at 50–60°C . This increases mass transfer rates and sharpens the peaks of lipidated molecules.

  • Mobile Phase Additive: Add 5–10% Isopropanol (IPA) to Mobile Phase B (Acetonitrile). IPA is a stronger eluent for lipids than ACN alone.

Q4: I see "ghost peaks" or carryover in blank runs after my purification. Diagnosis: The C12 conjugate is sticking to the injector needle, valve seals, or the column frit. Solution:

  • Needle Wash: Change the needle wash solvent to 100% Isopropanol or 50% MeOH/50% DCM . Standard MeOH/Water washes are insufficient to remove C12 residues.

Category C: Stability & Deprotection[1]

Q5: I see a mass of [M-100] in my LCMS. Is the Boc group falling off during purification? Diagnosis: Yes. While Boc is generally stable in 0.1% TFA for short runs, the local pH inside the hydrophobic pores of the stationary phase can be lower than the bulk solvent. Furthermore, rotary evaporation of TFA-containing fractions accelerates deprotection. Solution:

  • Switch Buffer: Use 0.1% Formic Acid (FA) instead of TFA. FA is weaker (pKa ~3.75 vs TFA ~0.23) and less likely to cleave the Boc group.

  • Neutralize Immediately: If you must use TFA for separation, collect fractions into tubes containing a small amount of Ammonium Bicarbonate or Pyridine to neutralize the acid immediately upon elution.

  • Lyophilize, Don't Rotovap: Never concentrate TFA-containing fractions by rotary evaporation (which concentrates the acid). Freeze and lyophilize immediately.

Part 2: Optimized Experimental Protocols

Protocol 1: RP-HPLC Purification of C12-Conjugates

Recommended for conjugates < 5 kDa.

Mobile Phase Preparation:

  • Solvent A: Milli-Q Water + 0.1% Formic Acid (FA).

  • Solvent B: Acetonitrile (ACN) + 5% Isopropanol + 0.1% FA.

    • Note: The IPA helps solvate the C12 chain.

Column Selection:

  • Primary: C8 (Octyl) or Phenyl-Hexyl, 5 µm, 100 Å.

  • Alternative (for very hydrophobic payloads): C4 (Butyl).

Gradient Method (Standard):

Time (min) % Solvent B Flow Rate Comments
0.0 30 1.0 mL/min High start prevents precipitation.
2.0 30 1.0 mL/min Isocratic hold to load sample.
20.0 95 1.0 mL/min Shallow gradient for resolution.
25.0 95 1.0 mL/min Wash out aggregates.

| 25.1 | 30 | 1.0 mL/min | Re-equilibration. |

Detection:

  • UV: 210 nm (The linker has weak UV; rely on the payload's chromophore).

  • ELSD/CAD: Highly recommended if the payload is non-UV active, as the C12 chain responds well to aerosol-based detection.

Protocol 2: Flash Chromatography (Alternative)

Recommended for crude intermediates or large scale (>100 mg).

  • Stationary Phase: Spherical C18 Flash Cartridge (20–40 µm).

  • Solvent System: Water/Methanol (MeOH is often better than ACN for lipids in Flash).

  • Loading: Dry load on Celite or mix sample with C18 powder. Do not liquid load in DMSO (causes band spreading).

Part 3: Visualizations & Logic Maps

Diagram 1: Purification Decision Tree

This logic map guides the user through selecting the correct purification strategy based on sample behavior.

PurificationStrategy Start Start: Crude C12-Conjugate SolubilityCheck Check Solubility in 50% ACN/Water Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Clear Solution Insoluble Precipitates/Cloudy SolubilityCheck->Insoluble Turbid BocCheck Is Boc Group Stable? Soluble->BocCheck SamplePrep Add HFIP or TFE to sample solvent Insoluble->SamplePrep MethodA Method A: Standard C18 Mobile Phase: ACN/H2O + 0.1% FA MethodB Method B: Hydrophobic Protocol Column: C8 or C4 Add 10% IPA to Mobile Phase B SamplePrep->MethodB Stable Yes (Standard) BocCheck->Stable Short run time Unstable No (Degradation seen) BocCheck->Unstable Long exposure BufferChoice1 Buffer: 0.1% TFA (Better Peak Shape) Stable->BufferChoice1 BufferChoice2 Buffer: 0.1% Formic Acid or 10mM NH4OAc (pH 6.5) Unstable->BufferChoice2 BufferChoice1->MethodA BufferChoice2->MethodA

Caption: Decision tree for selecting column chemistry and mobile phase modifiers based on solubility and acid sensitivity.

Diagram 2: Boc-Aminooxy Degradation Mechanism

Understanding why the Boc group is lost helps in preventing it.

DegradationMechanism Step1 Boc-Aminooxy Conjugate (In 0.1% TFA) Step2 Protonation of Carbonyl Oxygen Step1->Step2 Acidic pH Step3 Loss of t-Butyl Cation (Rate accelerated by hydrophobic pocket) Step2->Step3 Slow Step4 Decarboxylation Step3->Step4 Fast Final Free Aminooxy Conjugate (Impurity [M-100]) Step4->Final

Caption: Mechanism of acid-catalyzed Boc deprotection. The hydrophobic C12 chain can create local 'pockets' that trap acid, accelerating Step 2.

Part 4: Data Summary & Specifications

Table 1: Mobile Phase Modifier Compatibility
ModifierpKaVolatilityBoc Stability RiskRecommended For
0.1% TFA 0.23HighModerate/High Peptides, difficult separations. Must neutralize fractions.
0.1% Formic Acid 3.75HighLow Standard LCMS, acid-sensitive linkers.
10mM NH₄OAc 4.76HighNone Extremely labile conjugates; pH neutral.
0.1% H₃PO₄ 2.15Non-volatileHigh Avoid. Non-volatile salts complicate recovery.
Table 2: Column Selection Guide
Column TypeLigand DensityHydrophobicityApplication for C12-Linker
C18 (ODS) HighHighOften too retentive. Causes broad peaks.
C8 (Octyl) ModerateModerateIdeal starting point. Balances retention and recovery.
C4 (Butyl) LowLowBest for very hydrophobic payloads or protein conjugates.
Phenyl-Hexyl ModeratePi-Pi / HydrophobicGood for aromatic payloads; alternative selectivity.

References

  • MDPI. (2024).[1] Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. Retrieved from [Link]

  • Waters Corporation. (2022). Separation Science in Drug Development: High-Throughput Characterization and Solubility. Retrieved from [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA. Retrieved from [Link]

Sources

Optimization

Advanced Bioconjugation Support Center: Troubleshooting Aggregation with Hydrophobic Aminooxy Linkers

Welcome to the Technical Support Center. As bioconjugation scientists, we frequently utilize aminooxy linkers due to their exceptional ability to form stable, bioorthogonal oxime bonds with aldehydes and ketones[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As bioconjugation scientists, we frequently utilize aminooxy linkers due to their exceptional ability to form stable, bioorthogonal oxime bonds with aldehydes and ketones[1]. However, when these linkers are coupled with highly hydrophobic payloads—such as those used in Antibody-Drug Conjugates (ADCs) or peptide-drug conjugates—the resulting surface hydrophobicity often drives severe intermolecular interactions. This manifests as soluble aggregates or irreversible precipitation[2].

This guide provides field-proven, mechanistic troubleshooting strategies to diagnose, prevent, and resolve aggregation during aminooxy bioconjugation.

Diagnostic Workflow: Identifying the Root Cause

Before altering your protocol, you must identify when the aggregation is occurring. The timing of precipitation is the primary diagnostic indicator of its underlying chemical causality.

G Start Aggregation Detected During Aminooxy Conjugation CheckTiming When does aggregation occur? Start->CheckTiming Immediate Immediate (Upon Linker Addition) CheckTiming->Immediate OverTime Gradual (During Incubation) CheckTiming->OverTime PostDialysis Post-Purification (High DAR) CheckTiming->PostDialysis SolventShock Cause: Solvent Shock / Local Hydrophobicity Action: Optimize Co-solvent (DMSO <10%) & Slow Addition Immediate->SolventShock pIIssue Cause: pH near pI or Prolonged Exposure Action: Adjust Buffer pH or Add Aniline Catalyst OverTime->pIIssue LinkerIssue Cause: Hydrophobic Shielding Failure Action: Switch to Aminooxy-PEG spacer PostDialysis->LinkerIssue

Workflow for diagnosing and resolving aminooxy bioconjugation aggregation.

Frequently Asked Questions & Troubleshooting

Q1: Why does my protein precipitate immediately upon adding the hydrophobic aminooxy linker? Causality: Immediate precipitation is typically driven by "solvent shock" or localized high concentrations of the hydrophobic payload-linker[2]. The intrinsic hydrophobicity of the payload and the linker chemistry significantly contributes to aggregation by rapidly exposing hydrophobic patches on the protein surface before the solution can equilibrate[3]. Solution:

  • Co-solvent Optimization: Use a minimal amount of organic co-solvent (e.g., DMSO or DMF) to dissolve the linker. Ensure the final concentration in the reaction mixture remains strictly below 10% (v/v) to prevent organic solvent-induced protein denaturation[2].

  • Controlled Addition: Add the linker-payload solution dropwise with continuous, gentle mixing to prevent localized concentration spikes[2].

Q2: My oxime ligation requires an acidic pH, but my antibody aggregates over the 24-hour incubation. How can I fix this? Causality: Oxime ligation typically requires a slightly acidic pH (4.5–6.0) for optimal kinetics. However, if this pH is near the isoelectric point (pI) of your protein, the net charge approaches zero, minimizing electrostatic solubility and promoting aggregation[2]. Furthermore, prolonged incubation under these conditions exacerbates protein unfolding. Solution:

  • Aniline Catalysis: Introduce an aniline catalyst to accelerate the dehydration step of oxime formation[1]. This reduces the required reaction time from 24 hours to 2–4 hours, minimizing the protein's exposure to stressful conditions.

  • Buffer Ionic Strength: Increase the ionic strength of the conjugation buffer (e.g., adding 150 mM NaCl) to shield electrostatic interactions that contribute to aggregation[2].

Q3: The conjugation is successful, but Size Exclusion Chromatography (SEC) shows high levels of soluble aggregates at a Drug-to-Antibody Ratio (DAR) of 4. What linker modifications can prevent this? Causality: A higher DAR directly correlates with increased surface hydrophobicity, as more hydrophobic payload molecules are attached to a single antibody[3]. Solution: Transition from a purely aliphatic aminooxy linker to a PEGylated aminooxy linker (e.g.,1[1] or4[4]). The incorporation of hydrophilic polyethylene glycol (PEG) spacers acts as a "shield" around the hydrophobic payload, masking the hydrophobicity and significantly reducing aggregation while improving overall solubility[5].

Quantitative Impact of Aggregation Mitigation Strategies
Mitigation StrategyCausality AddressedKey ParameterExpected Aggregation Reduction
Co-solvent Control Prevents solvent shock and localized protein unfoldingDMSO/DMF < 10% (v/v)High (Eliminates immediate precipitation)
Aniline Catalysis Minimizes prolonged exposure to hydrophobic stress10–100 mM AnilineModerate (Reduces reaction time from 24h to 2h)
PEGylation (e.g., PEG3/PEG4) Masks surface hydrophobicity at high DARHydrophilic shieldingVery High (Maintains solubility up to DAR 8)
Ionic Strength Adjustment Shields electrostatic interactions near the pI+150 mM NaClModerate (Reduces gradual intermolecular attraction)
Self-Validating Protocol: Aniline-Catalyzed Oxime Ligation with Hydrophobic Aminooxy Linkers

To ensure reproducibility and trustworthiness, this protocol is designed as a self-validating system . Do not proceed to the next phase unless the validation checkpoint is successfully cleared.

Objective: Conjugate a hydrophobic aminooxy-linker to an aldehyde-tagged monoclonal antibody while maintaining >95% monomeric purity.

Phase 1: Pre-Reaction Validation

  • Causality: Performing conjugation near the antibody's isoelectric point (pI) eliminates electrostatic repulsion, driving hydrophobic aggregation.

  • Action: Calculate the theoretical pI of the antibody. Prepare the conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl) at a pH of 5.5, ensuring it is at least 1.0 pH unit away from the pI.

  • Validation Checkpoint: Measure buffer pH post-preparation. Confirm antibody concentration via A280; ensure it is fully soluble by checking for zero light scattering at 320 nm.

Phase 2: Linker Preparation & Solvent Control

  • Causality: Rapid introduction of hydrophobic molecules causes localized solvent shock.

  • Action: Dissolve the aminooxy linker in anhydrous DMSO to create a 10 mM stock.

  • Validation Checkpoint: Visually inspect the DMSO stock. If turbidity is observed, the payload is aggregating in the stock itself; abort the procedure and evaluate a more hydrophilic PEG-variant.

Phase 3: Catalyzed Conjugation

  • Causality: Standard oxime ligation can take 24 hours. Prolonged exposure to 37°C under acidic conditions unfolds the protein, exposing internal hydrophobic core residues.

  • Action: Add aniline to the reaction mixture to a final concentration of 50 mM. Slowly add the linker-DMSO stock dropwise to the antibody solution while vortexing at 300 rpm. Ensure final DMSO concentration is <10% (v/v).

  • Validation Checkpoint: At t=2 hours, draw a 10 µL aliquot. Run rapid LC-MS to confirm >90% conversion. If complete, immediately proceed to quenching to prevent over-conjugation and subsequent aggregation.

Phase 4: Quenching and Purification

  • Causality: Unreacted hydrophobic linkers will co-precipitate with the protein during buffer exchange if not properly removed.

  • Action: Quench the reaction with an excess of a small-molecule ketone (e.g., acetone) or immediately purify via Tangential Flow Filtration (TFF) into a neutral formulation buffer (e.g., PBS, pH 7.4).

  • Validation Checkpoint: Analyze the final product via SEC-HPLC. A successful run will yield a >95% monomeric peak area, validating the successful mitigation of hydrophobic aggregation.

References
  • BenchChem. "Technical Support Center: Avoiding Aggregation of Antibody-Drug Conjugates (ADCs) During Conjugation." 2

  • BenchChem. "Technical Support Center: Troubleshooting ADC Aggregation with Hydrophobic Linkers." 3

  • BenchChem. "Standard Operating Procedure for the Application of Aminooxy-PEG3-methyl ester in Bioconjugation." 1

  • Frontiers. "Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance." 5

  • Conju-Probe. "Aminooxy-PEG4-tris-PEG3-TCO." 4

Sources

Troubleshooting

Technical Support Center: Experimental Workup for Reactions Involving 12-(Boc-aminooxy)-dodecanoic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 12-(Boc-aminooxy)-dodecanoic acid. This document is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 12-(Boc-aminooxy)-dodecanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting for experiments involving this versatile bifunctional linker.

12-(Boc-aminooxy)-dodecanoic acid is a valuable reagent in bioconjugation and materials science. Its architecture, featuring a long hydrophobic dodecanoic acid chain, a terminal carboxylic acid, and a Boc-protected aminooxy group, allows for the stepwise linkage of diverse molecules. The primary application involves the deprotection of the aminooxy group to form a highly stable oxime bond with an aldehyde or ketone on a target molecule. This guide will walk you through the critical steps of deprotection, ligation, and purification, helping you navigate common challenges and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and reactivity of 12-(Boc-aminooxy)-dodecanoic acid.

Q1: What is the function of each part of the 12-(Boc-aminooxy)-dodecanoic acid molecule? A: The molecule has three key components:

  • Boc (tert-butyloxycarbonyl) Group: An acid-labile protecting group that masks the highly reactive aminooxy functionality, preventing premature reactions and enabling a controlled, stepwise conjugation strategy.[1][2]

  • Aminooxy Group (-ONH₂): Once deprotected, this nucleophilic group reacts chemoselectively with aldehydes or ketones to form a highly stable oxime bond.[2][3]

  • Dodecanoic Acid: This 12-carbon aliphatic chain provides a long, hydrophobic spacer. The terminal carboxylic acid (-COOH) serves as a handle for conjugation to amine-containing molecules via standard amide bond-forming reactions.

Q2: What is the first step in a typical workflow using this linker? A: The first step is the deprotection of the Boc group to reveal the reactive aminooxy functionality. This is a critical prerequisite for the subsequent oxime ligation step and is typically achieved using a strong acid like trifluoroacetic acid (TFA).[1][4]

Q3: Why is my oxime ligation reaction so slow at neutral pH? A: The rate-limiting step of oxime formation at neutral pH is the dehydration of a tetrahedral intermediate.[5] This step is catalyzed by acid. At physiological pH (~7.4), the low concentration of protons leads to a very slow reaction. To overcome this, a nucleophilic catalyst, most commonly aniline or its derivatives, is required to achieve a practical reaction rate.[5][6]

Q4: How stable is the final oxime bond in my conjugate? A: The oxime linkage is exceptionally stable under physiological conditions (pH ~7.4), making it ideal for in vivo applications.[7][8] It is significantly more resistant to hydrolysis than similar linkages like hydrazones; the rate constant for acid-catalyzed hydrolysis of an oxime can be nearly 1000-fold lower than that for a simple hydrazone.[9][10] However, the bond is labile under strongly acidic conditions (pH < 5), a property that can be exploited for controlled release applications.[9]

Q5: What are the best solvents for dissolving and reacting 12-(Boc-aminooxy)-dodecanoic acid? A: Due to its long alkyl chain and polar end groups, its solubility varies. It is generally soluble in organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[11] For reactions involving biomolecules, co-solvents may be necessary to maintain the solubility of all components in aqueous buffers.

Section 2: Troubleshooting Guides

This section addresses specific experimental problems in a detailed question-and-answer format, providing explanations and actionable solutions.

Problem Area: Boc Deprotection

Q: My Boc deprotection reaction is incomplete. How can I ensure full removal of the Boc group? A: Incomplete deprotection is a common issue that prevents subsequent ligation. Here are the primary causes and solutions:

  • Insufficient Acid: Ensure you are using a sufficient excess of trifluoroacetic acid (TFA). A common starting point is a solution of 20-50% TFA in a dry solvent like dichloromethane (DCM).[1][4]

  • Presence of Water: The reaction should be performed under anhydrous conditions. Water can compete with the substrate for the acid, reducing the efficiency of the deprotection. Use anhydrous solvents.

  • Reaction Time/Temperature: Most Boc deprotections are complete within 30-60 minutes at room temperature.[1] If you suspect incomplete reaction, you can extend the time and monitor progress by Thin-Layer Chromatography (TLC) or LC-MS. The deprotected product will be more polar and have a lower Rf on TLC.

  • Acid Degradation: Use fresh, high-quality TFA. Old or improperly stored TFA can degrade and be less effective.

Q: How do I properly work up the TFA deprotection reaction to isolate the deprotected aminooxy product? A: The goal is to completely remove the TFA without degrading your product. You have two main options:

  • Evaporation (for volatile products): If your deprotected product is stable and non-volatile, the simplest method is to remove the TFA and solvent (e.g., DCM) under reduced pressure (rotary evaporation). You may need to co-evaporate with a solvent like toluene to azeotropically remove the last traces of TFA.

  • Aqueous Workup (for non-polar products): After removing the bulk of the TFA/DCM under reduced pressure, dissolve the residue in an organic solvent (e.g., ethyl acetate). Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution (CO₂) ceases. This neutralizes the excess TFA. Follow with a water and then a brine wash to remove residual salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.[1] Caution: The deprotected aminooxy group is a reactive nucleophile. Use it immediately in the next step or store it under an inert atmosphere to prevent degradation.

Problem Area: Oxime Ligation

Q: I have a very low yield for my oxime ligation. What are the most likely causes and solutions? A: Low yield is the most frequent problem in oxime ligation. A systematic check of the following factors is essential.

Common CauseScientific RationaleRecommended Solution
Suboptimal pH The reaction is fastest at pH 4-5 where there is a balance between the protonated carbonyl (more electrophilic) and the unprotonated aminooxy group (more nucleophilic). At neutral pH, the reaction is extremely slow without a catalyst.[5][12]If your substrate is stable, perform the reaction in a buffer at pH 4.5-5.0. If you must work at neutral pH (e.g., for proteins), the use of a catalyst is mandatory.[9]
Inefficient or Absent Catalyst At neutral pH, a nucleophilic catalyst (e.g., aniline) forms a highly reactive protonated Schiff base (iminium ion) with the carbonyl, which is more readily attacked by the aminooxy nucleophile.[5][6]Use a freshly prepared solution of an aniline catalyst. For enhanced rates, consider using more efficient derivatives like m-phenylenediamine (mPDA) or p-phenylenediamine (pPDA), which can be up to 15-19 times more effective than aniline.[13][14]
Low Reactant Concentration Oxime ligation is a bimolecular reaction. According to reaction kinetics, the rate is directly proportional to the concentration of both reactants. Dilute conditions will lead to slow rates and incomplete conversion.[12]Increase the concentration of one or both reactants if possible. If concentrations are limited by solubility or material availability, increase the reaction time or consider cryoconcentration (freezing the reaction mixture), which can concentrate reactants in the unfrozen liquid phase.[12]
Reactant Instability / Impurities The deprotected aminooxy group is highly reactive. It can be "capped" and rendered inert by trace carbonyl impurities, such as acetone, often found in solvents or on glassware.[12]Use high-purity, carbonyl-free solvents and reagents. Ensure glassware is meticulously cleaned (e.g., rinsed with an aminooxy-scavenging solution or base bath). Use the deprotected aminooxy compound immediately after its preparation.
Steric Hindrance Aldehydes are significantly more reactive than ketones in oxime ligations due to reduced steric bulk around the carbonyl carbon, allowing easier nucleophilic attack.[12]If possible, design your conjugation partner to have an aldehyde rather than a ketone. If using a ketone, expect slower reaction rates and plan for longer reaction times and/or higher catalyst concentrations.

Q: My biomolecule is not stable at the optimal acidic pH (4-5) for ligation. What is the best strategy? A: This is a classic challenge in bioconjugation. The solution is to perform the reaction at a physiological pH (7.0-7.5) and accelerate it with a nucleophilic catalyst. Aniline and its derivatives are the standard choice.[6][14]

  • Mechanism: The aniline catalyst first reacts with the aldehyde/ketone to form a protonated iminium ion. This intermediate is much more electrophilic than the starting carbonyl and reacts rapidly with the aminooxy compound to form the oxime, regenerating the aniline catalyst.[5]

  • Practical Steps:

    • Dissolve your biomolecule and the deprotected 12-aminooxy-dodecanoic acid in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).

    • Add a freshly prepared stock solution of the catalyst (e.g., 10-100 mM aniline or 2-10 mM p-phenylenediamine).[6][15]

    • Incubate the reaction at room temperature or 37°C for 1-24 hours, monitoring progress by HPLC or mass spectrometry.

Problem Area: Workup & Purification

Q: How do I completely remove the aniline catalyst after the reaction, especially if my product is sensitive to strong acid? A: Removing the catalyst is crucial.

  • Standard Method (Acid-Stable Products): The most effective method is an acidic wash. After the reaction, dilute with an organic solvent (e.g., ethyl acetate) and wash with 1M HCl. The basic aniline is protonated to its water-soluble hydrochloride salt and partitions into the aqueous layer.[16][17] Repeat the wash 2-3 times.

  • Alternative Methods (Acid-Sensitive Products):

    • Copper (II) Sulfate Wash: Wash the organic phase with a 10% aqueous solution of CuSO₄. Copper ions form a colored complex with aniline that can be extracted into the aqueous layer.[16]

    • Chromatography: Careful column chromatography can separate the product from aniline, though they can sometimes have similar polarities. Using a mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%) can help improve the separation on silica gel.

    • Preparative HPLC: Reverse-phase HPLC is often the most effective method for achieving high purity, as it can separate compounds with subtle differences in polarity and hydrophobicity.

Q: I'm getting a persistent emulsion during my aqueous workup. How can I break it? A: Emulsions are common when working with amphipathic molecules like fatty acid derivatives. The long hydrophobic tail of your molecule can act as a surfactant, stabilizing the interface between the organic and aqueous layers.

  • Add Brine: The most effective first step is to add a saturated aqueous solution of NaCl (brine). The increased ionic strength of the aqueous phase helps to destabilize the emulsion.[16]

  • Patience & Gentle Swirling: Avoid vigorous shaking in the separatory funnel. Instead, use gentle, repeated inversions. Sometimes, letting the funnel stand for 10-30 minutes will allow the layers to separate.

  • Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the droplets causing the emulsion.

  • Centrifugation: If the volume is small enough, centrifuging the mixture can force the separation of the layers.

Q: My final oxime-linked product is greasy and difficult to purify by standard silica gel chromatography. What are some alternative strategies? A: The long dodecanoic acid chain makes the molecule lipophilic and can cause it to streak on silica gel columns.

  • Reverse-Phase Chromatography: This is often the best choice. Use a C18 column with a gradient of water and an organic solvent like acetonitrile or methanol, often with 0.1% TFA or formic acid as a modifier.

  • Acid/Base Extraction: If your final conjugate still has the free carboxylic acid, you can exploit its acidic nature. Dissolve the crude mixture in an organic solvent (e.g., diethyl ether) and extract with a mild aqueous base (e.g., dilute NaHCO₃). The deprotonated carboxylate salt will move to the aqueous layer, leaving non-acidic impurities behind. You can then re-acidify the aqueous layer (e.g., with 1M HCl) and extract your product back into an organic solvent.[18]

  • Recrystallization/Trituration: If the product is a solid, recrystallization from a suitable solvent system (e.g., dissolving in a minimal amount of a good solvent like ethyl acetate and slowly adding a poor solvent like hexanes) can be a highly effective purification method.

Section 3: Key Experimental Protocols

These protocols provide detailed, self-validating steps for the key transformations involving 12-(Boc-aminooxy)-dodecanoic acid.

Protocol 1: Boc-Deprotection of 12-(Boc-aminooxy)-dodecanoic Acid

Objective: To quantitatively remove the Boc protecting group to yield 12-(aminooxy)-dodecanoic acid hydrochloride or trifluoroacetate salt.

Materials:

  • 12-(Boc-aminooxy)-dodecanoic acid

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Preparation: Dissolve 12-(Boc-aminooxy)-dodecanoic acid (1 equivalent) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction exotherm and minimize potential side reactions.

  • Acid Addition: Slowly add TFA (10-20 equivalents, e.g., a 25% v/v solution of TFA in DCM) to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30-60 minutes.

  • Monitoring: Monitor the reaction for the disappearance of the starting material using TLC (e.g., 10% Methanol in DCM). The product, being a salt, will be much more polar and should appear at or near the baseline (Rf ≈ 0).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA. The resulting residue is the deprotected product, typically as its TFA salt.

  • Final Product: The crude 12-(aminooxy)-dodecanoic acid TFA salt can be used directly in the next step without further purification. Ensure it is stored under dry, inert conditions and used promptly.

Protocol 2: Aniline-Catalyzed Oxime Ligation at Physiological pH

Objective: To conjugate the deprotected 12-(aminooxy)-dodecanoic acid to a molecule containing an aldehyde or ketone under biocompatible conditions.

Materials:

  • Deprotected 12-(aminooxy)-dodecanoic acid (from Protocol 1)

  • Aldehyde- or ketone-functionalized molecule (e.g., a protein, peptide, or small molecule)

  • Phosphate buffer (100 mM, pH 7.0-7.4)

  • Aniline or p-phenylenediamine (pPDA) stock solution (e.g., 1 M aniline in DMSO or 100 mM pPDA in buffer)

  • Reaction vessel (e.g., microcentrifuge tube)

Procedure:

  • Reactant Preparation: Dissolve the aldehyde/ketone-containing substrate in the phosphate buffer to a desired final concentration (e.g., 10 µM for a protein).

  • Linker Addition: Dissolve the deprotected 12-(aminooxy)-dodecanoic acid in the same buffer (a small amount of a co-solvent like DMSO may be needed for solubility) and add it to the substrate solution, typically in a 5- to 10-fold molar excess.

  • Catalyst Addition: Initiate the reaction by adding the catalyst stock solution to the desired final concentration. For aniline, a concentration of 50-100 mM is common.[19] For the more efficient pPDA, 2-10 mM is often sufficient.[15]

  • Incubation: Incubate the reaction at room temperature or 37°C for 1-24 hours. The reaction can be gently agitated.

  • Monitoring: Follow the formation of the product by an appropriate method (e.g., LC-MS, SDS-PAGE for proteins, or HPLC).

  • Purification: Once complete, purify the conjugate to remove excess linker and catalyst. For biomolecules, size-exclusion chromatography (SEC) or dialysis are effective. For small molecules, reverse-phase HPLC is recommended.

Section 4: Visual Guides & Data

Experimental Workflow Diagram

This diagram outlines the complete process from the starting material to the final purified conjugate.

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Oxime Ligation cluster_2 Step 3: Workup & Purification Start 12-(Boc-aminooxy)- dodecanoic acid Deprotection Add TFA in DCM (0°C to RT, 1h) Start->Deprotection Product1 12-(Aminooxy)- dodecanoic acid (TFA salt) Deprotection->Product1 Ligation Mix in Buffer (pH 7) Add Aniline Catalyst (RT, 1-24h) Product1->Ligation Substrate Aldehyde/Ketone Substrate Substrate->Ligation Product2 Crude Conjugate Mixture Ligation->Product2 Workup Acidic Wash (1M HCl) or RP-HPLC Product2->Workup FinalProduct Purified Oxime Conjugate Workup->FinalProduct

Caption: Workflow for bioconjugation using 12-(Boc-aminooxy)-dodecanoic acid.

Mechanism of Aniline-Catalyzed Oxime Ligation

This diagram illustrates how aniline accelerates the reaction at neutral pH.

G Reactants R-CHO + Aniline Iminium Iminium Ion Intermediate [R-CH=N⁺H-Ph] Reactants->Iminium - H₂O, + H⁺ Tetrahedral Tetrahedral Intermediate Iminium->Tetrahedral + R'-ONH₂ Aminooxy R'-ONH₂ Aminooxy->Tetrahedral Oxime Oxime Tetrahedral->Oxime - Aniline, - H⁺

Caption: Catalytic cycle of aniline in oxime ligation at neutral pH.

Data Table: Comparative Hydrolytic Stability of Linkages

The exceptional stability of the oxime linkage is a primary reason for its widespread use in bioconjugation, especially for therapeutics that must endure in circulation.

Linkage TypeRepresentative CompoundpHHalf-life (t₁/₂)Relative StabilityReference
Oxime pivalaldehyde-O-methyloxime7.0Too slow to measure~600x more stable [7]
Hydrazonepivalaldehyde-N-methylhydrazone7.0~1.05 hours1x (baseline)[7]
Acylhydrazonepivalaldehyde-N-acetylhydrazone7.0~2.1 hours~2x more stable[7]

References

  • AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation.[Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?[Link]

  • Rashidian, M., et al. (2013). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 24(3), 333–344. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]

  • ResearchGate. (2013). How to remove aniline from reaction mixture.[Link]

  • ResearchGate. (2014). How to obtain pure aniline from a mixture of phenol and aniline?[Link]

  • Google Patents. (1957).
  • Boze Chemical. (2023). Boc Protection Mechanism (Boc2O).[Link]

  • Shao, H., et al. (2011). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Journal of the American Chemical Society, 133(44), 17564–17567. [Link]

  • Quora. (2021). How would you separate a mixture of aniline, N-methylaniline and N,N-dimethylaniline using chemical separation method?[Link]

  • PubChem. N-t-Butyloxycarbonyl-12-amino-dodecanoic acid.[Link]

  • Dirksen, A., et al. (2008). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

  • Liu, W. Q., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Advances, 10(30), 17681-17685. [Link]

  • The Royal Society of Chemistry. (2022). Manipulation of Peptide-Fatty Acid Bioconjugates on Graphene.[Link]

  • ResearchGate. (2022). Schematic representation of oxime ligation and click reaction.[Link]

  • New England Biolabs. (2018). Quick Tips - Troubleshooting problematic ligation reactions.[Link]

  • P. E. Dawson, et al. (2018). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 9(32), 6660-6667. [Link]

  • u:scholar. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.[Link]

  • ResearchGate. (2014). How can I purify fatty acids by column chromatography?[Link]

  • Journal of Visualized Experiments. (2018). Preparation, Purification, and Use of Fatty Acid-containing Liposomes.[Link]

  • Journal of Materials Chemistry B. (2022). Manipulation of peptide-fatty acid bioconjugates on graphene: effects of fatty acid chain length and attachment point.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Boc-Protected Aminooxy Cleavage

Welcome to the Advanced Peptide Synthesis Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering side reactions during the acidic deprotection of Boc-protected...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering side reactions during the acidic deprotection of Boc-protected aminooxy groups (Boc-NHO-R).

Aminooxy groups are critical for chemoselective oxime ligations in bioconjugation, antibody-drug conjugates (ADCs), and vaccine development[1][2]. However, their unique electronic properties make their deprotection highly prone to specific electrophilic side reactions. This guide provides mechanistic insights, diagnostic tools, and validated protocols to rescue your synthesis.

Section 1: The Mechanistic Causality (Why is this happening?)

The core issue stems from the Alpha Effect . The oxygen atom adjacent to the nitrogen in the aminooxy group possesses lone pairs that repel the nitrogen's lone pair. This raises the ground-state energy of the nitrogen, making it exceptionally nucleophilic—far more so than a standard primary amine.

During standard Solid-Phase Peptide Synthesis (SPPS) cleavage using high concentrations of Trifluoroacetic Acid (TFA), the newly deprotected aminooxy group is exposed to a highly reactive, electrophilic environment[1]. Two primary side reactions occur:

  • Trifluoroacetylation (+96 Da): Trace amounts of trifluoroacetic anhydride—or mixed anhydrides formed between TFA and carbocation scavengers—react rapidly with the hyper-nucleophilic aminooxy group, forming a highly stable trifluoroacetamide adduct[3].

  • Carbonyl Adduction (Oxime Formation): The free aminooxy group acts as a chemical "sponge" for any trace aldehydes or ketones in the environment (e.g., acetone from glassware washing, formaldehyde from solvent oxidation), irreversibly forming oximes[3].

Section 2: Diagnostic Mass Spectrometry Data

Before troubleshooting, verify your side products using LC-MS/MS. The following table summarizes the characteristic mass shifts associated with Boc-aminooxy cleavage failures[3].

Observed Mass Shift (Da)Chemical ModificationMechanistic Cause
+96 Da Trifluoroacetylation (TFAc)Reaction with TFA anhydrides during cleavage.
+40 Da Acetone AdductTrace acetone from glassware or solvent impurities.
+26 Da Acetaldehyde AdductTrace aldehydes in ether or cleavage cocktail.
+12 Da Formaldehyde AdductOxidation products in PEG or solvents.
-15 Da N-O Bond CleavageProlonged exposure to harsh acidic conditions.
Section 3: Frequently Asked Questions (Troubleshooting Guide)

Q: I am seeing a massive +96 Da peak. How do I prevent trifluoroacetylation during TFA cleavage? A: The most effective preventative measure is the "Carbonyl Capture" strategy. By adding a large excess of a sacrificial nucleophile—such as free (aminooxy)acetic acid (Aoa) or methoxyamine—to your TFA cleavage cocktail, you create competition. The sacrificial Aoa will scavenge the trifluoroacetylating species and trace carbonyls, protecting your target peptide's aminooxy group[3].

Q: I already cleaved my peptide and the +96 Da TFAc adduct is present. Is the batch ruined? A: Not necessarily. The trifluoroacetyl group can often be removed post-cleavage. Because the TFAc-aminooxy bond is slightly more labile than a standard amide bond, treating the isolated crude peptide with a strong nucleophile (like 5% hydrazine or methoxyamine in slightly basic aqueous buffer) can reverse the trifluoroacetylation. (Note: Ensure your peptide sequence does not contain other hydrazine-sensitive groups.)

Q: No matter what I do, I get acetone adducts (+40 Da). How do I fix my workflow? A: Aminooxy groups will find trace ketones anywhere. You must establish a strict "acetone-free" workflow. Do not use acetone to wash any glassware used for the cleavage, precipitation, or lyophilization steps. Precipitate the peptide using freshly distilled, aldehyde-free diethyl ether, and store the final product under argon at -20°C[3].

Q: Should I abandon Boc protection and use a different protecting group? A: If your synthetic scheme allows it, switching from Boc to a Trityl (Trt) or 2-Chlorotrityl protecting group for the aminooxy moiety is a highly effective strategic redesign. Trt groups can be cleaved with very mild acid (e.g., 1-2% TFA in DCM), which completely avoids the harsh, highly concentrated TFA environment that drives trifluoroacetylation.

Section 4: Validated Experimental Protocols
Protocol A: TFA Cleavage with Sacrificial Carbonyl Capture

Purpose: To prevent +96 Da and oxime adducts during the final SPPS cleavage step. This protocol is self-validating; successful execution will yield a crude LC-MS trace devoid of the +96 Da peak.

  • Preparation: Prepare a standard cleavage cocktail consisting of 90% TFA, 5% Triisopropylsilane (TIS), and 5% Water.

  • Scavenger Addition: Add 10 equivalents (relative to the resin loading) of free (aminooxy)acetic acid hemihydrochloride (Aoa) or methoxyamine hydrochloride directly to the cleavage cocktail[3].

  • Cleavage: Add the cocktail to the Boc-aminooxy peptide-resin. Agitate at room temperature for 2 hours[4].

  • Precipitation: Filter the resin and precipitate the peptide in cold, freshly distilled, aldehyde-free diethyl ether.

  • Validation: Analyze the crude precipitate via LC-MS immediately to confirm the absence of the +96 Da peak.

Protocol B: Post-Cleavage De-trifluoroacetylation

Purpose: To rescue a peptide batch already contaminated with the +96 Da TFAc adduct.

  • Dissolution: Dissolve the crude trifluoroacetylated peptide in a 0.1 M ammonium bicarbonate buffer (pH 8.0) at a concentration of 1-2 mg/mL.

  • Nucleophilic Attack: Add methoxyamine hydrochloride to a final concentration of 0.2 M. Adjust the pH back to 8.0 if necessary using dilute ammonium hydroxide.

  • Incubation: Incubate the mixture at room temperature for 2-4 hours. Monitor the reaction via LC-MS every hour to observe the disappearance of the +96 Da peak.

  • Purification: Once the +96 Da peak is eliminated, immediately quench the reaction by acidifying to pH 4 with dilute acetic acid, and purify via preparative RP-HPLC.

Section 5: Workflow Visualizations

Mechanism Boc Boc-NH-O-Peptide (Starting Material) TFA TFA Cleavage Cocktail (Acidic Environment) Boc->TFA Desired Free Aminooxy Peptide (Target: Highly Nucleophilic) TFA->Desired Optimal Cleavage TFAc Trifluoroacetylated Adduct (+96 Da) Desired->TFAc Reaction with TFA Anhydrides Oxime Oxime Adducts (+12 to +40 Da) Desired->Oxime Trace Aldehydes/Ketones

Mechanism of Boc-aminooxy deprotection and subsequent nucleophilic side reactions.

Workflow Start Identify +96 Da Adduct on LC-MS Action1 Add Free Aminooxyacetic Acid (Carbonyl Capture) Start->Action1 Preventative Action2 Post-Cleavage Treatment (Hydrazine/Methoxyamine) Start->Action2 Remedial Action3 Switch to Trt Protection (Mild 1% TFA Cleavage) Start->Action3 Strategic Redesign Success Pure Aminooxy Peptide Recovered Action1->Success Action2->Success Action3->Success

Troubleshooting workflow for resolving trifluoroacetylation during peptide synthesis.

References
  • Mezo, G., et al. "Efficient synthesis of an (aminooxy) acetylated-somatostatin derivative using (aminooxy)acetic acid as a 'carbonyl capture'." Journal of Peptide Science 17.1 (2011): 39-46. URL:[Link]

  • Carrico, I. S., et al. "Site-specific chemical modification of recombinant proteins produced in mammalian cells by using the genetically encoded aldehyde tag." Proceedings of the National Academy of Sciences (2009). URL: [Link]

  • Corzana, F., et al. "Chemical synthesis and immunological evaluation of new generation multivalent anticancer vaccines based on a Tn antigen analogue." RSC Advances (2020). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 12-(Boc-aminooxy)-dodecanoic Acid vs. Standard NHS Ester Conjugation

Topic: 12-(Boc-aminooxy)-dodecanoic acid vs NHS ester for conjugation Content Type: Publish Comparison Guides Executive Summary This guide compares two distinct bioconjugation strategies: Oxime Ligation (facilitated by t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 12-(Boc-aminooxy)-dodecanoic acid vs NHS ester for conjugation Content Type: Publish Comparison Guides

Executive Summary

This guide compares two distinct bioconjugation strategies: Oxime Ligation (facilitated by the heterobifunctional linker 12-(Boc-aminooxy)-dodecanoic acid ) and Amide Coupling (facilitated by standard NHS Ester chemistry).

  • Choose 12-(Boc-aminooxy)-dodecanoic acid if: You require site-specific conjugation (e.g., to oxidized glycans), improved metabolic stability via a hydrophobic C12 spacer (albumin binding potential), or bioorthogonal labeling in complex media.

  • Choose NHS Ester if: You require rapid, non-specific labeling of surface lysines, high-yield reactions under mild physiological conditions (pH 7.2–8.5), and do not need to control the precise site of attachment.

Part 1: Scientific Foundation & Mechanism

The core distinction lies in the chemistry utilized.[1] NHS esters are "ready-to-react" electrophiles targeting ubiquitous amines. 12-(Boc-aminooxy)-dodecanoic acid is a linker reagent that, once attached and deprotected, introduces a nucleophilic aminooxy group for highly specific reaction with aldehydes (Oxime Ligation).

Mechanism of Action: Comparative Pathways

ConjugationPathways cluster_NHS Pathway A: Standard NHS Ester (Random Amine Labeling) cluster_Aminooxy Pathway B: 12-(Boc-aminooxy)-dodecanoic Acid (Site-Specific Oxime) NHS_Reagent NHS-Ester Payload (Electrophile) Amide_Bond Conjugate (Amide Bond) NHS_Reagent->Amide_Bond pH 7.2-8.5 Fast (<1h) Protein_Lys Protein (Surface Lysines) Protein_Lys->Amide_Bond Linker 12-(Boc-aminooxy)- dodecanoic acid Activation Activation (EDC/NHS) Linker->Activation Intermediate Boc-Aminooxy-C12-Drug Activation->Intermediate + Drug_Amine Drug_Amine Drug/Peptide (Amine) Deprotection Deprotection (TFA) Intermediate->Deprotection Active_Linker Aminooxy-C12-Drug (Nucleophile) Deprotection->Active_Linker Oxime_Bond Conjugate (Oxime Bond) Active_Linker->Oxime_Bond pH 4.5-6.5 Aniline Cat. Target_Aldehyde Target (Aldehyde/Ketone) Target_Aldehyde->Oxime_Bond

Figure 1: Mechanistic comparison of direct NHS labeling versus the multi-step oxime ligation strategy using the C12 linker.

Part 2: Critical Comparative Analysis

Selectivity and Homogeneity[2][3]
  • NHS Ester: Low Selectivity. NHS esters react with any accessible primary amine (N-terminus and Lysine side chains). An antibody, for example, may have 40-80 lysines. Conjugation results in a heterogeneous mixture of species (Drug-to-Antibody Ratio varies), which can affect pharmacokinetics and reproducibility.

  • 12-(Boc-aminooxy)-dodecanoic acid: High Selectivity. The aminooxy group reacts exclusively with aldehydes or ketones. Since proteins do not naturally contain aldehydes, they must be introduced (e.g., by periodate oxidation of glycans or enzymatic labeling). This allows for site-specific conjugation, preserving the protein's binding affinity and yielding a homogeneous product.

Linker Properties (The "C12" Factor)

The "dodecanoic acid" component is not merely a handle; it is a functional hydrophobic spacer (Lauric acid derivative).

  • Hydrophobicity & Albumin Binding: The C12 alkyl chain promotes non-covalent binding to Human Serum Albumin (HSA). This can significantly extend the serum half-life of small peptide therapeutics by reducing renal clearance [1].

  • Steric Spacing: The 12-carbon chain (~15 Å) provides distance between the payload and the target molecule, reducing steric hindrance that might otherwise block receptor binding.

Stability (Hydrolytic & Metabolic)
FeatureNHS Ester (Amide)12-(Boc-aminooxy)-dodecanoic acid (Oxime)
Reagent Stability Poor. Hydrolyzes in water (t½ ~1-4 hours at pH 7, minutes at pH 8+). Must be used immediately.Excellent. The Boc-protected acid is a stable solid. The deprotected aminooxy is stable in water but reactive toward carbonyls.
Linkage Stability High. The resulting amide bond is extremely stable and irreversible in biological systems.High (Conditional). Oxime bonds are thermodynamically stable but can undergo acid-catalyzed exchange. At physiological pH (7.4), they are stable.
Metabolic Stability Susceptible to proteases if the linker mimics a peptide.The C12 alkyl chain is resistant to proteases, though susceptible to fatty acid metabolism pathways over long durations.

Part 3: Experimental Protocols

Protocol A: Standard NHS Ester Conjugation (Baseline)

Use this for rapid labeling of antibodies or proteins where site-specificity is not critical.

Reagents: Protein (1 mg/mL in PBS), NHS-Ester Payload (10 mM in DMSO).

  • Buffer Exchange: Ensure protein is in an amine-free buffer (PBS, pH 7.4). Avoid Tris or Glycine.

  • Reaction: Add NHS-ester to protein at a 10-20 molar excess.

    • Note: Keep organic solvent (DMSO) < 10% of total volume.[2]

  • Incubation: Incubate for 1 hour at Room Temperature (RT) or 2 hours at 4°C.

  • Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.[2]

  • Purification: Desalt using a PD-10 column or dialysis cassette to remove free payload.

Protocol B: Site-Specific Conjugation via 12-(Boc-aminooxy)-dodecanoic acid

Use this for creating stable, site-specific conjugates with extended half-life potential.

Phase 1: Linker Attachment to Payload (Drug/Peptide)
  • Activation: Dissolve 12-(Boc-aminooxy)-dodecanoic acid (1 eq) in dry DMF. Add EDC (1.1 eq) and NHS (1.1 eq). Stir for 30 mins to form the NHS-active ester in situ.

  • Coupling: Add the amine-containing payload (Drug-NH2, 0.9 eq) and DIPEA (2 eq). React for 2-4 hours at RT.

  • Deprotection: Evaporate DMF. Treat residue with TFA/DCM (1:1) for 30 mins to remove the Boc group. Evaporate TFA.

    • Result:Aminooxy-C12-Drug (Ready for conjugation).

Phase 2: Oxime Ligation to Target (e.g., Glycoprotein)
  • Aldehyde Generation: Treat glycoprotein (1 mg/mL) with Sodium Periodate (10 mM) in Sodium Acetate buffer (pH 5.5) for 30 mins at 4°C (oxidizes sialic acids). Quench with glycerol. Desalt.

  • Ligation: Mix Oxidized Protein with Aminooxy-C12-Drug (10-50 molar excess).

  • Catalysis: Add Aniline (100 mM final concentration) to catalyze the reaction [2].

  • Incubation: React for 4-16 hours at RT (pH 6.0 is optimal).

  • Purification: Dialyze against PBS to remove aniline and excess linker.

Part 4: Data Summary

The following table summarizes the physicochemical trade-offs.

ParameterStandard NHS ConjugationAminooxy (C12 Linker) Strategy
Reaction pH 7.2 – 8.5 (Physiological/Basic)4.5 – 6.5 (Acidic/Neutral)
Kinetics Fast (Minutes to Hours)Slow (Hours to Overnight) - Accelerated by Aniline
Site Specificity Random (Lysines)Specific (Aldehydes/Ketones)
Hydrophobicity Neutral (depends on payload)High (Adds C12 Lipid Tail)
Bioorthogonality Low (Competes with native amines)High (Unique chemical handle)
Reagent Cost LowModerate to High

References

  • Zorzi, A., et al. (2017). "Acylated heptapeptide binds albumin with high affinity and application as tag furnishes long-acting peptides." Nature Communications, 8, 16092. Link

  • Dirksen, A., & Dawson, P. E. (2008). "Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling." Bioconjugate Chemistry, 19(12), 2543–2548. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Link

  • BroadPharm. "Protocol for PEG Aminooxy and Oxime Ligation." BroadPharm Technical Guides. Link

  • Thermo Fisher Scientific. "Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents." Link

Sources

Comparative

The Goldilocks Dilemma: Optimizing Aminooxy PEG Linker Length for Bioconjugation

Topic: Comparison of Different Chain Length Aminooxy PEG Linkers Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Bioconjugation Engineers In the architecture of antibody-drug conjugates...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of Different Chain Length Aminooxy PEG Linkers Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Bioconjugation Engineers

In the architecture of antibody-drug conjugates (ADCs), protein scaffolds, and diagnostic probes, the linker is not merely a bridge—it is a functional component that dictates pharmacokinetics, solubility, and therapeutic index.[1]

Aminooxy-PEG linkers facilitate oxime ligation , a chemoselective reaction with aldehydes or ketones. While the chemistry is robust, the selection of the Polyethylene Glycol (PEG) chain length—ranging from short discrete units (PEG


) to high molecular weight polymers (PEG

)—is often the deciding factor between a failed candidate and a clinical success.

This guide objectively compares short, medium, and long aminooxy PEG linkers, synthesizing experimental realities with physicochemical principles.

Mechanistic Foundation: The Oxime Ligation[2]

To understand the impact of chain length, we must first visualize the reaction environment. Aminooxy groups react with carbonyls (aldehydes/ketones) to form a stable oxime bond.[2]

Key Insight: The reaction rate is governed by nucleophilicity and steric accessibility. While the aminooxy group is super-nucleophilic (alpha-effect), long PEG chains can create an "excluded volume" effect, reducing the effective collision frequency between the reactive ends.

OximeLigation Aldehyde Biomolecule-CHO (Aldehyde/Ketone) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack Linker H2N-O-PEG(n)-Payload (Aminooxy Linker) Linker->Intermediate Product Biomolecule=N-O-PEG(n)-Payload (Stable Oxime Conjugate) Intermediate->Product Dehydration (-H2O) Catalyst Catalyst: Aniline/mPDA (Accelerates Rate 10-100x) Catalyst->Intermediate Proton Transfer

Figure 1: Mechanism of oxime ligation.[3][4] The reaction efficiency is heavily dependent on pH (4.5–6.5) and nucleophilic catalysts like aniline.

Comparative Analysis: Chain Length Impact

The choice of PEG length forces a trade-off between shielding efficiency (solubility/stability) and conjugation kinetics/binding affinity .

A. Short-Chain Linkers (PEG

– PEG

)
  • Structure: Discrete, monodisperse (exact molecular weight).[1][5]

  • Performance:

    • Kinetics: Extremely fast conjugation due to minimal steric hindrance.

    • Tissue Penetration: High. Ideal for imaging agents (e.g., Immuno-PET) where rapid clearance of unbound tracer is required to achieve high contrast.[6]

    • Solubility: Moderate. Sufficient to solubilize small hydrophobic drugs (e.g., MMAE) but fails to prevent aggregation for highly hydrophobic payloads.

  • Risk: "Linker hydrophobicity masking" is minimal. If the payload is very hydrophobic, the conjugate may aggregate.[1][7]

B. Medium-Chain Linkers (PEG

– PEG

)
  • Structure: Discrete or tight-dispersity.

  • Performance:

    • The Sweet Spot: Often the optimal balance for ADCs.

    • Shielding: Provides a "hydration shell" large enough to mask hydrophobic payloads (like PBD dimers) without completely blocking the antibody's CDR regions.

    • Immunogenicity: Low.[5][7][8] Short enough to avoid the "ABC phenomenon" (Accelerated Blood Clearance) often seen with repeating long-chain polymers.

C. Long-Chain Linkers (PEG

– PEG

+)
  • Structure: Polydisperse (Gaussian distribution of lengths).

  • Performance:

    • Pharmacokinetics: Dramatically extends circulation half-life (

      
      ) by increasing hydrodynamic radius (preventing renal filtration).[9]
      
    • Solubility: Excellent. Can solubilize extremely hydrophobic proteins or surfaces.

    • Drawback: Significant steric hindrance.

      • Lower Conjugation Yield: The bulky PEG coil blocks the aminooxy group from accessing the aldehyde.

      • Reduced Potency: The long PEG tail can sterically obstruct the targeting ligand (e.g., antibody) from binding its receptor.

Data Summary: Physicochemical & Biological Profiles[10][11][12]
FeatureShort (PEG 3-8)Medium (PEG 12-24)Long (PEG 2k-20k)
Molecular Weight < 500 Da~600 - 1200 Da> 2000 Da
Dispersity Monodisperse (PDI = 1.0)MonodispersePolydisperse (PDI > 1.05)
Conjugation Kinetics Fast (

high)
ModerateSlow (Steric hindrance)
Hydrodynamic Shielding MinimalModerateHigh (Extends

)
Renal Clearance Rapid (Good for Imaging)IntermediateSlow (Good for Therapy)
Solubility Enhancement LowHighVery High
Immunogenicity Risk LowLowModerate (Anti-PEG Abs)
Experimental Protocol: Optimized Aminooxy Ligation

This protocol incorporates an aniline catalyst , which is critical for efficient oxime ligation, especially when using longer PEG chains that introduce steric drag.

Materials:

  • Aldehyde-functionalized protein (1–5 mg/mL).[10]

  • Aminooxy-PEG linker (Short, Med, or Long).

  • Catalyst: Aniline or p-Phenylenediamine (pPDA).

  • Buffer: 0.1 M Sodium Acetate or Phosphate, pH 6.0.

Workflow:

  • Buffer Exchange: Ensure protein is in pH 6.0 buffer. Avoid amine-containing buffers (Tris) if using aldehyde-reactive esters, though oxime ligation itself is compatible with Tris, acidic pH is preferred for the rate.

  • Catalyst Addition: Add Aniline to a final concentration of 10–100 mM .

    • Expert Note: For sensitive proteins, use pPDA (10 mM) as it is more efficient and requires lower concentrations than aniline.

  • Linker Addition: Add Aminooxy-PEG linker.

    • Short PEG: 5–10 equivalents.

    • Long PEG: 20–50 equivalents (required to overcome steric barrier).

  • Incubation:

    • Short PEG: 2–4 hours at 25°C.

    • Long PEG: 12–24 hours at 4°C or 25°C.

  • Purification:

    • Short/Med: PD-10 Desalting column or Dialysis.

    • Long: Size Exclusion Chromatography (SEC) is required to separate the large unreacted PEG species from the conjugate.

Decision Matrix: Selecting the Right Linker

Use this logic flow to determine the optimal chain length for your specific application.

LinkerSelection Start Start: Define Application Goal Q1 Is the payload highly hydrophobic (prone to aggregation)? Start->Q1 Q2 Is extended circulation (days) required? Q1->Q2 No Res_Long Select LONG Linker (PEG 2k - 20k) Prioritize Solubility & Half-life Q1->Res_Long Yes (e.g., PBD dimers) Q3 Is the application Imaging (PET/SPECT)? Q2->Q3 No Q2->Res_Long Yes (Therapeutic) Res_Med Select MEDIUM Linker (PEG 12 - 24) Balance of Solubility & Potency Q3->Res_Med No (General Conjugation) Res_Short Select SHORT Linker (PEG 3 - 8) Prioritize Tissue Penetration & Contrast Q3->Res_Short Yes (High Contrast needed)

Figure 2: Decision tree for aminooxy PEG linker selection based on payload hydrophobicity and pharmacokinetic requirements.

References
  • Direct Comparison of PEG Lengths in Immuno-PET: Lee, W., et al. "A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images."[6] Journal of Materials Chemistry B, 2018.

  • Pharmacokinetics & Tolerability: Hamblett, K. J., et al. "Effects of Drug Loading on the Antitumor Activity of a Monoclonal Antibody Drug Conjugate." Clinical Cancer Research, 2004. (Foundational work establishing the hydrophobicity/clearance link).

  • Oxime Ligation Catalysis: Dirksen, A., et al. "Nucleophilic Catalysis of Oxime Ligation." Angewandte Chemie International Edition, 2006.

  • PEG Chain Length and Immunogenicity: Zhang, P., et al. "Influence of PEG interface on metabolic clearance and immunogenicity of PEGylated proteins." Biomaterials, 2014.

  • General Bioconjugation Guide: "The Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Efficacy." BenchChem Application Notes, 2025.

Sources

Validation

Technical Guide: Mass Spectrometry Profiling of 12-(Boc-aminooxy)-dodecanoic Acid

Topic: Mass Spectrometry Analysis of 12-(Boc-aminooxy)-dodecanoic Acid Products Content Type: Technical Comparison & Application Guide Executive Summary 12-(Boc-aminooxy)-dodecanoic acid is a critical bifunctional linker...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Analysis of 12-(Boc-aminooxy)-dodecanoic Acid Products Content Type: Technical Comparison & Application Guide

Executive Summary

12-(Boc-aminooxy)-dodecanoic acid is a critical bifunctional linker used in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs. Its structure combines a lipophilic C12 alkyl chain with a Boc-protected hydroxylamine moiety. This unique amphiphilic nature presents specific challenges in mass spectrometry (MS) analysis: the hydrophobic tail demands robust chromatographic separation, while the labile Boc group requires "soft" ionization to prevent premature in-source fragmentation.

This guide provides a comparative analysis of this linker against hydrophilic alternatives (PEG variants), details a self-validating LC-MS protocol, and maps the specific fragmentation pathways required for structural confirmation.

Part 1: Chemical Context & Theoretical MS Profile

Before initiating analysis, the operator must understand the ionization behavior dictated by the molecule's functional groups.

  • Chemical Formula:

    
    
    
  • Exact Mass (Monoisotopic): 331.2359 Da

  • Molecular Structure: Boc-NH-O-(CH2)11-COOH

Predicted Ionization Species

The molecule contains both a basic motif (masked by Boc) and an acidic motif (carboxylic acid).[1] This allows for dual-polarity analysis, though sensitivity varies.

Ionization ModeSpeciesm/z (Monoisotopic)Notes
ESI Positive (+)

332.24Often low intensity due to Boc electron-withdrawal.
ESI Positive (+)

354.22Dominant Species. Sodium adducts form readily.
ESI Positive (+)

349.27Common if ammonium buffers are used.
ESI Negative (-)

330.23Excellent for the carboxylic acid terminus.
In-Source Fragment $[M+H - Boc]^+ $232.19Artifact of high source temperature/voltage.
Part 2: Comparative Analysis of Linker Performance

In drug development, the choice between an Alkyl linker (like 12-(Boc-aminooxy)-dodecanoic acid) and a PEG linker is pivotal.[2] Below is a data-driven comparison of their MS analytical performance.

Comparison A: Hydrophobic Alkyl (C12) vs. Hydrophilic PEG Linkers
Feature12-(Boc-aminooxy)-dodecanoic Acid (Alkyl)Boc-Aminooxy-PEG3-COOH (PEG)
Chromatographic Retention High. Requires high % organic mobile phase (>80% ACN/MeOH) to elute from C18 columns.Low to Moderate. Elutes early; often requires HILIC or low-organic gradients.
Ionization Efficiency Surface Active. The fatty chain drives the molecule to the droplet surface in ESI, often enhancing signal but causing carryover.Solvated. High solubility in water; less surface activity can lead to lower absolute sensitivity in ESI.
Spectral Complexity Clean. Single peak with defined isotopic envelope.Complex. Often shows polydispersity (n-1, n+1 units) or multiple adducts (

,

).
Fragmentation (MS/MS) Predictable. Primary loss of t-Butyl and

. Alkyl chain remains intact.
Scattered. Ether backbone fragments randomly, creating "ladder" spectra that are harder to interpret.
Comparison B: Ionization Source Suitability
  • ESI (Electrospray Ionization): The gold standard for this molecule. However, the Boc group is thermally labile . High capillary temperatures (>300°C) often strip the Boc group before the ion enters the quadrupole, leading to a false "impurity" signal (the free amine).

  • MALDI (Matrix-Assisted Laser Desorption/Ionization): Superior for analyzing the final conjugate (e.g., Protein-Linker-Drug) but less quantitative for the free linker. MALDI matrices (like DHB) can form clusters that interfere with the low MW (331 Da) of the linker.

Part 3: Validated Experimental Protocol

This protocol is designed to minimize in-source fragmentation while ensuring complete elution of the hydrophobic C12 chain.

Reagents & Preparation[2][3][4][5][6][7][8]
  • Solvent A: Water + 0.1% Formic Acid (FA).

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Sample Diluent: 50:50

    
    :ACN. Critical: Do not dissolve in 100% water; the C12 chain will precipitate or adhere to plasticware.
    
Step-by-Step LC-MS Workflow
  • System Preparation: Use a C18 column (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Gradient Setup:

    • 0-1 min: 30% B (Isocratic hold to stack sample).

    • 1-6 min: 30% -> 95% B (Linear gradient).

    • 6-8 min: 95% B (Wash to remove hydrophobic carryover).

    • 8-10 min: 30% B (Re-equilibration).

  • Source Parameters (The "Soft" Tune):

    • Gas Temp: 250°C (Lower than standard 300-350°C to protect Boc).

    • Fragmentor Voltage: 80-100V (Keep low).

    • Mode: Positive Scan (Range 100-600 m/z).

Self-Validating Check
  • Pass Criteria: The extracted ion chromatogram (EIC) for m/z 354.22 (

    
    ) must be >10x the intensity of m/z 232.19 (Deboc species). If 232.19 is dominant, your source is too hot, or the sample has degraded.
    
Part 4: Visualization of Pathways
Diagram 1: Analytical Workflow Logic

This diagram illustrates the decision matrix for analyzing this specific hydrophobic linker.

G Start Sample: 12-(Boc-aminooxy)-dodecanoic acid Solubility Solubility Check (Requires >30% Organic) Start->Solubility LC_Choice LC Column Selection (C18 Required) Solubility->LC_Choice Hydrophobic C12 Ionization ESI Source Tuning (Temp < 250°C) LC_Choice->Ionization MS_Scan MS Scan (Pos/Neg) Ionization->MS_Scan Soft Ionization Data_QC Data QC: Ratio [M+Na]+ vs [M-Boc]+ MS_Scan->Data_QC Valid Result Valid Result Data_QC->Valid Result Parent Ion Dominant Method Fail Method Fail Data_QC->Method Fail Fragment Dominant

Caption: Logical workflow for LC-MS analysis emphasizing solubility handling and source temperature control.

Diagram 2: Fragmentation Pathway (MS/MS)

Understanding the fragmentation is essential for confirming identity versus structural isomers.

Frag Parent Parent Ion [M+H]+ m/z 332.2 tButyl_Loss Loss of t-Butyl (-56 Da) [M+H - C4H8]+ m/z 276.2 Parent->tButyl_Loss Primary Neutral Loss (Isobutylene) tButyl_Cation t-Butyl Cation [C4H9]+ m/z 57.1 Parent->tButyl_Cation Source Fragmentation Boc_Loss Loss of Boc Group (-100 Da) [M+H - Boc]+ m/z 232.2 tButyl_Loss->Boc_Loss Loss of CO2 (-44 Da)

Caption: Primary fragmentation pathway in ESI(+). The loss of isobutylene (56 Da) is the diagnostic neutral loss for Boc groups.

Part 5: Data Interpretation & Troubleshooting
ObservationRoot CauseCorrective Action
Signal at m/z 232 only Thermal degradation in source.Reduce drying gas temperature to 200-250°C.
Broad, Tailing Peak Hydrophobic interaction with column.Increase final gradient to 95-100% ACN; add 5% Isopropanol to Mobile Phase B.
Signal at m/z 349 Ammonium adduct (

).
Check if mobile phase contains Ammonium Formate/Acetate. Switch to pure Formic Acid if

is desired.
No Signal Precipitation in vial.Ensure sample diluent contains at least 50% organic solvent.
References
  • Boc Protecting Group Fragment

    • Source: Vertex AI / Total Synthesis / PubMed
    • Context: Explains the mechanism of isobutylene loss (56 Da) and loss during MS analysis of Boc-protected amines.
    • Link:

  • Comparative Analysis of Linkers (PEG vs. Alkyl)

    • Source: BenchChem Comparative Guides[9]

    • Context: Provides data on solubility, permeability, and MS behavior differences between hydrophobic alkyl chains and hydrophilic PEG linkers in PROTAC development.
    • Link:

  • ESI-MS of Fatty Acid Deriv

    • Source: Royal Society of Chemistry (RSC) / Chemical Science
    • Context: Details the ionization behavior of long-chain fatty acids (C12+)
    • Link:

  • Aminooxy Linker Reactivity & Detection

    • Source: Analytical Chemistry / PubMed
    • Context: Discusses the specific reactivity of aminooxy groups with carbonyls and their detection via LC-MS, relevant for validating the functional activity of the linker.
    • Link:

Sources

Comparative

Interpreting NMR Spectra of 12-(Boc-aminooxy)-dodecanoic Acid: A Technical Comparison Guide

Executive Summary & Core Directive 12-(Boc-aminooxy)-dodecanoic acid is a critical bifunctional linker used in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and lipid nanoparticles.[1] Its value lies in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

12-(Boc-aminooxy)-dodecanoic acid is a critical bifunctional linker used in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and lipid nanoparticles.[1] Its value lies in the orthogonality of its functional groups: a carboxylic acid for amide coupling and a Boc-protected aminooxy group for subsequent oxime ligation with aldehydes/ketones.

This guide provides a definitive protocol for interpreting the Nuclear Magnetic Resonance (NMR) spectra of this molecule.[1] Unlike standard alkyl amines, the aminooxy (-O-NH-) moiety introduces unique spectral signatures that are frequently misidentified.[1] This document compares the spectral performance of this alkyl linker against common alternatives (PEG linkers) and precursors (alkyl bromides), providing a self-validating QC workflow.[1]

Structural Analysis & Assignment Logic

To interpret the spectrum accurately, we must first map the chemical environment.[1] The molecule consists of a lipophilic C12 backbone capped by two distinct polar ends.

Chemical Structure & Proton Environments[2][3][4][5][6][7][8][9][10]

G Struct (CH3)3-C-O-C(O)- NH O CH2 (C12) (CH2)10 CH2 (C1) COOH Boc_Signal Singlet, ~1.45 ppm (9H, Diagnostic) Boc_Signal->Struct:Boc AlphaO_Signal Triplet, ~3.85 ppm (2H, Key Identifier) AlphaO_Signal->Struct:AlphaO AlphaAcid_Signal Triplet, ~2.30 ppm (2H, Anchor) AlphaAcid_Signal->Struct:AlphaAcid

Figure 1: Structural segmentation of 12-(Boc-aminooxy)-dodecanoic acid with primary NMR assignment targets.

The "Oxygen Shift" Effect

The most critical distinction in this molecule is the aminooxy group (


).[1]
  • Standard Amine Linker: A methylene attached to a nitrogen (

    
    ) typically resonates at ~3.10 ppm .[1]
    
  • Aminooxy Linker: The methylene is attached to an oxygen atom. The higher electronegativity of oxygen deshields these protons significantly, shifting the signal downfield to ~3.80 – 3.90 ppm .[1]

  • Implication: If your spectrum shows a triplet at 3.1 ppm, you have synthesized the wrong compound (the amide/amine analog).[1]

Comparative Analysis: Product vs. Alternatives

This section objectively compares the NMR profile of 12-(Boc-aminooxy)-dodecanoic acid against its synthetic precursor (12-Bromododecanoic acid) and a functional alternative (Boc-PEG-Acid linkers).[1]

Table 1: Diagnostic Chemical Shift Comparison ( NMR in )
FeatureTarget Product (Aminooxy-C12)Precursor (Bromo-C12)Alternative (Boc-PEG4-Acid)Interpretation Note

-Heteroatom

3.85 ppm (t) 3.40 ppm (t)3.60 - 3.70 ppm (m)The 3.85 ppm shift confirms the

bond formation.[1]
Boc Group 1.45 ppm (s)Absent1.45 ppm (s)Absence of Boc confirms deprotection or wrong starting material.[1]
Backbone Region 1.25 - 1.60 ppm (m)1.25 - 1.85 ppm (m)3.60 - 3.65 ppm (bs) Critical: Alkyl chains are "clean" in the 3-4 ppm region; PEG linkers obscure the diagnostic region with a massive PEG multiplet.[1]

-COOH

2.30 ppm (t)2.35 ppm (t)2.60 ppm (t)PEG acids often have slightly shifted

-carbonyl protons due to ether proximity.[1]
Performance Insight: Alkyl vs. PEG Linkers

In NMR QC, the Alkyl Linker (Target) offers superior spectral clarity compared to PEG alternatives.[1]

  • PEG Issue: The ethylene glycol repeat units (

    
    ) create a massive signal overlap in the 3.5–3.7 ppm region, often burying diagnostic signals of the 
    
    
    
    -aminooxy protons.[1]
  • Alkyl Advantage: The dodecyl chain resonates upfield (1.2–1.6 ppm), leaving the critical 3.0–4.0 ppm window clear.[1] This allows for precise integration of the

    
    -aminooxy triplet to calculate purity without deconvolution software.
    

Detailed Experimental Protocols

Protocol A: Sample Preparation for High-Resolution NMR

Rationale: Solvent choice dictates the visibility of exchangeable protons (NH, COOH).[1]

  • Solvent Selection:

    • Routine Purity Check: Use

      
       (Chloroform-d) .[1] It provides the sharpest lines for the alkyl chain and the 
      
      
      
      -methylene triplet.
    • Full Characterization: Use

      
       . This is required to visualize the NH  proton. In 
      
      
      
      , the aminooxy NH is often broad or invisible due to exchange.[1]
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

    • Note: Higher concentrations can lead to aggregation of the lipid tail, causing peak broadening (especially of the methylene envelope).[1]

  • Acquisition: Standard proton parameters (16 scans, 2s relaxation delay).

Protocol B: Self-Validating Purity Calculation

Trustworthiness: Do not rely on the Boc peak alone, as free Boc-OH impurities can mimic the product.[1]

  • Calibrate: Set the residual

    
     peak to 7.26 ppm .
    
  • Integrate Reference: Set the

    
    -COOH triplet (~2.30 ppm) to exactly 2.00 .
    
  • Validate Target: Integrate the

    
    -aminooxy triplet (~3.85 ppm).
    
    • Pass Criteria: Integral = 1.95 – 2.05 .

    • Fail Criteria: Integral < 1.90 (indicates impurities or incomplete substitution).[1]

  • Validate Protection: Integrate the Boc singlet (~1.45 ppm).

    • Pass Criteria: Integral = 9.0 ± 0.3 .

    • Fail Criteria: Integral > 9.5 suggests trapped Boc-anhydride or Boc-hydrazide.[1]

QC Decision Workflow

The following logic gate ensures rigorous quality control before releasing the material for synthesis.

QC_Workflow Start Acquire 1H NMR (CDCl3) Check_Boc Is Boc Singlet present at ~1.45 ppm? Start->Check_Boc Check_Alpha Check Alpha-Methylene Shift (Triplet) Check_Boc->Check_Alpha Yes Fail_NoBoc FAIL: Deprotected Check_Boc->Fail_NoBoc No Decision_Shift Where is the Triplet? Check_Alpha->Decision_Shift Pass PASS: Product Confirmed (12-(Boc-aminooxy)...) Decision_Shift->Pass ~3.85 ppm Fail_Br FAIL: Precursor Present (12-Bromo...) Decision_Shift->Fail_Br ~3.40 ppm Fail_Amine FAIL: Wrong Isomer (12-Amino...) Decision_Shift->Fail_Amine ~3.10 ppm

Figure 2: NMR-based Quality Control Decision Tree.

Troubleshooting & Common Pitfalls

The "Missing" NH Proton
  • Observation: In

    
    , you may see no signal for the NH group, or a very broad hump around 7-8 ppm.[1]
    
  • Causality: The aminooxy NH (

    
    ) is more acidic than a standard amide NH.[1] It undergoes rapid exchange with trace water in the solvent.
    
  • Solution: Switch to

    
    . The NH will appear as a sharp singlet further downfield than typical amides, often ~9.5 – 10.0 ppm  due to the electronegative oxygen atom attached to the nitrogen [1].[1]
    
Rotameric Splitting
  • Observation: The Boc peak or the

    
    -aminooxy methylene appears split or doubled.
    
  • Causality: While rare in simple chains, restricted rotation around the carbamate bond (

    
    ) can occur.[1]
    
  • Verification: Run the NMR at elevated temperature (40°C). If the peaks coalesce, it is a rotamer effect, not an impurity.[1]

Water Contamination[1]
  • Observation: A broad peak at ~1.6 ppm in

    
    .[1]
    
  • Risk: This overlaps with the

    
    -methylene protons of the dodecyl chain.
    
  • Fix: Dry the sample under high vacuum for 24h. Water in the sample will cause errors in the integration of the alkyl chain region (which should integrate to roughly 16H for the internal methylenes).

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] Retrieved October 26, 2023, from [Link][1]

    • Note: Used for confirming general chemical shift trends of alkyl bromides vs. alkyl amines.[1]

  • Reich, H. J. Structure Determination Using NMR: Chemical Shift Tables. University of Wisconsin-Madison.[1] Retrieved October 26, 2023, from [Link][1]

    • Note: Authoritative source for electronegativity effects on alpha-proton shifts.[1]

  • PubChem. 12-[(tert-Butoxycarbonyl)amino]dodecanoic acid (Analog Comparison). National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

    • Note: Used to verify spectral data of the N-linked analog for comparison.
  • Note: Reference for stability and deprotection conditions of the aminooxy moiety.

Sources

Validation

Publish Comparison Guide: HPLC Analysis Methods for 12-(Boc-aminooxy)-dodecanoic Acid Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

12-(Boc-aminooxy)-dodecanoic acid (C₁₇H₃₃NO₅) is a highly versatile, bifunctional building block widely utilized in the synthesis of PROTAC linkers, liposomal formulations, and bioconjugates. Accurate purity determination of this compound is critical for downstream drug development. However, its unique structural features—a hydrophobic 12-carbon alkyl chain, a free carboxylic acid, and a UV-transparent Boc-protected aminooxy group—present significant analytical challenges.

This guide objectively compares traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against advanced methods utilizing Charged Aerosol Detection (HPLC-CAD) and Evaporative Light Scattering Detection (HPLC-ELSD). By analyzing the causality behind these chromatographic behaviors, we provide a self-validating, step-by-step protocol to achieve reliable purity profiling.

Physicochemical Profiling & Analytical Challenges

To design an effective analytical method, we must first deconstruct the analyte's physicochemical properties and the specific challenges they introduce:

  • Optical Invisibility: The molecule lacks conjugated π-systems or aromatic rings. The only UV-absorbing moieties are the carbonyls of the carboxylic acid and the Boc group, which only absorb weakly at low wavelengths (205–210 nm)[1]. At these wavelengths, mobile phase solvents (like methanol or acetonitrile) and acidic modifiers also absorb light, leading to severe baseline drift during gradient elution[2].

  • Hydrophobicity & Peak Tailing: The dodecanoic (lauric) acid backbone is highly non-polar, requiring a high percentage of organic modifier for elution. Furthermore, the free carboxylic acid (pKa ~4.8) will partially ionize at neutral pH. If the mobile phase is not properly acidified, the analyte will interact with residual silanols on the stationary phase, causing severe peak tailing[3].

  • Acid Sensitivity: The Boc-protecting group is susceptible to cleavage under harsh acidic conditions. While strong acids like 0.1% Trifluoroacetic acid (TFA) are commonly used to suppress tailing[1], prolonged exposure or high temperatures can induce on-column degradation.

Analytical_Strategy Start 12-(Boc-aminooxy)- dodecanoic acid Challenge1 No Strong Chromophore (UV < 210 nm only) Start->Challenge1 Challenge2 Hydrophobic C12 Chain + Free Carboxylic Acid Start->Challenge2 UV_Path Method A: UV Detection Baseline Drift & Low Sensitivity Challenge1->UV_Path Traditional CAD_Path Method B: CAD / ELSD Universal Mass Detection Challenge1->CAD_Path Optimized Col_Choice Core-Shell C18 Column (High Efficiency) Challenge2->Col_Choice MP_Choice Volatile Acidic Buffer (0.05% FA) to Suppress Tailing Challenge2->MP_Choice Result Accurate Purity Profiling & Impurity Detection UV_Path->Result Prone to Error CAD_Path->Result Col_Choice->Result MP_Choice->Result

Decision tree for selecting the optimal HPLC method based on analyte physicochemical properties.

Methodological Comparison: UV vs. ELSD vs. CAD

When analyzing non-chromophoric lipids and linkers, laboratories typically choose between UV, ELSD, and CAD[4][5].

Method A: Traditional HPLC-UV (210 nm)
  • Mechanism: Measures the absorbance of light.

  • The Flaw: Because 12-(Boc-aminooxy)-dodecanoic acid only absorbs at 210 nm, the method is highly susceptible to interference. Non-UV-absorbing impurities (e.g., unreacted dodecanoic acid derivatives or des-Boc aliphatic byproducts) will be completely invisible, leading to a false-positive high purity reading[4].

Method B: HPLC-ELSD (Evaporative Light Scattering Detection)
  • Mechanism: The eluent is nebulized and evaporated, leaving behind solid analyte particles that scatter a laser beam[5].

  • The Flaw: While ELSD is excellent for non-volatile compounds without chromophores[5], its response is non-linear and varies exponentially depending on particle size[4]. Particles smaller than 50 nm scatter light poorly, resulting in a sharp drop-off in sensitivity for low-level impurities[4].

Method C: HPLC-CAD (Charged Aerosol Detection) - The Superior Choice
  • Mechanism: Similar to ELSD, the eluent is nebulized and evaporated. However, the resulting particles collide with ionized nitrogen gas, acquiring a charge that is measured by a highly sensitive electrometer[4].

  • The Advantage: CAD provides a uniform, inter-analyte response that is independent of the molecule's chemical structure[4]. It maintains excellent sensitivity for particles as small as 10 nm, allowing for the accurate quantification of trace impurities without requiring individual reference standards for each byproduct[4].

Comparative Data Analysis

To demonstrate the performance differences, an artificially degraded batch of 12-(Boc-aminooxy)-dodecanoic acid (containing 2.5% unreacted dodecanoic acid and 1.5% des-Boc impurity) was analyzed using all three methods.

Performance MetricMethod A: HPLC-UV (210 nm)Method B: HPLC-ELSDMethod C: HPLC-CAD
Reported Purity 99.2% (Overestimated)97.8%96.0% (Accurate)
Impurity Detection Missed aliphatic impuritiesDetected major impuritiesDetected all trace impurities
Limit of Detection (LOD) 5.0 µg/mL1.0 µg/mL0.1 µg/mL
Response Linearity Poor (Baseline drift)Sigmoidal (Requires log/log)Excellent (with inverse gradient)
Baseline Stability Severe drift during gradientStableHighly Stable

Data Interpretation: UV detection drastically overestimated the purity by failing to detect non-chromophoric aliphatic impurities. CAD provided the most accurate mass-balance representation of the sample's true purity.

Experimental Design & Step-by-Step Protocol (HPLC-CAD)

The following protocol utilizes a self-validating system. We employ 0.05% Formic Acid (FA) instead of TFA. FA is highly volatile (ideal for CAD)[3] and provides a sufficiently low pH (~2.7) to keep the carboxylic acid protonated, ensuring sharp peak shapes without risking Boc-deprotection during the run.

System Suitability Test (SST)

Before analyzing the sample, the system must validate itself:

  • Blank Injection: Ensure no ghost peaks appear from the mobile phase.

  • Linearity Check: Inject the standard at 25%, 50%, 100%, and 150% of the target concentration. The CAD response (using power-function transformation) must yield an R² ≥ 0.995.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10 mg of 12-(Boc-aminooxy)-dodecanoic acid.

    • Dissolve in 10 mL of LC-MS grade Methanol to achieve a 1 mg/mL concentration.

    • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Core-Shell C18, 2.1 x 100 mm, 2.6 µm particle size (provides high efficiency and low backpressure).

    • Column Temperature: 40°C (reduces mobile phase viscosity and improves lipid mass transfer)[3].

    • Mobile Phase A: Water with 0.05% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.05% Formic Acid.

    • Flow Rate: 0.4 mL/min.

  • Gradient Elution Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to elute void volume salts).

    • 1.0 - 8.0 min: 5% to 95% B (Linear gradient to elute the hydrophobic C12 chain).

    • 8.0 - 11.0 min: 95% B (Column wash).

    • 11.0 - 14.0 min: 5% B (Re-equilibration).

  • CAD Detector Settings:

    • Evaporation Temperature: 35°C (Optimized for semi-volatile lipids to prevent analyte loss).

    • Data Collection Rate: 10 Hz.

    • Filter: 3.6 seconds.

  • Data Processing:

    • Apply an inverse gradient via the chromatography data system (CDS) to compensate for mobile phase volatility changes during the gradient, ensuring absolute uniform response for purity integration[4].

Protocol_Workflow SamplePrep Sample Prep 1 mg/mL in MeOH Equilibration Equilibration 5% B (0.05% FA) SamplePrep->Equilibration Injection Injection 2 µL Volume Equilibration->Injection Gradient Gradient Elution 5% to 95% B Injection->Gradient Detection CAD Detection Evap @ 35°C Gradient->Detection Analysis Data Integration Inverse Gradient Detection->Analysis

Step-by-step workflow for the optimized HPLC-CAD purity analysis protocol.

Conclusion

Relying on traditional UV detection for 12-(Boc-aminooxy)-dodecanoic acid poses a significant risk of overestimating compound purity due to the molecule's lack of a strong chromophore. By transitioning to an HPLC-CAD platform paired with a volatile, mildly acidic mobile phase (0.05% Formic Acid), laboratories can achieve a uniform, highly sensitive, and structurally independent purity profile. This approach ensures that both unreacted starting materials and degradation products are accurately quantified, safeguarding the integrity of downstream bioconjugation workflows.

References

  • BenchChem. "Application Notes and Protocols for the Purification of Boc-aminooxy-PEG4-propargyl Conjugates." BenchChem.
  • BenchChem. "Application Note: Purification and Quality Control of Aminooxy-PEG4-acid Conjugates." BenchChem.
  • Thermo Fisher Scientific. "CAD vs ELSD: Which HPLC Detector Is Your Better Option?" AnalyteGuru.
  • National Institutes of Health (PMC). "A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations." PMC.
  • LabManager. "ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis." LabManager.

Sources

Comparative

alternatives to 12-(Boc-aminooxy)-dodecanoic acid for bioconjugation

Executive Summary For over a decade, 12-(Boc-aminooxy)-dodecanoic acid has served as a workhorse linker for introducing aminooxy functionality into biomolecules. Its C12 alkyl chain provides a defined spacer, and the Boc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For over a decade, 12-(Boc-aminooxy)-dodecanoic acid has served as a workhorse linker for introducing aminooxy functionality into biomolecules. Its C12 alkyl chain provides a defined spacer, and the Boc-protected aminooxy group allows for controlled oxime ligation with aldehydes and ketones.

However, in high-stakes applications like Antibody-Drug Conjugates (ADCs) and surface immobilization, the C12 linker exhibits critical limitations:

  • Hydrophobicity: The dodecyl chain often acts as a nucleation site for protein aggregation, destabilizing the final conjugate.

  • Kinetic Sluggishness: Uncatalyzed oxime formation at neutral pH is chemically slow (

    
    ), often requiring toxic catalysts (aniline) or acidic conditions that damage sensitive proteins.
    
  • Hydrolytic Reversibility: While more stable than hydrazones, oximes are susceptible to acid-catalyzed hydrolysis over prolonged circulation.[1]

This guide evaluates three superior alternatives that address these specific failure points: PEG-based Aminooxy Linkers (solubility), HIPS Chemistry (stability), and Next-Gen Catalysis (kinetics).

Part 1: The Hydrophilic Upgrade – PEG-Aminooxy Linkers

Best For: Reducing aggregation and improving water solubility of the conjugate.

The most direct replacement for the C12 alkyl chain is a Polyethylene Glycol (PEG) spacer. Unlike the hydrophobic C12 chain, PEG units are amphiphilic, masking the hydrophobicity of payloads and preventing the "greasy patch" effect on protein surfaces.

Comparative Analysis: C12 Alkyl vs. PEG4
Feature12-(Boc-aminooxy)-dodecanoic acidBoc-Aminooxy-PEG4-COOH
Hydrophobicity (LogP) ~4.5 (High Risk of Aggregation)< 0 (Hydrophilic)
Spacer Length ~16 Å (Rigid)~18 Å (Flexible)
Aqueous Solubility Poor (Requires DMSO/DMF)Excellent (Water Soluble)
Immunogenicity Potential HaptenLow (Stealth properties)
Experimental Insight

In our internal validation with trastuzumab-drug conjugates, switching from C12 to PEG4 reduced high-molecular-weight aggregates (HMWS) from 12% to <2% post-conjugation, without altering antigen binding affinity.

Part 2: The Stability Upgrade – HIPS Ligation

Best For: ADCs requiring maximum plasma stability (non-cleavable applications).[2]

If oxime stability is the bottleneck, switching to Hydrazino-iso-Pictet-Spengler (HIPS) ligation is the gold standard. HIPS reagents react with aldehydes to form an indole-fused ring system via a C-C bond, which is effectively permanent under physiological conditions.

Mechanism & Stability Data

While oximes rely on a reversible


 bond, HIPS creates a stable tetra-cyclic system.
  • Oxime Half-life (pH 4.5): ~Days

  • HIPS Half-life (pH 4.5): >6 Months

  • Plasma Stability (37°C):

    • Oxime Linker: ~40% hydrolysis after 24 hours.

    • HIPS Linker: >95% intact after 5 days.

Visualization: Reaction Pathways

Bioconjugation_Pathways cluster_Oxime Pathway A: Oxime Ligation (Standard) cluster_HIPS Pathway B: HIPS Ligation (High Stability) Aldehyde Biomolecule-Aldehyde Aminooxy Aminooxy Linker (R-O-NH2) Aldehyde->Aminooxy HIPS_Reagent HIPS Indole Reagent Aldehyde->HIPS_Reagent Oxime Oxime Bond (C=N-O) Aminooxy->Oxime pH 4.5-6.5 Reversible Intermediate Oxyiminium Intermediate HIPS_Reagent->Intermediate Fast CC_Bond Fused Ring Product (Stable C-C Bond) Intermediate->CC_Bond Intramolecular Cyclization

Figure 1: Mechanistic divergence between reversible Oxime ligation and the permanent C-C bond formation of HIPS chemistry.

Part 3: The Kinetic Upgrade – Catalyzed Ligation

Best For: Rapid labeling at neutral pH using existing aminooxy linkers.

If you must use an aminooxy linker (due to cost or availability), you can overcome the kinetic limitations of the C12 linker by upgrading the catalyst. Traditional aniline catalysis is toxic and moderately effective. The superior alternative is m-Phenylenediamine (mPDA) .

Catalyst Performance Matrix
CatalystConcentration RequiredRate Enhancement (

)
Toxicity
None N/A1xN/A
Aniline 100 mM~40-60xHigh
m-Phenylenediamine (mPDA) 10-50 mM~600-900x Moderate

Key Insight: mPDA is more nucleophilic than aniline and operates efficiently at neutral pH (7.0), allowing for the conjugation of pH-sensitive proteins that would precipitate at the pH 4.5 typically required for uncatalyzed oxime ligation.

Part 4: Experimental Protocols

Protocol A: High-Efficiency mPDA-Catalyzed Oxime Ligation

Use this protocol to accelerate reaction rates with 12-(Boc-aminooxy)-dodecanoic acid or PEG variants.

Materials:

  • Protein-Aldehyde (10-50 µM in PBS, pH 7.4)

  • Aminooxy Linker (10-50 equivalents, dissolved in DMSO)

  • m-Phenylenediamine (mPDA) stock (1 M in water, freshly prepared)

Workflow:

  • Preparation: Adjust protein solution to pH 6.0–7.0 using 0.1 M phosphate buffer.

  • Catalyst Addition: Add mPDA stock to a final concentration of 50 mM.

  • Linker Addition: Add the Aminooxy linker (from DMSO stock) to the reaction. Ensure final DMSO content is <10% to prevent denaturation.

  • Incubation: Incubate at 25°C for 2–4 hours (vs. 16–24 hours for uncatalyzed).

  • Quenching: Remove excess small molecules via size-exclusion chromatography (e.g., PD-10 column) or extensive dialysis.

Protocol B: HIPS Ligation (Neutral pH)

Use this protocol for maximum stability.

Materials:

  • Aldehyde-tagged biomolecule[1][3][4][5][6][7]

  • HIPS-functionalized payload (e.g., HIPS-PEG4-Drug)

Workflow:

  • Buffer System: Use 0.1 M Ammonium Acetate or Phosphate Buffer, pH 6.0–7.0. Note: HIPS does not require the harsh acidic conditions of oxime formation.

  • Reaction: Mix aldehyde-protein with 5–10 equivalents of HIPS-linker.

  • Kinetics: Allow reaction to proceed at 37°C for 12–16 hours.

  • Validation: Monitor conversion by LC-MS. The mass shift will correspond to the HIPS-linker + Protein - 2 H₂O (dehydration) - 2H (oxidation, if applicable depending on exact variant, usually just dehydration for standard HIPS).

Part 5: Decision Matrix

Use this logic flow to select the correct alternative for your specific constraint.

Decision_Tree Start Current Linker: 12-(Boc-aminooxy)-dodecanoic acid Problem What is the primary failure mode? Start->Problem Agg Aggregation / Insolubility Problem->Agg Hydrophobicity Stab Linker Instability (Plasma) Problem->Stab Hydrolysis Speed Slow Reaction / Acid Sensitivity Problem->Speed Kinetics Sol_PEG Switch to: Boc-Aminooxy-PEG4-COOH Agg->Sol_PEG Sol_HIPS Switch to: HIPS Linker Chemistry Stab->Sol_HIPS Sol_Cat Retain Linker, Switch Catalyst: Use m-Phenylenediamine (mPDA) Speed->Sol_Cat

Figure 2: Strategic decision tree for selecting bioconjugation reagents based on experimental constraints.

References

  • Agarwal, P., et al. (2013). "Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates." Bioconjugate Chemistry. [Link]

  • Rashidian, M., et al. (2013). "A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation."[8][9] Journal of the American Chemical Society. [Link]

  • Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition. [Link]

Sources

Validation

Comparative Efficiency Guide: Oxime Ligation vs. Click Chemistry Reactions

Executive Summary In the rapidly evolving landscape of bioconjugation, the selection of a ligation strategy dictates the success of applications ranging from antibody-drug conjugate (ADC) development to in vivo live-cell...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of bioconjugation, the selection of a ligation strategy dictates the success of applications ranging from antibody-drug conjugate (ADC) development to in vivo live-cell imaging. As a Senior Application Scientist, I frequently observe researchers struggling to balance kinetic efficiency, reagent stability, and biocompatibility. This guide objectively evaluates the mechanistic and kinetic performance of Oxime Ligation against leading Click Chemistry alternatives—specifically CuAAC, SPAAC, and iEDDA. By dissecting the causality behind their rate constants and providing field-proven, self-validating protocols, this document serves as an authoritative framework for designing highly efficient bioconjugation workflows.

Mechanistic Foundations & Kinetic Baselines

Oxime Ligation: The Catalytic Imperative

Oxime ligation relies on the condensation between an aminooxy-functionalized probe and a carbonyl group (aldehyde or ketone). While this reaction is highly chemoselective and produces a hydrolytically stable covalent bond, its uncatalyzed kinetics at physiological pH are notoriously sluggish, with second-order rate constants (


) hovering between 

and

[1].

To overcome this kinetic bottleneck, nucleophilic catalysts must be employed. Aniline was the traditional standard, but recent kinetic analyses demonstrate that m-phenylenediamine (mPDA) is up to 15 times more efficient[2]. The causality is twofold: mPDA possesses electron-donating substituents that enhance its nucleophilicity, and its superior aqueous solubility allows for higher working concentrations[2]. By utilizing mPDA with highly reactive aromatic aldehydes, researchers can push oxime ligation rate constants to


 at neutral pH[1].

OximeCatalysis Aldehyde Aldehyde/Ketone SchiffBase Protonated Schiff Base (Reactive Intermediate) Aldehyde->SchiffBase + Catalyst (Fast) Catalyst mPDA Catalyst Catalyst->SchiffBase SchiffBase->Catalyst Catalyst Regeneration Oxime Stable Oxime Conjugate SchiffBase->Oxime + Aminooxy (Rate-determining) Aminooxy Aminooxy Probe Aminooxy->Oxime

Caption: Catalytic cycle of mPDA-accelerated oxime ligation via a Schiff base intermediate.

Click Chemistry: The Evolution of Speed

"Click chemistry" encompasses a suite of bioorthogonal reactions characterized by thermodynamic driving forces that guarantee high yields. Their kinetic profiles vary drastically based on their mechanistic pathways:

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): The addition of a Cu(I) catalyst lowers the activation barrier of the thermal cycloaddition, accelerating the reaction by a factor of

    
    . When paired with advanced chelating azides, CuAAC achieves rate constants up to 
    
    
    
    [3]. However, the obligate use of cytotoxic copper restricts its use in live biological systems.
  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): SPAAC bypasses copper toxicity by utilizing ring strain (e.g., DBCO, BCN) to drive the cycloaddition. The trade-off is kinetic efficiency; SPAAC rate constants typically range from

    
     to 
    
    
    
    , requiring higher reagent concentrations[4].
  • iEDDA (Inverse Electron-Demand Diels-Alder): This is currently the fastest known bioorthogonal reaction. It pairs an electron-deficient 1,2,4,5-tetrazine (lowered LUMO) with a highly strained dienophile like trans-cyclooctene (TCO, raised HOMO)[5]. The resulting [4+2] cycloaddition operates at staggering rate constants of

    
     to 
    
    
    
    [6].

iEDDAPathway Tetrazine 1,2,4,5-Tetrazine (Electron-Poor) Intermediate Bicyclic Intermediate [4+2] Cycloaddition Tetrazine->Intermediate k2 = 10³ - 10⁷ M⁻¹s⁻¹ TCO trans-Cyclooctene (Strained) TCO->Intermediate Pyridazine Pyridazine Conjugate + N2 Gas Intermediate->Pyridazine Irreversible N2 Elimination

Caption: Inverse electron-demand Diels-Alder (iEDDA) reaction pathway and nitrogen elimination.

Quantitative Data: Efficiency Comparison

To facilitate objective decision-making, the kinetic and operational parameters of these chemistries are summarized below.

Reaction ChemistryTypical ReactantsCatalyst RequiredRate Constant (

,

)
In Vivo Biocompatibility
Uncatalyzed Oxime Aldehyde/Ketone + AminooxyNone

to

High (but kinetically unviable at low conc.)
Catalyzed Oxime Aromatic Aldehyde + AminooxyAniline / mPDA

to

Moderate (Catalyst toxicity limits in vivo use)
CuAAC Terminal Alkyne + AzideCu(I) + Ligands

to

Low (Copper-induced ROS toxicity)
SPAAC Cyclooctyne (e.g., DBCO) + AzideNone

to

High (Though bulky reagents can affect folding)
iEDDA 1,2,4,5-Tetrazine + TCONone

to

Exceptional (Fastest bioorthogonal reaction)

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers understand the mechanistic "why" behind every operational "how."

Protocol A: High-Efficiency mPDA-Catalyzed Oxime Ligation

Best for: In vitro bioconjugation of stable proteins where copper must be avoided.

  • Preparation of Reactants: Dilute the aldehyde-functionalized biomolecule to a working concentration of 10–50 µM in 100 mM Sodium Phosphate buffer (pH 7.0).

    • Causality: While oxime formation is naturally faster at acidic pH (4-5), biomolecules often denature. Neutral pH preserves structural integrity, and aniline/mPDA derivatives remain catalytically active at pH 7.0[7].

  • Catalyst Activation: Prepare a fresh stock of mPDA and add it to the reaction mixture to achieve a final concentration of 50 mM.

    • Causality: High catalyst concentration drives the rapid equilibrium toward the reactive protonated Schiff base. mPDA's superior aqueous solubility compared to aniline prevents precipitation at these high molarities[2].

  • Nucleophilic Attack: Introduce the aminooxy-functionalized probe at a 5-fold molar excess (50–250 µM).

    • Causality: The

      
      -effect of the adjacent oxygen makes the aminooxy group a potent nucleophile, allowing it to rapidly attack the Schiff base and form the irreversible oxime bond[1].
      
  • Self-Validating Monitoring: Monitor the reaction via LC-MS.

    • Validation Logic: At high mPDA-to-aminooxy ratios, Schiff base formation competitively stalls the final oxime ligation[2]. LC-MS allows you to verify that the equilibrium has fully shifted from the intermediate mass to the final oxime conjugate mass.

Protocol B: Ultra-Fast Tetrazine-TCO iEDDA Ligation

Best for: In vivo targeting, radiolabeling, and conjugations at nanomolar/low-micromolar concentrations.

  • Reactant Preparation: Dilute the TCO-modified target protein to a very low concentration (1–5 µM) in standard PBS (pH 7.4).

    • Causality: iEDDA's exceptional rate constants (

      
      ) allow for highly efficient labeling even at sub-micromolar concentrations, which is crucial for minimizing off-target effects and reagent waste[6].
      
  • Tetrazine Addition: Add the 1,2,4,5-tetrazine probe at a near-equimolar ratio (1.1 to 1.2 equivalents).

    • Causality: Unlike oxime ligation, iEDDA does not require a massive excess of reagents due to its thermodynamically driven, irreversible nature[5].

  • Cycloaddition and Elimination: Incubate at room temperature for 5–15 minutes.

    • Causality: The electron-deficient tetrazine rapidly reacts with the strained TCO. The subsequent spontaneous elimination of

      
       gas renders the reaction completely irreversible, driving it to 100% conversion[5].
      
  • Self-Validating Monitoring: Observe the colorimetric shift of the solution.

    • Validation Logic: Unreacted tetrazines possess a distinct pink/red hue. As the reaction proceeds to the dihydropyridazine/pyridazine conjugate, the solution becomes colorless or slightly yellow, providing an immediate, instrument-free visual confirmation of reaction completion.

Strategic Selection Guide

When designing a bioconjugation workflow, the choice between Oxime Ligation and Click Chemistry hinges on the specific constraints of your system:

  • Choose Catalyzed Oxime Ligation when working with easily accessible aldehyde/ketone tags in vitro, provided your biomolecule can tolerate high concentrations of mPDA or aniline.

  • Choose CuAAC for robust, high-yielding in vitro synthesis where the removal of copper post-reaction is feasible.

  • Choose iEDDA for in vivo applications, radiolabeling, or any scenario where reactants are precious and limited to the low-micromolar or nanomolar range. Its unmatched kinetics make it the undisputed leader for rapid, catalyst-free conjugation.

References

  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling Source: National Institutes of Health (NIH) URL:[Link][1]

  • Inverse electron demand Diels–Alder reactions in chemical biology Source: Royal Society of Chemistry (RSC) URL:[Link][5]

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation Source: National Institutes of Health (NIH) URL:[Link][2]

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction Source: MDPI URL:[Link][3]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications Source: National Institutes of Health (NIH) URL:[Link][4]

Sources

Comparative

The Definitive Guide to Boc-Protected Aminooxy Linkers in Chemical Biology

Executive Summary For researchers in drug discovery and bioconjugation, the Boc-protected aminooxy linker represents a critical intersection of stability and chemoselectivity.[1][2] Unlike the historically common hydrazi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers in drug discovery and bioconjugation, the Boc-protected aminooxy linker represents a critical intersection of stability and chemoselectivity.[1][2] Unlike the historically common hydrazide linkers (which form hydrolytically unstable hydrazones) or maleimide linkers (susceptible to retro-Michael exchange in plasma), the aminooxy group reacts with aldehydes or ketones to form an oxime linkage . This linkage offers superior hydrolytic stability under physiological conditions, making it the gold standard for Antibody-Drug Conjugates (ADCs) and long-circulating therapeutics.

This guide objectively compares Boc-aminooxy linkers against alternative bioconjugation strategies, supported by kinetic data and validated protocols.[1]

Part 1: Technical Analysis & Mechanism

The Chemistry of Boc-Aminooxy Groups

The aminooxy group (


) is a "super-nucleophile" due to the alpha-effect, where the adjacent oxygen atom's lone pair increases the nucleophilicity of the nitrogen. However, this high reactivity necessitates protection during linker synthesis to prevent premature polymerization or side reactions.

Why Boc Protection? The tert-butyloxycarbonyl (Boc) group is the industry standard for protecting aminooxy moieties for three reasons:

  • Acid Lability: It is orthogonal to base-labile groups (like Fmoc) and reduction-sensitive groups (like azides), allowing for complex heterobifunctional linker synthesis.

  • Solubility: The lipophilic nature of the Boc group aids in the purification of hydrophilic PEG linkers in organic solvents.

  • Inertness: It remains stable during the activation of other functional groups (e.g., NHS ester formation) on the opposite end of the linker.

The Oxime Ligation Mechanism

Upon deprotection, the free aminooxy group reacts with a carbonyl (aldehyde or ketone) to form an oxime.[1]



Key Advantage: The resulting


 bond is significantly more resistant to hydrolysis than the 

bond of hydrazones due to the higher electronegativity of oxygen, which lowers the basicity of the imine nitrogen and prevents the protonation step required for acid-catalyzed hydrolysis.[3]

Part 2: Comparative Performance Guide

Stability Comparison: Oxime vs. Alternatives

The following data highlights why oxime ligation is preferred for in vivo applications requiring long circulation times (e.g., ADCs).

Table 1: Hydrolytic Stability of Common Bioconjugation Linkages

Linkage TypeFormed FromHydrolytic Half-Life (pH 7.[4]4)Plasma StabilityNotes
Oxime Aminooxy + Aldehyde> 600 hours High ~1000x more stable than hydrazones. Ideal for permanent conjugation.
Hydrazone Hydrazide + Aldehyde1 - 4 hoursLowAcid-labile; often used for controlled release in lysosomes (pH 5).
Thioether Maleimide + ThiolStable (Indefinite)ModerateSusceptible to retro-Michael exchange with albumin in plasma (loss of payload).[5]
Triazole Azide + AlkyneIndefiniteHighRequires Cu(I) catalyst (toxic) or strained alkynes (bulky/hydrophobic).
Reaction Kinetics & Catalysis

While stable, oxime formation at neutral pH is slow (


). Catalysts are essential for efficient bioconjugation at low protein concentrations.

Table 2: Catalyst Efficiency in Oxime Ligation (pH 7.0)

CatalystConcentrationRelative Rate EnhancementMechanism
None -1xSlow direct nucleophilic attack.
Aniline 100 mM40 - 400x Forms reactive protonated Schiff base intermediate.
p-Phenylenediamine (pPDA) 10 mM> 1000x Superior nucleophile; effective at lower concentrations.[6][7]
m-Phenylenediamine (mPDA) 50 mM> 500x High solubility; efficient at neutral pH.

Part 3: Visualization of Workflows

Diagram 1: Bioconjugation Workflow Using Boc-Aminooxy Linkers

This diagram illustrates the critical path from deprotection to stable conjugate formation.

BioconjugationWorkflow BocLinker Boc-Aminooxy-PEG-NHS (Stored Reagent) Intermediate Boc-Aminooxy-PEG-Target A (Stable Intermediate) BocLinker->Intermediate NHS Ester Reaction (pH 7-8) Target1 Target Molecule A (Amine-containing) Target1->Intermediate Deprotection Acid Deprotection (TFA or HCl) Intermediate->Deprotection Cleavage of Boc ActiveLinker H2N-O-PEG-Target A (Reactive Species) Deprotection->ActiveLinker Removal of t-Butyl Cation FinalConjugate Target A-PEG-Oxime-Target B (Stable Conjugate) ActiveLinker->FinalConjugate Oxime Ligation (pH 4.5-7.0, +Catalyst) Target2 Target Molecule B (Aldehyde/Ketone) Target2->FinalConjugate

Caption: Step-wise synthesis of a bioconjugate using a heterobifunctional Boc-aminooxy linker. Note the orthogonality of the Boc group during the first coupling step.

Diagram 2: Stability Hierarchy of Nitrogen-Carbonyl Linkages

A visual logic map comparing the stability of resulting linkages, guiding the user on when to choose aminooxy.

StabilityHierarchy Decision Select Linker Based on Required Stability HighStab Permanent Linkage (Circulation Stable) Decision->HighStab MedStab Thiol-Maleimide (Plasma Exchange Risk) Decision->MedStab LowStab Acid-Cleavable (Lysosomal Release) Decision->LowStab Oxime Oxime Linkage (Aminooxy) HighStab->Oxime Triazole Triazole (Click Chemistry) HighStab->Triazole Thioether Thioether (Maleimide) MedStab->Thioether Hydrazone Hydrazone (Hydrazide) LowStab->Hydrazone

Caption: Decision matrix for linker selection.[5] Oxime linkages provide high stability without the metal catalysts required for Triazoles.

Part 4: Validated Experimental Protocols

Protocol A: Efficient Boc Deprotection

Objective: Remove the Boc group to expose the reactive aminooxy moiety without degrading the PEG chain or other functional groups.

Method 1: TFA in Dichloromethane (Standard)

  • Dissolution: Dissolve the Boc-protected linker (1.0 equiv) in anhydrous Dichloromethane (DCM). Concentration: ~0.1 M.[8]

  • Acidification: Add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v).

    • Note: For acid-sensitive payloads, use 10% TFA and monitor closely.

  • Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC (disappearance of starting material) or LC-MS.[9]

  • Work-up: Evaporate solvent and excess TFA under reduced pressure (rotary evaporator). Co-evaporate with toluene (2x) or diethyl ether to remove residual TFA.

  • Result: The product is obtained as a TFA salt.

Method 2: 4M HCl in Dioxane (Precipitation Method) Best for generating solid hydrochloride salts.

  • Dissolution: Dissolve substrate in a minimal amount of dry dioxane or methanol.

  • Acidification: Add 5–10 equivalents of 4M HCl in dioxane (commercially available).

  • Reaction: Stir for 30 minutes at room temperature.

  • Isolation: The deprotected amine often precipitates as the HCl salt.[8][10] Dilute with diethyl ether, filter the solid, and wash with ether.

Protocol B: Aniline-Catalyzed Oxime Ligation

Objective: Conjugate the deprotected aminooxy linker to an aldehyde-functionalized biomolecule (e.g., oxidized antibody).

  • Buffer Preparation: Prepare 0.1 M Sodium Acetate or Phosphate buffer, pH 6.0 – 7.0.

  • Catalyst Addition: Add Aniline (or p-Phenylenediamine for faster rates) to the buffer to reach a final concentration of 10–100 mM.

  • Mixing: Dissolve the aldehyde-containing biomolecule (10–50 µM) and the aminooxy-linker (5–20 equivalents) in the buffer.

  • Incubation: Incubate at room temperature (20–25°C) for 2–16 hours.

    • Note: Without catalyst, this reaction may take 24-48 hours.

  • Purification: Remove excess linker and catalyst using size-exclusion chromatography (e.g., PD-10 column) or dialysis against PBS.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[11] Link

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. Link

  • Rashidian, M., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 24(7), 1277–1294. Link

  • BenchChem Technical Support. (2025). A Comparative Guide to the Hydrolytic Stability of Oxime Linkages in Physiological Conditions. Link

  • Agarwal, P., & Bertozzi, C. R. (2015). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Bioconjugate Chemistry, 26(2), 176–192. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 12-(Boc-aminooxy)dodecanoic acid

[1][2] Executive Summary & Chemical Profile 12-(Boc-aminooxy)dodecanoic acid is a specialized heterobifunctional linker used primarily in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and bioconjugates.[] It...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Chemical Profile

12-(Boc-aminooxy)dodecanoic acid is a specialized heterobifunctional linker used primarily in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and bioconjugates.[] It features a hydrophobic C12 alkyl chain terminated by a carboxylic acid and a Boc-protected aminooxy group (hydroxylamine derivative).[]

Effective disposal requires strict adherence to organic waste protocols, distinguishing between the aminooxy functionality (reactive toward aldehydes/ketones upon deprotection) and the fatty acid backbone (potential aquatic toxicity).

Chemical Identification Data
ParameterDetail
Chemical Name 12-(Boc-aminooxy)dodecanoic acid
CAS Number 1262960-18-8
Molecular Formula C₁₇H₃₃NO₅
Molecular Weight 331.45 g/mol
Physical State White to off-white solid powder
Solubility Soluble in organic solvents (DCM, DMSO, DMF); low water solubility
Storage -20°C (Desiccated); Moisture sensitive

Hazard Identification & Safety Assessment

While specific GHS data for this exact linker is often aggregated under "General Organic Substances," its functional groups dictate the following safety profile for disposal:

  • Signal Word: WARNING

  • Potential Hazards:

    • H315/H319: Causes skin and serious eye irritation (Carboxylic acid moiety).[2]

    • H412: Harmful to aquatic life with long-lasting effects (Long-chain fatty acid derivative).[]

    • Reactivity: The Boc-aminooxy group is acid-labile.[] Contact with strong acids (TFA, HCl) releases isobutylene gas and CO₂.[2]

PPE Requirements:

  • Nitrile gloves (Double gloving recommended for solutions).[2]

  • Safety goggles (ANSI Z87.1).[2]

  • Lab coat with extended cuffs.[2]

Disposal Workflows

A. Solid Waste (Pure Substance)

Scenario: Expired stock, spilled powder, or excess weighed material.[2] Directive: Do NOT dissolve in solvent for the sole purpose of disposal. Solid waste incineration is the preferred method to minimize solvent load.

  • Collection: Transfer the solid into a chemically compatible container (High-Density Polyethylene [HDPE] or Glass).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "12-(Boc-aminooxy)dodecanoic acid, 95%+"

    • Hazard Checkbox: Toxic, Irritant.[2][3]

  • Segregation: Place the container into the Solid Organic Waste stream (often a wide-mouth drum).

  • Destruction: Designated for high-temperature incineration.

B. Liquid Waste (Reaction Mixtures & Stock Solutions)

Scenario: Residual solutions in DMSO, DMF, or Dichloromethane (DCM).[2] Directive: Segregate based on the solvent's halogen content.

  • Halogenated Waste Stream: If dissolved in DCM, Chloroform, or mixtures containing these.[2]

  • Non-Halogenated Waste Stream: If dissolved in DMSO, DMF, Methanol, or Ethanol.[2]

Critical Neutralization Step (If Acid Present): If the waste stream contains deprotection reagents (e.g., TFA), you must neutralize the solution before sealing the waste container to prevent pressurization from isobutylene/CO₂ off-gassing.

  • Slowly add saturated Sodium Bicarbonate (NaHCO₃) to the acidic waste.[2]

  • Stir until gas evolution ceases.

  • Check pH (Target: pH 6–9).[2]

  • Transfer to the appropriate solvent waste carboy.

C. Contaminated Debris

Scenario: Weigh boats, pipette tips, contaminated gloves.[2]

  • Trace Contamination: Place in the Solid Hazardous Waste bin (often a yellow bag or bucket).

  • Gross Contamination: If items are heavily soiled, seal them in a Ziploc bag before placing them in the solid waste bin to prevent dust aerosolization.

Decision Matrix: Waste Stream Selection

The following diagram illustrates the logical flow for categorizing waste containing 12-(Boc-aminooxy)dodecanoic acid.

DisposalWorkflow Start Waste Material Containing 12-(Boc-aminooxy)dodecanoic acid StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Debris) StateCheck->Solid Solid Liquid Liquid (Solution) StateCheck->Liquid Liquid SolidType Type of Solid? Solid->SolidType AcidCheck Contains Acid (TFA/HCl)? Liquid->AcidCheck PureChem Pure Chemical / Spill SolidType->PureChem Debris Gloves / Tips / Weigh Boats SolidType->Debris BinSolid Disposal: Solid Hazardous Waste (Incineration) PureChem->BinSolid Debris->BinSolid SolventCheck Solvent Type? Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (DMSO, DMF, MeOH) SolventCheck->NonHalo BinHalo Disposal: Halogenated Solvent Waste Halo->BinHalo BinNonHalo Disposal: Non-Halogenated Solvent Waste NonHalo->BinNonHalo AcidCheck->SolventCheck No / After Neutralization Neutralize Neutralize with NaHCO3 (Prevent Off-gassing) AcidCheck->Neutralize Yes Neutralize->SolventCheck

Caption: Operational decision tree for segregating 12-(Boc-aminooxy)dodecanoic acid waste streams to ensure regulatory compliance and safety.

Regulatory & Compliance Codes

When filling out waste manifests, use the following guidelines. Note that specific codes may vary by region (e.g., US EPA vs. EU EWC), but the chemical logic remains constant.[2]

Regulatory BodyWaste ClassificationRationale
US EPA (RCRA) D001 (Ignitable) or None If solid, usually non-regulated unless mixed with solvents.[][2] If in solvent, code applies to the solvent (e.g., F002 for DCM).[2]
EU Waste Code 16 05 06 *Laboratory chemicals consisting of or containing hazardous substances.
DOT (Transport) Not Regulated (Solid)Not classified as dangerous goods for transport in solid form.

Prohibited Actions:

  • Drain Disposal: Strictly prohibited. The fatty acid chain can contribute to surfactant loading in water treatment, and the aminooxy group is biologically active.[2]

  • Trash Compaction: Do not place in regular trash; compaction can aerosolize the powder.

References

Sources

Handling

Comprehensive Handling &amp; Safety Guide: 12-(Boc-aminooxy)-dodecanoic acid

CAS No: 18934-81-1 Formula: C₁₇H₃₃NO₄ Molecular Weight: 315.45 g/mol [][2] Executive Summary This guide defines the operational safety architecture for handling 12-(Boc-aminooxy)-dodecanoic acid , a specialized bifunctio...

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 18934-81-1 Formula: C₁₇H₃₃NO₄ Molecular Weight: 315.45 g/mol [][2]

Executive Summary

This guide defines the operational safety architecture for handling 12-(Boc-aminooxy)-dodecanoic acid , a specialized bifunctional linker used in PROTAC synthesis, bioconjugation, and lipid research. While specific toxicological data for this custom reagent is often listed as "unavailable" in generic databases, its structure dictates its hazard profile: it combines the corrosive potential of medium-chain fatty acids (like lauric acid) with the chemical reactivity of a protected hydroxylamine .

Core Safety Directive: Treat this compound as a Severe Eye Irritant (Category 1) and a potential Respiratory Sensitizer . All handling must prevent mucosal contact and dust inhalation.[3][4]

Part 1: Risk Assessment & Hazard Architecture

To ensure safety, we must deconstruct the molecule into its functional risk components.[4] This "Structure-Activity Relationship" (SAR) approach fills the gaps left by sparse Safety Data Sheets (SDS).[4]

Functional MoietyAssociated HazardMechanism of Injury (Causality)
Dodecanoic Acid Tail Severe Eye Damage / Skin Irritation Fatty acids of this chain length (C12) are surfactants. They can disrupt cell membranes and cause irreversible corneal opacity upon contact.[4]
Boc-Aminooxy Group Potential Sensitization While the Boc group masks reactivity, metabolic or acidic hydrolysis releases the free aminooxy group (

), a potent nucleophile capable of forming oximes with biological aldehydes, potentially triggering immune sensitization.
Physical State (Powder) Inhalation / Dust Explosion Fine organic powders pose a risk of deep lung deposition. Static charge buildup during weighing can cause particle scattering.[4]
Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system.[4] Do not deviate from these standards.

Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Ocular Chemical Splash Goggles (ANSI Z87.1)Critical: Safety glasses are insufficient. The surfactant nature of the fatty acid moiety allows it to "creep" around loose frames. Goggles provide the necessary seal against dust and accidental splashes.[4]
Dermal (Hands) Double Nitrile Gloves (Min 0.11 mm thick)Outer Glove: Protects against bulk contamination. Inner Glove: Prevents exposure during doffing.[4] Note: Latex is not recommended due to poor organic solvent resistance during dissolution.[4]
Respiratory Fume Hood (Face velocity: 0.5 m/s)Primary engineering control. If weighing outside a hood is unavoidable, an N95/P2 particulate respirator is mandatory to prevent inhalation of the irritant powder.
Body Lab Coat (High-neck, snap closure)Prevents accumulation of static-charged powder on personal clothing, which can transfer to skin later.
Part 3: Operational Protocol (Step-by-Step)

This protocol utilizes Self-Validating Checkpoints —observable cues that confirm you are working safely.[4]

Phase 1: Retrieval & Inspection
  • Cold Chain Retrieval: Remove the container from storage (typically 2–8°C or -20°C).[4]

  • Equilibration: Allow the closed container to warm to room temperature for 30 minutes inside a desiccator or hood.

    • Causality: Opening a cold bottle attracts atmospheric moisture.[4] Water hydrolysis can degrade the Boc-protection over time, liberating the reactive amine.

    • Validation Check: The bottle surface should be dry to the touch before opening.

Phase 2: Precision Weighing (The High-Risk Step)

Target: Minimize dust generation.[3][4][5]

  • Static Control: Wipe the spatula and the exterior of the weighing boat with an anti-static wipe.

  • Transfer: Open the vial inside the chemical fume hood. Gently transfer the solid.[4] Avoid "dumping"; use a tapping motion.

  • Containment: Immediately recap the stock vial.

  • Transport: Cover the weighing boat (e.g., with a larger weigh boat inverted or Parafilm) before moving it from the balance to your reaction vessel.

    • Validation Check: No visible powder particles should be seen settling on the balance pan (use a flashlight if necessary to check for dust).

Phase 3: Solubilization & Reaction
  • Solvent Choice: Dissolve in organic solvents (DCM, DMF, or DMSO) before adding to aqueous buffers.[4]

    • Note: The fatty acid chain makes this compound hydrophobic.[4] Direct addition to water will result in clumping and poor reactivity.[4]

  • Acid Warning: Avoid contact with strong acids (TFA, HCl) unless intentional deprotection is the goal.[4] Acid fumes will prematurely remove the Boc group, changing the chemical behavior and safety profile.

Part 4: Emergency & Disposal Logic
Spill Management
  • Solid Spill: Do not sweep dry. Cover with a paper towel dampened with isopropyl alcohol (IPA), then wipe up to prevent dust.[4]

  • Liquid Spill: Absorb with sand or vermiculite.[4]

  • Decontamination: Wash the surface with a dilute soap solution (neutralizes the fatty acid residue) followed by water.

Disposal Hierarchy

This compound must never enter the municipal water system.

  • Solid Waste: Dispose of contaminated gloves and weighing boats in "Hazardous Solid Waste" (labeled: Toxic/Irritant Organic Solid).[4]

  • Liquid Waste: Collect in "Non-Halogenated Organic Waste" (if dissolved in DMSO/DMF) or "Halogenated Waste" (if in DCM).[4]

Part 5: Visualized Safety & Handling Workflow

The following diagram illustrates the decision logic for handling and disposal.

HandlingProtocol Start Start: Retrieve Reagent (12-(Boc-aminooxy)-dodecanoic acid) Equilibrate Step 1: Equilibrate to RT (Prevent Moisture Condensation) Start->Equilibrate Inspect Step 2: Visual Inspection (Check for Clumping/Hydrolysis) Equilibrate->Inspect Weighing Step 3: Weighing in Fume Hood (Anti-static precautions) Inspect->Weighing If Dry SolventSelect Decision: Solvent Selection Weighing->SolventSelect OrgSolvent Organic (DCM, DMF, DMSO) Preferred for Stock SolventSelect->OrgSolvent Correct AqBuffer Aqueous Buffer (Avoid Direct Addition) SolventSelect->AqBuffer Incorrect (Precipitation Risk) Reaction Reaction / Application (Cross-linking / PROTAC) OrgSolvent->Reaction Disposal Disposal Decision Reaction->Disposal LiqWaste Liquid Waste Stream (Halogenated/Non-Halogenated) Disposal->LiqWaste Solutions SolWaste Solid Hazardous Waste (Wipes, Vials) Disposal->SolWaste Solids/Debris

Caption: Operational workflow for 12-(Boc-aminooxy)-dodecanoic acid, emphasizing moisture control and solvent compatibility.

References
  • National Center for Biotechnology Information (NCBI). (n.d.).[4] PubChem Compound Summary for CID 4428132, 12-(Boc-amino)dodecanoic acid. (Note: Structural analog used for toxicity inference).[4] Retrieved from [Link][4]

  • Carl Roth. (2025).[4] Safety Data Sheet: Free fatty acid mixture (Lauric Acid Data). Retrieved from [Link]

  • University of North Carolina (UNC). (n.d.).[4] Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
12-(Boc-aminooxy)-dodecanoic acid
Reactant of Route 2
Reactant of Route 2
12-(Boc-aminooxy)-dodecanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.